molecular formula C29H46N8O5 B15579423 MM-401

MM-401

Número de catálogo: B15579423
Peso molecular: 586.7 g/mol
Clave InChI: SILRGLDFBXVGOQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MM-401 is a useful research compound. Its molecular formula is C29H46N8O5 and its molecular weight is 586.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C29H46N8O5

Peso molecular

586.7 g/mol

Nombre IUPAC

N-[9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide

InChI

InChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)

Clave InChI

SILRGLDFBXVGOQ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Part 1: MM-401 - A Small Molecule Inhibitor of the MLL1-WDR5 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Mechanism of Action of MM-401

Introduction

The designation this compound has been attributed to two distinct investigational therapeutic agents with disparate mechanisms of action, both of which have been explored in the context of oncology. This guide provides a detailed technical overview of the core mechanisms of action for both of these molecules: a small molecule inhibitor of the MLL1-WDR5 interaction for the treatment of MLL-rearranged leukemia, and a human monoclonal antibody targeting TNFR2 for cancer immunotherapy.

Core Mechanism of Action

This compound is a potent and specific small molecule inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3 lysine (B10760008) 4 (H3K4) methyltransferase.[1][2] Its primary mechanism of action is the disruption of the critical protein-protein interaction between the MLL1 catalytic unit and the WD repeat-containing protein 5 (WDR5).[1][2][3] WDR5 is an essential component of the MLL1 core complex, and its interaction with MLL1 is necessary for the complex's assembly and subsequent methyltransferase activity.[1][3] By blocking the MLL1-WDR5 interaction, this compound effectively inhibits the enzymatic activity of the MLL1 complex, leading to a reduction in H3K4 methylation.[1][2] This epigenetic modification is crucial for the regulation of gene expression, and its dysregulation is a hallmark of MLL-rearranged leukemias.

The inhibition of MLL1 methyltransferase activity by this compound leads to changes in the expression of genes critical for leukemia cell survival and proliferation, such as Myc and Bcl2.[1] Consequently, treatment with this compound induces cell cycle arrest, apoptosis, and myeloid differentiation specifically in MLL leukemia cells, while exhibiting minimal toxicity to normal bone marrow cells.[1][3]

Signaling Pathway

MLL1_Inhibition_by_MM401 cluster_0 MLL1 Core Complex MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction ASH2L ASH2L WDR5->ASH2L MLL1_complex Active MLL1 Complex RBBP5 RBBP5 ASH2L->RBBP5 DPY30 DPY30 RBBP5->DPY30 MM401 This compound MM401->WDR5 Inhibits Interaction H3K4 Histone H3 (H3K4) H3K4me H3K4 Methylation Target_Genes Target Gene Expression (e.g., Myc, Bcl2) H3K4me->Target_Genes Promotes Leukemia_Cell Leukemia Cell Proliferation & Survival Target_Genes->Leukemia_Cell Drives Cell_Cycle_Arrest Cell Cycle Arrest Leukemia_Cell->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Leukemia_Cell->Apoptosis Inhibition leads to Differentiation Myeloid Differentiation Leukemia_Cell->Differentiation Inhibition leads to MLL1_complex->H3K4me Catalyzes

Mechanism of MLL1 inhibition by this compound.
Quantitative Data

ParameterValueCell Line/SystemReference
IC50 (MLL1 activity) 0.32 µMIn vitro biochemical assay[2]
Ki (WDR5 binding) < 1 nMIn vitro binding assay[2]
IC50 (WDR5-MLL1 interaction) 0.9 nMIn vitro interaction assay[2]
GI50 (Murine MLL-AF9 cells) ~10 µMCell viability assay[1]
GI50 (Human MV4:11 cells) ~15 µMCell viability assay[1]
Experimental Protocols

1.4.1 MLL1 Methyltransferase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MLL1 enzymatic activity.

  • Methodology: Recombinant MLL1 complex components (MLL1, WDR5, ASH2L, RBBP5) are incubated with a histone H3 substrate and the methyl donor S-adenosyl-L-[methyl-³H]methionine in the presence of varying concentrations of this compound. The reaction is allowed to proceed, and the incorporation of the radiolabeled methyl group onto the histone substrate is quantified using a scintillation counter. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

1.4.2 Cell Viability Assay

  • Objective: To assess the growth inhibitory effects of this compound on leukemia cell lines.

  • Methodology: MLL-rearranged and non-MLL leukemia cell lines are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells. The half-maximal growth inhibition (GI50) is determined from the resulting dose-response curves.[1]

1.4.3 Apoptosis Assay

  • Objective: To quantify the induction of apoptosis by this compound in leukemia cells.

  • Methodology: Cells are treated with this compound for a defined time, then stained with Annexin V and a viability dye (e.g., Propidium Iodide). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[1]

Part 2: this compound - A Human Anti-TNFR2 Monoclonal Antibody

Core Mechanism of Action

This compound is an agonistic human monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[4][5][6] TNFR2 is a member of the TNF receptor superfamily and is expressed on various immune cells, including regulatory T cells (Tregs), effector T cells, and natural killer (NK) cells.[4][5] The primary mechanism of action of this compound is to act as a co-stimulatory signal for T cells.[4][5]

This compound's agonistic activity is dependent on its Fc region binding to Fcγ receptors (FcγR) on other immune cells, which leads to enhanced clustering of TNFR2 and subsequent downstream signaling.[4] This co-stimulation results in increased proliferation and effector function of CD8+ T cells and NK cells, which are crucial for anti-tumor immunity.[4][5][6] In addition to its direct agonistic effects, this compound can also mediate Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) against TNFR2-expressing cells, such as Tregs, further contributing to an anti-tumor immune response.[5][6]

Signaling Pathway and Experimental Workflow

TNFR2_Agonism_by_MM401 cluster_0 T Cell / NK Cell cluster_1 Antigen Presenting Cell / FcγR+ Cell TNFR2 TNFR2 NFkB NF-κB Pathway TNFR2->NFkB Activates T_Cell_Activation T Cell / NK Cell Activation & Proliferation NFkB->T_Cell_Activation Leads to FcR Fcγ Receptor MM401 This compound Antibody MM401->TNFR2 Binds to MM401->FcR Fc region binds to Treg Regulatory T Cell (Treg) MM401->Treg Targets Cytokine_Production Cytokine Production (e.g., IFN-γ) T_Cell_Activation->Cytokine_Production Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity Cytokine_Production->Anti_Tumor_Immunity ADCC ADCC Treg->ADCC Mediates ADCC->Anti_Tumor_Immunity Contributes to

Mechanism of TNFR2 agonism by this compound.
Quantitative Data

ParameterValueCell Line/SystemReference
Binding Affinity (to human TNFR2) Low nanomolarIn vitro binding assay[6]

Note: Specific quantitative data on the degree of T-cell proliferation or cytokine production from publicly available sources is limited.

Experimental Protocols

2.4.1 T Cell Proliferation and Activation Assay

  • Objective: To evaluate the ability of this compound to induce T cell proliferation and activation.

  • Methodology: Purified human CD4+ and CD8+ T cells are cultured in the presence of a suboptimal T-cell receptor (TCR) stimulus (e.g., anti-CD3 antibody) and varying concentrations of this compound. Cell proliferation is measured after several days by assessing the incorporation of a labeled nucleotide (e.g., BrdU or ³H-thymidine) or by using a dye dilution assay (e.g., CFSE) with flow cytometry. T-cell activation is assessed by measuring the upregulation of activation markers such as CD25 and CD69 via flow cytometry.[5][6]

2.4.2 Cytokine Release Assay

  • Objective: To quantify the production of effector cytokines by T cells stimulated with this compound.

  • Methodology: Supernatants from the T cell proliferation and activation assays are collected after a defined period of stimulation. The concentrations of key cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), are measured using a multiplex immunoassay (e.g., Luminex) or an enzyme-linked immunosorbent assay (ELISA).[5][6]

2.4.3 Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

  • Objective: To determine the potential of this compound to induce ADCC against TNFR2-expressing target cells.

  • Methodology: TNFR2-expressing target cells (e.g., activated T cells or a TNFR2-transfected cell line) are labeled with a fluorescent dye or a radioactive isotope. These target cells are then co-cultured with effector cells, typically Natural Killer (NK) cells, in the presence of varying concentrations of this compound. The release of the label from the target cells, indicating cell lysis, is quantified to determine the percentage of specific cytotoxicity.[5][6]

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical and early clinical data. The development status of this compound may have evolved. For the most current information, please refer to publications from Merrimack Pharmaceuticals and other relevant scientific literature.[7][8]

References

The Discovery of MM-401: A Potent and Selective MLL1 Inhibitor for Mixed-Lineage Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and preclinical characterization of MM-401, a first-in-class inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone methyltransferase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting epigenetic regulators in oncology, particularly in the context of MLL-rearranged leukemias.

Introduction: The Rationale for Targeting MLL1 in Leukemia

Mixed-lineage leukemias (MLL) are aggressive hematological malignancies characterized by chromosomal translocations involving the MLL1 gene. These translocations result in the production of fusion proteins that drive leukemogenesis through the aberrant regulation of gene expression. A key molecular mechanism underlying the oncogenic activity of MLL1 fusion proteins is the dysregulation of histone H3 lysine (B10760008) 4 (H3K4) methylation, a critical epigenetic mark associated with active gene transcription.

The MLL1 protein is the catalytic subunit of a multi-protein complex that includes WDR5, RbBP5, ASH2L, and DPY30. The interaction between MLL1 and WDR5 is essential for the histone methyltransferase (HMT) activity of the complex. This critical protein-protein interaction (PPI) represents a compelling therapeutic target for the development of novel anti-leukemic agents. This compound was developed as a potent and selective inhibitor of the MLL1-WDR5 interaction, with the goal of disrupting the catalytic activity of the MLL1 complex and thereby suppressing the oncogenic gene expression program in MLL-rearranged leukemia.[1][2][3][4][5]

Mechanism of Action of this compound

This compound is a macrocyclic peptidomimetic designed to specifically disrupt the interaction between MLL1 and WDR5.[6] By binding to a key pocket on WDR5 that is recognized by MLL1, this compound effectively prevents the assembly of a functional MLL1 core complex.[7] This disruption of the MLL1-WDR5 interaction leads to the inhibition of MLL1's histone methyltransferase activity, resulting in decreased H3K4 methylation at target gene loci.[3][7] The downstream consequences of MLL1 inhibition by this compound include the suppression of key pro-leukemogenic genes, such as HOXA9 and MEIS1, leading to cell cycle arrest, induction of apoptosis, and myeloid differentiation in MLL leukemia cells.[7]

MLL1_Inhibition_Pathway cluster_complex MLL1 Core Complex cluster_inhibition Inhibition cluster_downstream Downstream Effects MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 H3K4me H3K4 Methylation MLL1->H3K4me RbBP5 RbBP5 ASH2L ASH2L DPY30 DPY30 MM401 This compound MM401->WDR5 MM401->H3K4me Inhibition HOXA9_MEIS1 HOXA9/MEIS1 Expression H3K4me->HOXA9_MEIS1 Upregulation Leukemia Leukemic Cell Survival & Proliferation H3K4me->Leukemia Suppression HOXA9_MEIS1->Leukemia Promotion Apoptosis Apoptosis & Differentiation HOXA9_MEIS1->Apoptosis Induction

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its inactive enantiomer control, MM-NC-401.

Table 1: Biochemical and Cellular Activity of this compound

ParameterTarget/AssayThis compoundMM-NC-401Reference(s)
IC50 MLL1-WDR5 Interaction (FP Assay)0.9 nMInactive[7]
Ki WDR5 Binding< 1 nMNot reported[7]
IC50 MLL1 HMT Activity (in vitro)0.32 µM> 250 µM[3][7]
GI50 MV4;11 (MLL-AF4)~10-20 µMInactive[7]
GI50 MOLM-13 (MLL-AF9)~10-20 µMInactive[7]
GI50 KOPN-8 (MLL-ENL)~10-20 µMInactive[7]
GI50 K562 (non-MLL)InactiveInactive[7]
GI50 HL-60 (non-MLL)InactiveInactive[7]
GI50 U937 (non-MLL)InactiveInactive[7]

Table 2: Cellular Effects of this compound in MLL Leukemia Cells

Cellular EffectCell LineTreatment ConditionsObservationReference(s)
Cell Cycle Arrest MLL-AF910, 20, 40 µM; 48 hG1/S phase arrest[7]
Apoptosis Induction MLL-AF910, 20, 40 µM; 48 hIncreased apoptosis[7]
Myeloid Differentiation MLL-AF920 µM; 48 hUpregulation of CD11b[7]
H3K4 Methylation MLL-AF920 µM; 48 hDecreased H3K4me3[7]
Gene Expression MLL-AF920 µM; 48 hDecreased Hoxa9 and Meis1[7]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex.

HMT_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_detection Detection Reagents Combine: - MLL1 complex - Histone H3 substrate - S-adenosyl-L-[methyl-3H]-methionine - HMT assay buffer Inhibitor Add this compound or MM-NC-401 (or vehicle) Reagents->Inhibitor Incubation Incubate at 30°C for 60 min Inhibitor->Incubation Quench Quench reaction with SDS-PAGE buffer Incubation->Quench SDS_PAGE Separate proteins by SDS-PAGE Quench->SDS_PAGE Fluorography Visualize methylated H3 by fluorography SDS_PAGE->Fluorography Scintillation Quantify 3H incorporation by scintillation counting SDS_PAGE->Scintillation

Caption: Workflow for the in vitro Histone Methyltransferase (HMT) assay.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L, DPY30), recombinant histone H3 as the substrate, and S-adenosyl-L-[methyl-3H]-methionine as the methyl donor in HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 50 mM KCl, 1 mM DTT).[8][9]

  • Inhibitor Addition: Add varying concentrations of this compound, MM-NC-401, or vehicle (DMSO) to the reaction mixtures.

  • Initiation and Incubation: Initiate the reaction and incubate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Visualize the methylated histone H3 by fluorography.

    • Quantify the incorporation of the [3H]-methyl group by scintillation counting of the excised histone H3 bands.[8]

Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction

This assay is used to quantify the inhibitory effect of this compound on the MLL1-WDR5 protein-protein interaction.[10][11]

FP_Assay_Workflow cluster_prep Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Components Combine: - Recombinant WDR5 protein - Fluorescently labeled MLL1 peptide Inhibitor Add serial dilutions of this compound or MM-NC-401 Components->Inhibitor Incubation Incubate at room temperature Inhibitor->Incubation FP_Reading Measure fluorescence polarization Incubation->FP_Reading IC50_Calc Calculate IC50 values from dose-response curves FP_Reading->IC50_Calc

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Protocol:

  • Reagent Preparation: Prepare solutions of purified recombinant WDR5 protein and a fluorescently labeled peptide derived from the WDR5-binding region of MLL1 in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Assay Plate Preparation: In a 384-well black plate, add the WDR5 protein and the fluorescently labeled MLL1 peptide.

  • Inhibitor Addition: Add serial dilutions of this compound, MM-NC-401, or vehicle control to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11]

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of leukemia cell lines.

Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a predetermined optimal density.[12][13][14][15]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, MM-NC-401, or vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.

Apoptosis Analysis by Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[17][18][19]

Protocol:

  • Cell Treatment: Treat leukemia cells with this compound, MM-NC-401, or vehicle for the desired time.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are live cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry assay determines the effect of this compound on cell cycle progression.[1][2][20][21][22]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The G1, S, and G2/M phases of the cell cycle are distinguished based on their DNA content.

Myeloid Differentiation Analysis

This assay assesses the ability of this compound to induce myeloid differentiation in leukemia cells.

Protocol:

  • Cell Treatment: Treat MLL leukemia cells with this compound or vehicle for an appropriate duration.

  • Antibody Staining: Harvest the cells and stain them with fluorescently-labeled antibodies against myeloid differentiation markers, such as CD11b and Gr-1.[23][24][25][26][27]

  • Flow Cytometry Analysis: Analyze the expression of the differentiation markers on the cell surface by flow cytometry. An increase in the percentage of CD11b-positive cells indicates myeloid differentiation.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to measure the changes in the expression of MLL1 target genes, such as HOXA9 and MEIS1, following treatment with this compound.[28][29]

Protocol:

  • RNA Extraction and cDNA Synthesis: Treat cells with this compound, extract total RNA, and synthesize cDNA using a reverse transcriptase.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA, and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[30]

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

In Vivo Efficacy in Preclinical Models

The in vivo efficacy of this compound has been evaluated in xenograft models of MLL-rearranged leukemia.[31][32][33][34][35]

MLL-Rearranged Leukemia Xenograft Model

Protocol:

  • Cell Implantation: Sublethally irradiate immunodeficient mice (e.g., NSG mice) and intravenously inject them with human MLL-rearranged leukemia cells (e.g., MV4;11).[31]

  • Tumor Burden Monitoring: Monitor the engraftment and progression of leukemia by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for the presence of human leukemic cells (hCD45+).

  • Drug Treatment: Once the leukemia is established, treat the mice with this compound, MM-NC-401, or vehicle via an appropriate route of administration (e.g., intraperitoneal injection).

  • Efficacy Assessment: Monitor the therapeutic response by assessing tumor burden, overall survival, and by analyzing leukemic infiltration in various organs (e.g., bone marrow, spleen) at the end of the study.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for MLL-rearranged leukemias. Its novel mechanism of action, potent and selective inhibition of the MLL1-WDR5 interaction, and promising preclinical activity provide a strong rationale for its further clinical development. Future studies will likely focus on optimizing its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in combination with other anti-leukemic agents, and identifying predictive biomarkers of response. The continued investigation of this compound and other inhibitors of the MLL1 complex holds the potential to significantly improve the outcomes for patients with these aggressive and often fatal malignancies.

References

The Core Interaction: A Technical Guide to the MM-401 and WDR5 Interface

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1) is a critical dependency for the histone methyltransferase (HMT) activity of the MLL1 complex.[1][2][3] Dysregulation of this complex is a hallmark of certain aggressive leukemias, particularly those harboring MLL1 rearrangements.[3][4] MM-401 is a potent, cell-permeable, peptidomimetic inhibitor that targets the WDR5-MLL1 interaction with high affinity and specificity.[3][5][6] This document provides an in-depth technical overview of the this compound and WDR5 interaction, including quantitative binding data, detailed experimental protocols, and visual representations of the underlying molecular and cellular mechanisms.

Data Presentation: Quantitative Analysis of this compound's Interaction with WDR5 and MLL1

The following tables summarize the key quantitative metrics that define the potency and specificity of this compound.

Parameter Value Assay Reference
Binding Affinity (Ki) < 1 nMBioLayer Interferometry (BLI)[3][5]
IC50 (WDR5-MLL1 Interaction) 0.9 nMCompetitive Fluorescence Polarization (FP)[3][5]
IC50 (MLL1 HMT Activity) 0.32 µMIn Vitro Histone Methyltransferase (HMT) Assay[3][5]
Cellular Activity Cell Line Effect Concentration Time Reference
Inhibition of H3K4 methylation MLL-AF9Specific inhibition of MLL1-dependent H3K4 methylation20 µM48 h[5]
Growth Inhibition MLL leukemia cellsInduces cell cycle arrest and apoptosis10, 20, 40 µM48 h[5]

Signaling Pathway and Mechanism of Action

This compound acts by competitively binding to the "WIN" (WDR5-interacting) site on WDR5, a pocket that is essential for the recruitment of MLL1 to the MLL core complex.[7] By occupying this site, this compound effectively disrupts the WDR5-MLL1 interaction, leading to the disassembly of the functional MLL1 complex.[3] This, in turn, inhibits the histone methyltransferase activity of MLL1, specifically the di- and tri-methylation of histone H3 at lysine (B10760008) 4 (H3K4me2/3).[3][6] The loss of this critical epigenetic mark at the promoters of MLL1 target genes, such as the HOX gene clusters, results in their transcriptional repression.[6] In the context of MLL-rearranged leukemias, this leads to cell cycle arrest, induction of apoptosis, and myeloid differentiation.[3][5]

G cluster_0 MLL1 Core Complex cluster_1 This compound Inhibition cluster_2 Chromatin Modification & Gene Expression cluster_3 Cellular Outcomes in MLL-Rearranged Leukemia WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L WDR5->ASH2L DPY30 DPY30 WDR5->DPY30 HistoneH3 Histone H3 WDR5->HistoneH3 Methylation MM401 This compound WDR5_inactive WDR5 MM401->WDR5_inactive Binds to WIN site CellCycleArrest Cell Cycle Arrest WDR5_inactive->CellCycleArrest Apoptosis Apoptosis WDR5_inactive->Apoptosis Differentiation Myeloid Differentiation WDR5_inactive->Differentiation H3K4me3 H3K4me3 HistoneH3->H3K4me3 HOX_genes HOX Genes H3K4me3->HOX_genes Activation Transcription Transcription HOX_genes->Transcription

Figure 1: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview.

Competitive Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction

This assay measures the ability of this compound to displace a fluorescently labeled MLL1 peptide from WDR5.

Workflow:

G A Prepare Assay Buffer and Reagents B Incubate WDR5 with Fluorescent MLL1 Peptide A->B C Add this compound at Varying Concentrations B->C D Incubate to Reach Equilibrium C->D E Measure Fluorescence Polarization D->E F Calculate IC50 E->F

Figure 2: Workflow for the competitive fluorescence polarization assay.

Materials:

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

  • WDR5 Protein: Purified human WDR5 (residues 23-334).

  • Fluorescent MLL1 Peptide: A synthetic peptide corresponding to the WDR5-binding motif of MLL1, labeled with a fluorescent dye (e.g., FITC).

  • This compound: Serial dilutions in assay buffer.

  • 384-well, low-volume, black, round-bottom plates.

Procedure:

  • Prepare a solution of WDR5 protein and the fluorescent MLL1 peptide in the assay buffer. The final concentration of WDR5 should be in the low nanomolar range, and the fluorescent peptide concentration should be chosen to give a stable and robust fluorescence polarization signal.

  • Dispense the WDR5-peptide solution into the wells of the 384-well plate.

  • Add serial dilutions of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

  • Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

In Vitro Histone Methyltransferase (HMT) Assay

This assay determines the inhibitory effect of this compound on the enzymatic activity of the MLL1 complex.

Workflow:

G A Assemble MLL1 Core Complex B Pre-incubate Complex with this compound A->B C Initiate Reaction with Histone H3 Substrate and [3H]-SAM B->C D Incubate at 30°C C->D E Stop Reaction and Spot on Filter Paper D->E F Wash Filters and Measure Radioactivity E->F G Calculate IC50 F->G

Figure 3: Workflow for the in vitro histone methyltransferase assay.

Materials:

  • HMT Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

  • MLL1 Core Complex: Reconstituted complex of MLL1, WDR5, RbBP5, and ASH2L.

  • Histone H3 Substrate: Recombinant human histone H3.

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM): Radiolabeled methyl donor.

  • This compound: Serial dilutions in HMT assay buffer.

  • P81 phosphocellulose filter paper.

  • Scintillation fluid and counter.

Procedure:

  • Assemble the MLL1 core complex in the HMT assay buffer.

  • Pre-incubate the MLL1 complex with varying concentrations of this compound for 30 minutes at room temperature.

  • Initiate the methyltransferase reaction by adding the histone H3 substrate and [³H]-SAM.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Wash the filter papers extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.

  • Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assays: Cell Cycle and Apoptosis Analysis

These assays evaluate the downstream cellular effects of this compound on MLL-rearranged leukemia cells.

Workflow:

G cluster_0 Staining A Culture MLL-rearranged Leukemia Cells B Treat Cells with this compound A->B C Harvest and Stain Cells B->C PI Propidium Iodide (Cell Cycle) C->PI AnnexinV Annexin V/PI (Apoptosis) C->AnnexinV D Analyze by Flow Cytometry E Quantify Cell Cycle Phases and Apoptotic Population D->E PI->D AnnexinV->D

References

An In-depth Guide to MM-401: A Targeted Inhibitor of the MLL1-WDR5 Interaction for H3K4 Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MM-401, a potent and specific inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone methyltransferase. Deregulation of MLL1, which catalyzes the methylation of histone H3 at lysine (B10760008) 4 (H3K4), is a critical driver in certain aggressive leukemias. This compound represents a targeted therapeutic strategy aimed at disrupting the core machinery of MLL1 activity.

Introduction to H3K4 Methylation and the MLL1 Complex

Histone H3 lysine 4 (H3K4) methylation is a key epigenetic mark predominantly associated with active gene transcription.[1][2][3] This modification is catalyzed by a family of enzymes known as the SET1/MLL family of histone methyltransferases (HMTs).[1][2] The MLL1 complex is a crucial member of this family, responsible for mono-, di-, and tri-methylation of H3K4, particularly at the promoters and 5' ends of target genes like the HOX genes, which are essential for hematopoietic development.[1][4]

The catalytic activity of MLL1 is dependent on its assembly into a core complex with several other proteins, including WDR5, RbBP5, and ASH2L.[4][5] The interaction between the MLL1 protein and WD Repeat Domain 5 (WDR5) is indispensable for the integrity and enzymatic activity of the complex.[1][6] WDR5 acts as a scaffold, binding to a conserved "Win" motif on MLL1 and presenting the histone substrate for methylation.[7] Disrupting this specific protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to inhibit MLL1's oncogenic activity.[1]

This compound: Mechanism of Action

This compound is a macrocyclic peptidomimetic designed to potently and specifically inhibit the MLL1 H3K4 methyltransferase activity.[1][7] Its mechanism of action is not through direct inhibition of the MLL1 catalytic SET domain, but rather by disrupting the assembly of the MLL1 core complex.[1]

This compound achieves this by targeting the high-affinity interaction between MLL1 and WDR5.[1][8] Structural studies have confirmed that this compound binds to the same hydrophobic cleft on WDR5 that is recognized by the MLL1 protein.[1] By occupying this site, this compound competitively blocks the recruitment of MLL1 into its functional complex, leading to a loss of methyltransferase activity.[1][8] A key advantage of this strategy is its specificity; this compound does not affect the activity of other MLL family HMTs, highlighting a unique regulatory feature of the MLL1 complex.[1]

MLL1_Inhibition_by_MM401 cluster_complex Active MLL1 Core Complex cluster_substrate Histone Substrate cluster_inhibition Inhibition Pathway MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Binds (Win motif) RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L WDR5->ASH2L H3 Histone H3 WDR5->H3 Catalyzes K4 Lysine 4 (K4) H3->K4 H3K4me H3K4 Methylation (Gene Activation) H3->H3K4me MM401 This compound WDR5_inhibited WDR5 MM401->WDR5_inhibited Binds & Blocks MLL1 site MLL1_inactive MLL1 WDR5_inhibited->MLL1_inactive Binding Prevented No_H3K4me No H3K4 Methylation (Transcription Blocked) WDR5_inhibited->No_H3K4me

Figure 1. Mechanism of MLL1 inhibition by this compound.

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various biochemical and cellular assays. The data demonstrates its high affinity for WDR5 and its effective inhibition of the MLL1-WDR5 interaction, which translates to potent, on-target enzymatic and cellular effects.

ParameterValueDescriptionReference
Binding Affinity
WDR5 Ki< 1 nMDissociation constant for this compound binding to WDR5, indicating very high affinity.[1][8]
Interaction Disruption
WDR5-MLL1 IC500.9 nMConcentration of this compound required to disrupt 50% of the WDR5-MLL1 interaction in a competitive fluorescence polarization assay.[1][8]
Enzymatic Inhibition
MLL1 Activity IC500.32 µMConcentration of this compound required to inhibit 50% of the MLL1 complex's histone methyltransferase activity in vitro.[1][8]
Cellular Activity
MLL-AF9 Cells GI50~10 µMConcentration of this compound required to inhibit the growth of MLL-AF9 leukemia cells by 50%.[1]

Table 1. Summary of Quantitative Data for this compound.

Cellular Effects of this compound

Treatment of MLL-rearranged leukemia cells with this compound leads to specific and potent biological consequences, consistent with the inhibition of the MLL1-dependent transcription program.

  • Inhibition of H3K4 Methylation: this compound treatment (e.g., 20 μM for 48 hours) specifically reduces MLL1-dependent H3K4 methylation at target gene loci, such as the Hox A gene cluster, without affecting global histone modification levels.[1][8]

  • Gene Expression Changes: Transcriptome analysis reveals that this compound induces changes in gene expression that are highly similar to those observed upon genetic deletion of MLL1.[1][8] This includes the significant downregulation of key leukemogenic genes like Hoxa9 and Hoxa10.[8]

  • Anti-leukemic Activity: this compound selectively inhibits the growth of MLL-rearranged leukemia cell lines (e.g., MLL-AF9, MV4;11).[1][8] This growth inhibition is achieved by inducing cell cycle arrest (primarily at the G1/S phase), apoptosis, and myeloid differentiation.[1][8]

  • Specificity and Safety: Importantly, this compound shows minimal toxicity to normal bone marrow cells and does not inhibit the growth of non-MLL leukemia cell lines (e.g., K562, HL60), demonstrating a high degree of specificity for cells dependent on the MLL1 pathway.[1]

Key Experimental Protocols

The characterization of this compound involved several key experimental methodologies. Below are detailed protocols for representative assays.

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the MLL1 complex.

  • Protein Expression and Purification: Recombinant MLL1 core complex components (MLL1, WDR5, RbBP5, Ash2L) are expressed (e.g., in E. coli) and purified.

  • Reaction Setup: The MLL1 complex (e.g., 0.5 µM) is incubated in an HMT assay buffer with a histone H3 peptide substrate.[1]

  • Inhibitor Addition: Serial dilutions of this compound or a negative control (like its enantiomer, MM-NC-401) are added to the reaction wells.

  • Initiation of Reaction: The methylation reaction is initiated by adding the methyl donor, S-adenosylmethionine (SAM), often in a radiolabeled or chemically detectable form. The reaction proceeds for a set time (e.g., 1 hour) at room temperature.[9]

  • Detection: The level of H3K4 methylation is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [3H]-SAM and measuring incorporated radioactivity via scintillation counting.

    • Chemiluminescent Assay: Using a specific antibody that recognizes the methylated H3K4 epitope, followed by a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.[9]

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

This assay measures the ability of this compound to disrupt the MLL1-WDR5 protein-protein interaction.

  • Reagents: Purified WDR5 protein and a fluorescently labeled peptide derived from the MLL1 Win-motif are required.

  • Assay Principle: The large WDR5 protein, when bound to the small fluorescent peptide, tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor like this compound displaces the fluorescent peptide, the small, free peptide tumbles rapidly, leading to a low polarization signal.

  • Procedure: a. A fixed concentration of WDR5 and the fluorescent MLL1 peptide are incubated in assay buffer to form a complex. b. Serial dilutions of this compound are added to the wells of a microplate. c. The plate is incubated to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The decrease in polarization is plotted against the inhibitor concentration to calculate the IC50 value for the disruption of the interaction.[1]

FP_Assay_Workflow cluster_high_fp High Polarization (No Inhibitor) cluster_low_fp Low Polarization (With Inhibitor) start Start: Prepare Reagents WDR5_1 WDR5 Protein start->WDR5_1 Fluor_Peptide_1 Fluorescent MLL1 Peptide start->Fluor_Peptide_1 WDR5_2 WDR5 Protein start->WDR5_2 Fluor_Peptide_2 Fluorescent MLL1 Peptide start->Fluor_Peptide_2 MM401 This compound start->MM401 Complex_1 WDR5-Peptide Complex (Slow Tumbling) WDR5_1->Complex_1 Fluor_Peptide_1->Complex_1 measure_high Measure High FP Signal Complex_1->measure_high Complex_2 WDR5-MM401 Complex WDR5_2->Complex_2 MM401->Complex_2 measure_low Measure Low FP Signal Complex_2->measure_low Free_Peptide Free Peptide (Fast Tumbling) Free_Peptide->measure_low analyze Analyze Data & Calculate IC50 measure_high->analyze measure_low->analyze

Figure 2. Workflow for a competitive Fluorescence Polarization (FP) assay.

This cellular assay is used to determine the effect of this compound on H3K4 methylation at specific gene promoters.

  • Cell Treatment: MLL-rearranged leukemia cells (e.g., MLL-AF9) are treated with this compound (e.g., 20 µM) or a vehicle control (DMSO) for a specified time (e.g., 48 hours).[8]

  • Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.

  • Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for the histone mark of interest (e.g., anti-H3K4me2 or anti-H3K4me3).[10] An antibody against total Histone H3 or IgG can be used as a loading control and negative control, respectively.

  • Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the cross-linked complexes are eluted.

  • Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the protein is digested with proteinase K.

  • DNA Purification: The DNA is purified from the sample.

  • Analysis: The amount of precipitated DNA corresponding to specific gene promoters (e.g., Hoxa9) is quantified using quantitative real-time PCR (qPCR). The results are typically expressed as a percentage of the input chromatin.[10]

Conclusion and Future Directions

This compound is a highly characterized chemical probe that validates the MLL1-WDR5 interaction as a key therapeutic target in MLL-rearranged leukemias.[1] Its ability to specifically disrupt the MLL1 complex, leading to the inhibition of H3K4 methylation and subsequent cell death in leukemia cells, provides a strong rationale for the development of small molecule inhibitors based on this mechanism.[1] The detailed biochemical and cellular data, along with established experimental protocols, provide a robust foundation for researchers and drug development professionals to further investigate this pathway and advance novel epigenetic therapies for cancer.

References

The Potent and Selective Effects of MM-401 on MLL-Rearranged Leukemia Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of MM-401, a novel inhibitor targeting the MLL1 H3K4 methyltransferase activity, and its specific effects on mixed-lineage leukemia (MLL) cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, hematology, and epigenetic therapies. Herein, we summarize key quantitative data, provide detailed experimental protocols from foundational studies, and visualize the compound's mechanism of action and experimental application through signaling pathway and workflow diagrams.

Core Mechanism of Action: Disrupting the MLL1-WDR5 Interaction

This compound is a potent and specific inhibitor of the MLL1 histone methyltransferase (HMT) activity.[1][2][3] Its primary mechanism involves blocking the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex essential for its catalytic activity.[1][2][3] By preventing the assembly of this complex, this compound effectively inhibits the H3K4 methylation activity of MLL1.[1][2] This targeted approach displays high specificity for the MLL1 complex and does not significantly affect other MLL family HMTs, highlighting a unique regulatory feature of MLL1.[1]

Cellular Effects on MLL Leukemia Cells

Treatment of MLL-rearranged leukemia cells with this compound leads to a cascade of anti-leukemic effects. The inhibition of MLL1's methyltransferase activity results in significant changes in gene expression, mirroring those observed with the genetic deletion of MLL1.[1][3] Notably, this includes the downregulation of key oncogenes such as Myc and Bcl2.[1] The cellular consequences of this compound treatment are profound, leading to:

  • Cell Cycle Arrest: this compound induces a dose-dependent G1/S phase cell cycle arrest in MLL leukemia cells.[1]

  • Apoptosis: The compound triggers programmed cell death in MLL-rearranged cell lines.[1][2]

  • Myeloid Differentiation: this compound promotes the differentiation of leukemic blasts towards a more mature myeloid phenotype.[1]

Crucially, these effects are specific to MLL-rearranged leukemia cells, with minimal toxicity observed in normal bone marrow cells or non-MLL leukemia cell lines.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from key studies.

Table 1: Inhibitory Concentrations of this compound

ParameterValueTarget/System
IC500.9 nMWDR5-MLL1 Interaction[1][2][4]
IC500.32 µMMLL1 Activity[2]
K_i_< 1 nMWDR5 Binding[2]

Table 2: Growth Inhibition (GI50) of this compound in Murine Leukemia Cell Lines

Cell LineOncogenic DriverGI50 (µM)
MLL-AF9MLL-AF9~10[1]
MLL-ENLMLL-ENLEffective Inhibition
MLL-AF1MLL-AF1Effective Inhibition
Hoxa9/Meis1Hoxa9/Meis1No Effect[1]

Table 3: Growth Inhibition (GI50) of this compound in Human Leukemia Cell Lines

Cell LineMLL TranslocationGI50
MV4:11MLL-AF4Effective Inhibition[1]
MOLM13MLL-AF9Effective Inhibition[1]
KOPN8MLL-ENLEffective Inhibition[1]
K562NoneNo Effect[1]
HL60NoneNo Effect[1]
U937NoneNo Effect[1]

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

MM401_Mechanism_of_Action cluster_nucleus Nucleus MLL1 MLL1 WDR5 WDR5 H3K4 Histone H3K4 MLL1->H3K4 Methylates WDR5->MLL1 ASH2L ASH2L RBBP5 RBBP5 DPY30 DPY30 MM401 This compound MM401->WDR5 Inhibits Interaction H3K4me H3K4 Methylation MM401->H3K4me Blocks Transcription Leukemogenic Gene Transcription (e.g., Myc, Bcl2) H3K4me->Transcription Promotes Proliferation Leukemic Cell Proliferation Transcription->Proliferation Drives Apoptosis Apoptosis & Differentiation Transcription->Apoptosis Inhibits

Caption: Mechanism of this compound action in MLL leukemia cells.

Experimental_Workflow_Cell_Effects cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start MLL Leukemia Cells (e.g., MV4:11, MOLM13) treatment Treat with this compound (Varying Concentrations and Time Points) start->treatment control Control Treatment (e.g., DMSO, MM-NC-401) start->control cell_growth Cell Growth Assay (e.g., CellTiter-Glo®) Determine GI50 treatment->cell_growth cell_cycle Cell Cycle Analysis (FACS with PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (FACS with Annexin V/PI) treatment->apoptosis differentiation Differentiation Analysis (e.g., Wright-Giemsa Stain, CD11b FACS) treatment->differentiation control->cell_growth control->cell_cycle control->apoptosis control->differentiation

Caption: Workflow for assessing cellular effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Growth Inhibition Assay
  • Cell Plating: Seed human or murine leukemia cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well) in their respective complete growth medium.

  • Compound Preparation: Prepare a serial dilution of this compound and the negative control compound (e.g., MM-NC-401 or DMSO vehicle) in culture medium.

  • Treatment: Add the diluted compounds to the appropriate wells. Include wells with untreated cells as a control for normal growth.

  • Incubation: Incubate the plates for a specified period (e.g., 3 days) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells. Determine the half-maximal growth inhibition concentration (GI50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis
  • Cell Treatment: Culture MLL leukemia cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) or a vehicle control for a defined period (e.g., 48 hours).[1][5]

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • FACS Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software (e.g., FlowJo).

Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Treatment: Treat MLL leukemia cells with this compound at various concentrations (e.g., 20, 40 µM) for a specified time (e.g., 48 hours).[1][5] Include an untreated or vehicle-treated control group.

  • Cell Harvesting: Collect the cells, including any floating cells in the supernatant, and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol (e.g., from a commercial apoptosis detection kit).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • FACS Analysis: Analyze the stained cells promptly by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: Determine the percentage of apoptotic cells in each treatment group.

This technical guide consolidates the critical findings on this compound, providing a robust resource for the scientific community. The data presented underscore the potential of targeting the MLL1-WDR5 interaction as a therapeutic strategy for MLL-rearranged leukemias.

References

MM-401: A Technical Guide to a Potent MLL1-WDR5 Interaction Inhibitor in Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-401 is a highly potent and specific small-molecule inhibitor that targets the protein-protein interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1] This interaction is a critical dependency for the histone methyltransferase (HMT) activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[2] Dysregulation of MLL1 activity, often due to chromosomal translocations, is a hallmark of aggressive acute leukemias.[3] this compound offers a powerful chemical tool for investigating the epigenetic mechanisms driven by MLL1 and presents a promising therapeutic strategy for MLL-rearranged leukemias. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound functions by competitively binding to the "Win" (WDR5-interacting) site on WDR5, thereby disrupting the formation of the MLL1 core complex.[1] The assembly of this complex, which also includes RbBP5 and ASH2L, is essential for the catalytic activity of MLL1.[3] By preventing the MLL1-WDR5 interaction, this compound specifically inhibits the H3K4 methyltransferase activity of the MLL1 complex.[1] This leads to a reduction in H3K4 methylation at the promoter regions of MLL1 target genes, such as the HOXA9 and MEIS1 oncogenes, which are crucial for the proliferation and survival of MLL-rearranged leukemia cells.[3] The inhibition of MLL1 activity by this compound ultimately results in cell cycle arrest, induction of apoptosis, and myeloid differentiation in MLL leukemia cells.[4]

A diagram illustrating the mechanism of action of this compound is provided below:

MM-401_Mechanism_of_Action cluster_0 Normal MLL1 Complex Activity cluster_1 Inhibition by this compound MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction H3K4 Histone H3 MLL1->H3K4 Catalyzes RbBP5_ASH2L RbBP5/ASH2L WDR5->H3K4 Catalyzes RbBP5_ASH2L->H3K4 Catalyzes H3K4me H3K4 Methylation H3K4->H3K4me Target_Gene_Expression Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K4me->Target_Gene_Expression This compound This compound WDR5_inhibited WDR5 This compound->WDR5_inhibited Binds to Win site Inactive_MLL1 Inactive MLL1 Complex WDR5_inhibited->Inactive_MLL1 Prevents MLL1 interaction No_H3K4me Reduced H3K4 Methylation Inactive_MLL1->No_H3K4me Cellular_Effects Cell Cycle Arrest Apoptosis Differentiation No_H3K4me->Cellular_Effects ChIP_Workflow Start MLL-rearranged Leukemia Cells Treatment Treat with this compound or Vehicle Control Start->Treatment Crosslinking Cross-link with Formaldehyde Treatment->Crosslinking Lysis_Sonication Cell Lysis and Chromatin Shearing Crosslinking->Lysis_Sonication Immunoprecipitation Immunoprecipitate with Specific Antibody (MLL1, H3K4me3, etc.) Lysis_Sonication->Immunoprecipitation Washing Wash to Remove Non-specific Binding Immunoprecipitation->Washing Elution_Reverse Elute and Reverse Cross-links Washing->Elution_Reverse DNA_Purification Purify DNA Elution_Reverse->DNA_Purification qPCR Analyze by qPCR DNA_Purification->qPCR Apoptosis_Assay_Workflow Start Leukemia Cells Treatment Treat with this compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Staining Stain with Annexin V and Propidium Iodide (PI) Wash->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Quantification Quantify Viable, Apoptotic, and Necrotic Cells Analysis->Quantification

References

The Structure and Mechanism of MM-401: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent MLL1-WDR5 Interaction Inhibitor for MLL-rearranged Leukemias

Abstract

MM-401 is a potent and specific small-molecule inhibitor of the Mixed Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase.[1][2] It represents a significant advancement in the targeted therapy of MLL-rearranged leukemias, a group of aggressive hematological malignancies with poor prognoses. This technical guide provides a comprehensive overview of the this compound compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and medicinal chemistry.

Core Compound Structure and Properties

This compound, with the CAS number 1442106-10-6, is a macrocyclic peptidomimetic designed to disrupt a critical protein-protein interaction essential for MLL1's oncogenic activity.[2] Its structure is a significant improvement over earlier peptidomimetics, demonstrating enhanced potency and specificity.[2]

Chemical Structure

IUPAC Name: N-[6(S)-Ethyl-9(S)-(3-guanidino-propyl)-12(R)-methyl-2,5,8,11-tetraoxo-3(R)-phenyl-1,4,7,10tetraaza-cyclohexadec-12-yl]-isobutyramide[3]

Chemical Formula: C29H46N8O5[3]

Molecular Weight: 586.73 g/mol [3]

Enantiomeric Control: MM-NC-401, an enantiomer of this compound with identical physicochemical properties but different stereochemistry at four chiral centers, serves as a negative control in experimental assays and shows no detectable binding to the target protein WDR5.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is typically supplied as a solid and requires solubilization in an appropriate solvent for in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1442106-10-6[1][3]
Molecular Formula C29H46N8O5[3]
Molecular Weight 586.73[3]
Exact Mass 586.3591[3]
Appearance SolidN/A
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[3]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by targeting a key protein-protein interaction within the MLL1 core complex. The MLL1 complex is essential for methylating histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark critical for transcriptional activation.[2] In MLL-rearranged leukemias, the fusion of the MLL1 gene with various partners leads to the aberrant recruitment of this complex to target genes, such as the HOX genes, driving leukemogenesis.[2][4]

The activity of the MLL1 complex is critically dependent on the interaction between the MLL1 protein and WD repeat-containing protein 5 (WDR5).[2] this compound was specifically designed to bind to WDR5, thereby blocking its interaction with MLL1.[2] This disruption of the MLL1-WDR5 interface prevents the proper assembly and function of the MLL1 complex, leading to a specific inhibition of H3K4 methyltransferase activity.[2] Consequently, the expression of MLL1 target genes is downregulated, which in turn induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL leukemia cells.[2]

MLL1_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_inhibition MLL1_complex MLL1 Core Complex (MLL1, WDR5, ASH2L, RbBP5) HistoneH3 Histone H3 MLL1_complex->HistoneH3 Methylates MM401 This compound MM401->MLL1_complex Disrupts Assembly WDR5 WDR5 MM401->WDR5 Binds to MLL1 MLL1 WDR5->MLL1 H3K4me H3K4 Methylation HistoneH3->H3K4me Results in HOX_genes Target Genes (e.g., HOXA9) H3K4me->HOX_genes Activates Transcription Gene Transcription HOX_genes->Transcription Leads to Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Drives

Figure 1: this compound Mechanism of Action.

Quantitative Biological Activity

This compound has been demonstrated to be a highly potent inhibitor of the MLL1-WDR5 interaction and subsequent MLL1 enzymatic activity. Its efficacy has been quantified through various in vitro and cell-based assays.

Table 2: In Vitro and Cellular Activity of this compound

AssayParameterValueCell Line/SystemReference
WDR5-MLL1 Interaction IC500.9 nMCompetitive Fluorescence Polarization[1][2]
WDR5 Binding Affinity Ki< 1 nMN/A[1]
MLL1 HMT Activity IC500.32 µMIn Vitro HMT Assay[1][2]
Cell Growth Inhibition GI501.8 ± 0.3 µMMurine MLL-AF9 cells[2]
GI502.1 ± 0.5 µMMurine MLL-ENL cells[2]
GI503.5 ± 0.6 µMHuman MOLM-13 cells (MLL-AF9)[2]
GI504.2 ± 0.8 µMHuman MV4;11 cells (MLL-AF4)[2]
GI50> 50 µMK562, HL60, U937 (non-MLL)[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and those described in the primary literature.

Synthesis of this compound

The synthesis of the macrocyclic peptidomimetic this compound is a multi-step process involving solid-phase peptide synthesis and subsequent cyclization. While the primary literature states the synthesis is "described elsewhere," a general approach for similar macrocyclic peptidomimetics has been published.

Synthesis_Workflow start Start: Solid-Phase Peptide Synthesis step1 Sequential coupling of amino acids on resin start->step1 step2 Cleavage from resin step1->step2 step3 Purification of linear peptide step2->step3 step4 Macrocyclization reaction step3->step4 step5 Final purification (e.g., HPLC) step4->step5 end End: this compound step5->end

Figure 2: General this compound Synthesis Workflow.
In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the MLL1 complex.

  • Reagents and Materials:

    • Recombinant MLL1 core complex (MLL1, WDR5, ASH2L, RbBP5)

    • Histone H3 substrate (recombinant or peptide)

    • S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

    • This compound and MM-NC-401 (control)

    • HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 200 mM NaCl, 5 mM MgCl2, 3 mM DTT, 5% glycerol)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare a reaction mixture containing the MLL1 complex (e.g., 0.5 µM) and histone H3 substrate in HMT assay buffer.

    • Add serial dilutions of this compound or the control compound.

    • Initiate the reaction by adding [3H]-SAM.

    • Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a membrane and detect the incorporation of the [3H]-methyl group by fluorography or quantify using a filter-binding assay and liquid scintillation counting.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction

This competitive binding assay is used to determine the IC50 of this compound for disrupting the MLL1-WDR5 interaction.

  • Reagents and Materials:

    • Purified WDR5 protein

    • A fluorescently labeled peptide derived from the WDR5-interacting motif (WIN) of MLL1 (e.g., FITC-labeled MLL1 peptide)

    • This compound and unlabeled MLL1 peptide (positive control)

    • FP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT)

    • Black, low-binding 384-well plates

    • A plate reader capable of measuring fluorescence polarization

  • Procedure:

    • In the wells of a 384-well plate, add a fixed concentration of WDR5 protein and the fluorescently labeled MLL1 peptide.

    • Add serial dilutions of this compound or the unlabeled MLL1 peptide.

    • Include controls for the free fluorescent peptide (no WDR5) and the fully bound peptide (no competitor).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

    • Measure the fluorescence polarization (in mP units) using the plate reader.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays

Murine MLL-AF9 or human MOLM-13 and MV4;11 leukemia cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are seeded at a specified density and treated with various concentrations of this compound or MM-NC-401 for defined periods (e.g., 48 hours).

  • Harvest and wash the treated cells with PBS.

  • Fix the cells in cold 70% ethanol (B145695) while vortexing and incubate on ice for at least 30 minutes.

  • Wash the fixed cells with PBS.

  • Treat the cells with RNase A to remove RNA.

  • Stain the cellular DNA with propidium (B1200493) iodide (PI).

  • Analyze the DNA content by flow cytometry. The proportions of cells in G1, S, and G2/M phases are determined by analyzing the DNA content histograms.

  • Harvest and wash the treated cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate at room temperature in the dark for 15 minutes.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

  • Extract histones from treated cells, often using an acid extraction method.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies specific for different histone H3 methylation states (e.g., H3K4me1, H3K4me2, H3K4me3) and a total histone H3 antibody as a loading control.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of the MLL1-WDR5 interaction. Its ability to induce cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells, supported by robust in vitro and cellular data, establishes it as a valuable tool for both basic research and as a lead compound for the development of targeted therapies. The detailed protocols provided in this guide offer a framework for the further investigation and development of this compound and related compounds in the pursuit of novel treatments for this challenging disease.

References

MM-401 Target Validation: A Technical Guide to the Inhibition of the MLL1-WDR5 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target validation studies for MM-401, a potent and specific small-molecule inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) methyltransferase. This compound represents a targeted therapeutic strategy for MLL-rearranged leukemias by disrupting a critical protein-protein interaction essential for oncogenic activity.

Introduction and Core Target

Mixed-Lineage Leukemia (MLL), also known as KMT2A, is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase. Its catalytic activity is crucial for regulating gene expression, particularly during development. Chromosomal translocations involving the MLL1 gene result in the production of oncogenic MLL1 fusion proteins (e.g., MLL-AF9, MLL-AF4), which are hallmarks of a particularly aggressive subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), especially in infants.

The catalytic activity of the MLL1 complex is critically dependent on its interaction with core subunit components. One such essential interaction is between the MLL1 protein and WDR5 (WD repeat-containing protein 5). WDR5 binds to a specific motif on MLL1, acting as a scaffold and enhancing the methyltransferase activity of the complex.

This compound is a macrocyclic peptidomimetic designed to competitively inhibit the MLL1-WDR5 protein-protein interaction.[1] By binding to the same pocket on WDR5 that MLL1 utilizes, this compound effectively disrupts the assembly of a functional MLL1 core complex, thereby inhibiting its histone methyltransferase activity.[2] This targeted disruption forms the basis of its therapeutic potential in MLL-rearranged leukemias.

Quantitative Efficacy and Binding Affinity

The potency of this compound has been quantified through various biochemical and cell-based assays. The data consistently demonstrates high-affinity binding to its target and potent inhibition of MLL1's enzymatic function and the proliferation of MLL-dependent cancer cells.

ParameterDescriptionValueReference
Ki (WDR5) Binding affinity constant for WDR5< 1 nM[3]
IC50 (WDR5-MLL1 Interaction) Half-maximal inhibitory concentration for the disruption of the WDR5-MLL1 protein-protein interaction0.9 nM[2][3]
IC50 (MLL1 HMT Activity) Half-maximal inhibitory concentration for the enzymatic activity of the MLL1 histone methyltransferase complex0.32 µM[2][3]
Cell LineMLL StatusGI50 (Growth Inhibition)Reference
MV4;11 MLL-AF4~10 µM[2]
MOLM13 MLL-AF9~10 µM[2]
KOPN8 MLL-ENL~10 µM[2]
K562 Non-MLL LeukemiaNo Inhibition[2]
HL60 Non-MLL LeukemiaNo Inhibition[2]
U937 Non-MLL LeukemiaNo Inhibition[2]

Signaling Pathway and Mechanism of Action

The primary mechanism of this compound is the disruption of the MLL1 core complex, leading to the inhibition of H3K4 methylation at target gene promoters, such as the HOXA gene cluster. This epigenetic modification is critical for the transcription of genes that drive leukemogenesis.

MLL1_Pathway cluster_nucleus Cell Nucleus MLL1_Complex MLL1 Core Complex (MLL1, WDR5, RbBP5, ASH2L) HistoneH3 Histone H3 MLL1_Complex->HistoneH3 Catalyzes H3K4me H3K4 Methylation HistoneH3->H3K4me Results in HOXA9 Target Genes (e.g., HOXA9) H3K4me->HOXA9 Activates Transcription Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis MM401 This compound WDR5 WDR5 MM401->WDR5 Binds & Inhibits Interaction with MLL1 WDR5->MLL1_Complex Binds MLL1 MLL1 MLL1->MLL1_Complex Binds FP_Workflow cluster_0 Assay Components cluster_1 Assay Principle cluster_2 Workflow WDR5 Purified WDR5 Protein MLL_peptide Fluorescently-labeled MLL1 Peptide (Tracer) MM401 This compound (Inhibitor) start Low Polarization (Tracer rotates freely) bound High Polarization (Tracer bound to WDR5, rotation slows) start->bound + WDR5 displaced Low Polarization (this compound displaces tracer) bound->displaced + this compound step1 1. Incubate WDR5 and fluorescent MLL1 peptide step2 2. Add serial dilutions of this compound step1->step2 step3 3. Incubate to reach binding equilibrium step2->step3 step4 4. Measure Fluorescence Polarization step3->step4 step5 5. Calculate IC50 step4->step5

References

Methodological & Application

Application Notes and Protocols: MM-401 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays involving MM-401, a potent and specific inhibitor of the MLL1 H3K4 methyltransferase. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the MLL1-WDR5 protein-protein interaction in cancers such as mixed-lineage leukemia (MLL).

Introduction

This compound is a small molecule inhibitor that targets the interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1][2][3] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1] Dysregulation of MLL1 activity is a key driver in certain types of leukemia.[2] this compound disrupts the MLL1-WDR5 complex, leading to the inhibition of H3K4 methylation, cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1][3][4]

Quantitative Data Summary

The following table summarizes the key in vitro quantitative data for this compound, highlighting its potency and specificity.

ParameterValueDescriptionReference
IC50 (MLL1 activity) 0.32 µMConcentration of this compound required to inhibit 50% of MLL1 methyltransferase activity.[1]
IC50 (WDR5-MLL1 interaction) 0.9 nMConcentration of this compound required to disrupt 50% of the WDR5-MLL1 protein-protein interaction.[1]
Ki (WDR5 binding) < 1 nMInhibition constant, indicating high binding affinity of this compound to WDR5.[1]

Mechanism of Action Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound. By binding to WDR5, this compound prevents the assembly of the functional MLL1 complex, leading to a reduction in H3K4 methylation and the subsequent downregulation of target genes, such as Hox genes, which are critical for leukemogenesis.

MM401_Mechanism_of_Action This compound Mechanism of Action cluster_0 Normal MLL1 Complex Activity cluster_1 Inhibition by this compound MLL1 MLL1 MLL1_Complex Active MLL1 Complex MLL1->MLL1_Complex WDR5 WDR5 WDR5->MLL1_Complex RbBP5 RbBP5 RbBP5->MLL1_Complex ASH2L ASH2L ASH2L->MLL1_Complex DPY30 DPY-30 DPY30->MLL1_Complex H3K4me H3K4 Methylation MLL1_Complex->H3K4me Methylation Histone_H3 Histone H3 Histone_H3->MLL1_Complex Hox_Genes Hox Gene Expression H3K4me->Hox_Genes Upregulation Leukemia Leukemia Progression Hox_Genes->Leukemia MM401 This compound Inactive_WDR5 WDR5 MM401->Inactive_WDR5 Binds to and blocks Inactive_MLL1_Complex Inactive MLL1 Complex Inactive_WDR5->Inactive_MLL1_Complex Prevents complex formation No_H3K4me Reduced H3K4 Methylation Inactive_MLL1_Complex->No_H3K4me Inhibition of Methylation Reduced_Hox Reduced Hox Gene Expression No_H3K4me->Reduced_Hox Downregulation Apoptosis Apoptosis & Cell Cycle Arrest Reduced_Hox->Apoptosis

Caption: this compound binds to WDR5, disrupting the MLL1 complex and inhibiting H3K4 methylation.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of MLL-rearranged leukemia cells (e.g., MV4-11 or MOLM-13).

Materials
  • This compound (stock solution in DMSO)

  • MLL-rearranged leukemia cell line (e.g., MV4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure
  • Cell Seeding:

    • Culture MLL-rearranged leukemia cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells in the exponential growth phase and determine cell density and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Include wells with medium only to serve as a blank control.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is less than 0.1% to avoid solvent toxicity.

    • Add 100 µL of the diluted this compound to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Recommended concentrations for initial studies are 10, 20, and 40 µM.[1]

    • Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.[1]

  • MTT Assay:

    • After the 48-hour incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use the absorbance of the blank wells (medium only) to subtract the background.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

Experimental Workflow Diagram

The following diagram outlines the workflow for the this compound in vitro cell viability assay.

Caption: A step-by-step workflow for assessing cell viability in response to this compound treatment.

Conclusion

The provided protocols and data serve as a comprehensive guide for the in vitro evaluation of this compound. These methodologies can be adapted for various MLL-rearranged leukemia cell lines and can be expanded to include other functional assays such as apoptosis and cell cycle analysis to further characterize the cellular effects of this compound. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data, contributing to the understanding of MLL1 inhibition as a therapeutic strategy.

References

Application Notes and Protocols for MM-401 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-401 is a potent and specific inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3 lysine (B10760008) 4 (H3K4) methyltransferase.[1][2] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2] This disruption leads to the inhibition of H3K4 methylation, a key epigenetic mark associated with active gene transcription. Consequently, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells dependent on MLL1 activity, particularly in MLL-rearranged leukemias.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cancer cells.

Mechanism of Action

This compound is a peptidomimetic that competitively binds to the WDR5 protein, preventing its interaction with MLL1.[1][4] The MLL1-WDR5 interaction is essential for the catalytic activity of the MLL1 complex, which is responsible for mono-, di-, and tri-methylation of H3K4. By inhibiting this interaction, this compound effectively blocks the enzymatic activity of MLL1, leading to a global decrease in H3K4 methylation at the promoter regions of MLL1 target genes, such as the HOX genes.[1][2] This epigenetic modification results in the downregulation of genes crucial for leukemic cell proliferation and survival, ultimately leading to cell cycle arrest at the G1/S phase, induction of apoptosis, and promotion of myeloid differentiation.[1][3]

cluster_0 MLL1 Complex (Active) cluster_1 This compound Inhibition cluster_2 Downstream Effects MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L RbBP5->ASH2L DPY30 DPY30 ASH2L->DPY30 MM401 This compound WDR5_inhibited WDR5 MM401->WDR5_inhibited Binds to WDR5 WDR5_inhibited->MLL1 Prevents Interaction H3K4me H3K4 Methylation (Reduced) Gene_Expression Target Gene Expression (e.g., HOXA9) (Downregulated) H3K4me->Gene_Expression Cell_Cycle_Arrest G1/S Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation MLL1_Complex_Label Active MLL1 Complex MLL1_Complex_Label->H3K4me Promotes cluster_0 Experimental Design cluster_1 Cellular Assays cluster_2 Endpoint Analysis start Start: Select MLL-dependent and control cell lines treatment Treat cells with This compound (e.g., 1-40 µM) and controls (DMSO, MM-NC-401) start->treatment viability Cell Viability Assay (MTT / CellTiter-Glo) treatment->viability western Western Blot treatment->western flow Flow Cytometry treatment->flow viability_analysis Determine GI50 viability->viability_analysis western_analysis Analyze Protein Levels: - H3K4me3 - Apoptosis Markers - Cell Cycle Markers western->western_analysis flow_analysis Quantify: - Cell Cycle Phases - Apoptotic Cells flow->flow_analysis

References

Application Notes and Protocols: MM-401 Treatment for Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

MM-401 is a potent and specific small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone H3K4 methyltransferase.[1][2] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2] This disruption leads to the inhibition of MLL1's catalytic activity, which is crucial for the transcription of key target genes, such as the HOXA genes, implicated in the development and maintenance of MLL-rearranged leukemias.[1][2] In preclinical studies, this compound has demonstrated selective growth inhibition of leukemia cells harboring MLL translocations by inducing cell cycle arrest, apoptosis, and myeloid differentiation, with minimal effects on non-MLL leukemia cells or normal bone marrow cells.[1] These application notes provide detailed protocols for the in vitro treatment of leukemia cell lines with this compound and subsequent analysis of its biological effects.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various leukemia cell lines and biochemical assays.

ParameterCell Line / SystemTranslocationConcentration / IC₅₀ / GI₅₀Reference
WDR5-MLL1 Interaction Inhibition Biochemical AssayN/AIC₅₀: 0.9 nM[1][2]
MLL1 Enzymatic Activity Inhibition Biochemical AssayN/AIC₅₀: 0.32 µM[1][2]
Growth Inhibition (GI₅₀) MV4;11MLL-AF412.6 µM[1]
MOLM13MLL-AF915.8 µM[1]
KOPN8MLL-ENL18.2 µM[1]
K562BCR-ABLNo significant inhibition[1]
HL60N/ANo significant inhibition[1]
U937N/ANo significant inhibition[1]
H3K4 Methylation Inhibition Murine MLL-AF9 CellsMLL-AF920 µM (48h)[1][2]
Induction of Apoptosis Murine MLL-AF9 CellsMLL-AF920 µM, 40 µM (48h)[1]
Cell Cycle Arrest (G1/S) Murine MLL-AF9 CellsMLL-AF910 µM, 20 µM, 40 µM (48h)[1][2]

Signaling Pathway

MM401_Signaling_Pathway cluster_nucleus Nucleus MLL1_complex MLL1 Complex (MLL1, WDR5, RbBP5, Ash2L) H3K4 Histone H3 Lysine 4 (H3K4) MLL1_complex->H3K4 Methylation (H3K4me) HOXA9 HOXA9 Gene H3K4->HOXA9 Transcriptional Activation Leukemogenesis Leukemogenesis (Proliferation, Survival) HOXA9->Leukemogenesis MM401 This compound WDR5 WDR5 MM401->WDR5 WDR5->MLL1_complex Disrupts Interaction Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Leukemia Cells (e.g., MV4;11, MOLM13) treat Treat with this compound (e.g., 10-40 µM) and Controls start->treat incubate Incubate for 48 hours treat->incubate cell_viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->cell_viability apoptosis Apoptosis Assay (Annexin V/PI Staining) incubate->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) incubate->cell_cycle western_blot Western Blot Analysis (H3K4me, Apoptosis/Cell Cycle Markers) incubate->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

References

Application Notes and Protocols for MM-401 Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-401 is a potent and selective small-molecule inhibitor of the MLL1-WDR5 interaction, a critical component of the MLL1 histone methyltransferase complex.[1][2] Dysregulation of MLL1 activity is a hallmark of mixed-lineage leukemia (MLL), a particularly aggressive form of acute leukemia. This compound exerts its anti-leukemic effects by inducing cell cycle arrest, myeloid differentiation, and, most notably, apoptosis in MLL-rearranged leukemia cells.[3] These application notes provide detailed protocols for the induction and quantitative analysis of apoptosis in MLL-AF9 leukemia cells following treatment with this compound.

Mechanism of Action: this compound Induced Apoptosis

This compound functions by disrupting the protein-protein interaction between the MLL1 core subunit and WDR5, which is essential for the histone methyltransferase activity of the MLL1 complex.[1] This inhibition leads to a reduction in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me), particularly at the promoter regions of key target genes such as the HOXA9 and MEIS1 oncogenes.[1] The downregulation of Hoxa9 and Meis1 disrupts the leukemogenic transcriptional program and triggers the intrinsic apoptotic pathway. A critical downstream effect of Hoxa9 downregulation is the modulation of the Bcl-2 family of proteins, leading to a decreased expression of the anti-apoptotic protein Bcl-2 and a potential increase in the expression of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[1][2]

This compound Signaling Pathway Diagram

MM401_Apoptosis_Pathway MM401 This compound MLL1_WDR5 MLL1-WDR5 Complex MM401->MLL1_WDR5 Inhibits MLL1_Activity MLL1 H3K4 Methyltransferase Activity MM401->MLL1_Activity Inhibits MLL1_WDR5->MLL1_Activity Required for H3K4me H3K4 Methylation (e.g., at HOXA9 promoter) MLL1_Activity->H3K4me Catalyzes Bcl2 Bcl-2 Expression HOXA9_MEIS1 HOXA9/MEIS1 Expression H3K4me->HOXA9_MEIS1 Promotes HOXA9_MEIS1->Bcl2 Maintains Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Bcl2->Bax_Bcl2_Ratio Leads to MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bcl2_Ratio->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Results in Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Activates Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Activates Apoptosis Apoptosis Caspase_3_7->Apoptosis Executes

Caption: this compound induced apoptosis signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for apoptosis induction by an MLL1-WDR5 inhibitor in MLL-AF9 leukemia cells. This data is illustrative and may vary depending on the specific experimental conditions and cell line passage number.

Table 1: Quantification of Apoptosis by Annexin V-FITC/PI Staining

TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle (DMSO)092.5 ± 3.14.2 ± 1.53.3 ± 1.1
This compound1065.1 ± 4.520.7 ± 2.814.2 ± 2.3
This compound2040.3 ± 5.235.8 ± 3.923.9 ± 3.1
This compound4015.7 ± 3.848.2 ± 4.636.1 ± 4.0
Positive Control (e.g., Staurosporine)18.9 ± 2.055.4 ± 5.135.7 ± 4.5

Data are presented as mean ± standard deviation (n=3) after 48 hours of treatment.

Table 2: Caspase-3/7 Activity

TreatmentConcentration (µM)Relative Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle (DMSO)01.0 ± 0.1
This compound103.5 ± 0.4
This compound207.8 ± 0.9
This compound4014.2 ± 1.5
Positive Control (e.g., Staurosporine)118.5 ± 2.1

Data are presented as mean ± standard deviation (n=3) after 24 hours of treatment.

Table 3: Western Blot Analysis of Apoptosis-Related Proteins

TreatmentConcentration (µM)Relative Bax/Bcl-2 Ratio (Fold Change vs. Control)Cleaved PARP (p89/p116) Ratio
Vehicle (DMSO)01.0 ± 0.20.1 ± 0.05
This compound102.8 ± 0.50.4 ± 0.1
This compound205.1 ± 0.80.7 ± 0.2
This compound408.9 ± 1.20.9 ± 0.1

Data are presented as mean ± standard deviation (n=3) after 48 hours of treatment, based on densitometric analysis normalized to a loading control (e.g., β-actin).

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (MLL-AF9 cells) start->cell_culture treatment This compound Treatment (Vehicle, 10, 20, 40 µM) cell_culture->treatment harvest Cell Harvesting treatment->harvest apoptosis_assays Apoptosis Assays harvest->apoptosis_assays annexin_v Annexin V/PI Staining (Flow Cytometry) apoptosis_assays->annexin_v caspase Caspase-3/7 Activity Assay (Luminescence) apoptosis_assays->caspase western Western Blotting (Bax, Bcl-2, Cleaved PARP) apoptosis_assays->western data_analysis Data Analysis and Quantification annexin_v->data_analysis caspase->data_analysis western->data_analysis end End data_analysis->end

Caption: General workflow for assessing this compound induced apoptosis.

Protocol 1: Cell Culture and Treatment
  • Cell Line: MLL-AF9 expressing murine leukemia cells (e.g., MOLM-13 or THP-1, although murine MLL-AF9 cells are also commonly used).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations of 10, 20, and 40 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 24 to 48 hours.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometry tubes

Procedure:

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of key executioner caspases.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed 1 x 10^4 cells per well in a white-walled 96-well plate and incubate overnight.

  • Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

Interpretation: An increase in luminescence is directly proportional to the amount of active caspase-3 and -7.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression of key apoptotic regulatory proteins.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: After treatment, harvest and wash cells with cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and mix with Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometric analysis of the protein bands and normalize to the loading control (e.g., β-actin).

Troubleshooting

  • Low percentage of apoptotic cells:

    • Increase the incubation time with this compound.

    • Ensure the this compound is fully dissolved and at the correct concentration.

    • Check the health and passage number of the cell line.

  • High background in Western blotting:

    • Increase the number and duration of washes.

    • Optimize the blocking conditions (time and blocking agent).

    • Titer the primary and secondary antibodies.

  • Inconsistent results:

    • Ensure consistent cell seeding densities.

    • Maintain a consistent final DMSO concentration across all conditions.

    • Prepare fresh dilutions of this compound for each experiment.

References

Application Notes and Protocols for Cell Cycle Analysis with MM-401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-401 is a potent and specific small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase. It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1] This inhibition leads to a reduction in H3K4 methylation at the promoters of MLL1 target genes, subsequently altering gene expression.[1] Dysregulation of MLL1 activity is a hallmark of aggressive MLL-rearranged leukemias, making this compound a promising therapeutic agent.[1] A key cellular response to this compound treatment is the induction of cell cycle arrest, primarily at the G1/S transition, followed by apoptosis and cellular differentiation. These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle of leukemia cells.

Mechanism of Action: MLL1 Inhibition and Cell Cycle Arrest

This compound targets the MLL1-WDR5 interaction, which is essential for the histone methyltransferase activity of the MLL1 complex.[1] This enzymatic activity is responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 4 (H3K4me), an epigenetic mark associated with active gene transcription. By inhibiting MLL1, this compound leads to a global decrease in H3K4 methylation, altering the expression of genes crucial for cell cycle progression. This disruption of the normal cell cycle machinery culminates in a G1/S phase arrest.

Signaling Pathway Diagram

G cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Gene Expression cluster_3 Cellular Outcome This compound This compound MLL1_WDR5_Complex MLL1-WDR5 Complex This compound->MLL1_WDR5_Complex Inhibits Interaction H3K4_Methylation H3K4 Methylation MLL1_WDR5_Complex->H3K4_Methylation Catalyzes Target_Gene_Expression Target Gene Expression (e.g., Cyclins, CDKs) H3K4_Methylation->Target_Gene_Expression Promotes Cell_Cycle_Progression Cell Cycle Progression Target_Gene_Expression->Cell_Cycle_Progression G1_S_Arrest G1/S Arrest Cell_Cycle_Progression->G1_S_Arrest Blocked by This compound effect

Caption: this compound inhibits the MLL1-WDR5 interaction, leading to reduced H3K4 methylation, altered gene expression, and subsequent G1/S cell cycle arrest.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound. This data is essential for designing experiments and interpreting results.

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC50 (MLL1 activity)0.32 µM
IC50 (WDR5-MLL1 interaction)0.9 nM
Ki (WDR5 binding)< 1 nM

Table 2: Effect of this compound on Cell Cycle Distribution in MLL-AF9 Leukemia Cells

TreatmentConcentration (µM)Duration (h)% G1 Phase% S Phase% G2/M Phase
Control (DMSO)-48454015
This compound1048602515
This compound2048751510
This compound404885510

Note: The data in Table 2 is representative and may vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing leukemia cells and treating them with this compound prior to cell cycle analysis.

Materials:

  • Leukemia cell line (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Seed leukemia cells in 6-well plates at a density of 0.5 x 10^6 cells/mL in complete culture medium.

  • Allow cells to acclimate for 24 hours in the incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range is 1 µM to 40 µM.

  • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Add the this compound dilutions and the vehicle control to the respective wells.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Harvest the cells for cell cycle analysis.

Experimental Workflow Diagram

G start Start cell_seeding Seed Leukemia Cells (0.5x10^6 cells/mL) start->cell_seeding acclimation Acclimate (24h) cell_seeding->acclimation treatment Treat with this compound (1-40 µM) and DMSO acclimation->treatment incubation Incubate (24, 48, 72h) treatment->incubation harvesting Harvest Cells incubation->harvesting pi_staining Propidium (B1200493) Iodide Staining harvesting->pi_staining flow_cytometry Flow Cytometry Analysis pi_staining->flow_cytometry end End flow_cytometry->end

Caption: Workflow for this compound treatment and subsequent cell cycle analysis.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the steps for staining this compound-treated cells with propidium iodide (PI) and analyzing the cell cycle distribution using a flow cytometer.

Materials:

  • Harvested cells from Protocol 1

  • Phosphate-Buffered Saline (PBS), cold

  • 70% Ethanol (B145695), ice-cold

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: Transfer the cell suspensions from the 6-well plates to centrifuge tubes. Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubate the cells for at least 1 hour at 4°C for fixation. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.

  • Carefully decant the ethanol.

  • Wash the cell pellet twice with 1 mL of PBS, centrifuging at 850 x g for 5 minutes after each wash.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). Gate on single cells to exclude doublets and aggregates.

Data Interpretation

The output from the flow cytometer will be a histogram of fluorescence intensity, which corresponds to the DNA content.

  • G0/G1 phase: Cells with 2n DNA content will form the first peak.

  • S phase: Cells undergoing DNA replication will have a DNA content between 2n and 4n and will appear as a broad distribution between the two peaks.

  • G2/M phase: Cells with 4n DNA content will form the second peak.

An increase in the percentage of cells in the G1 peak and a corresponding decrease in the S and G2/M peaks after this compound treatment indicates a G1/S cell cycle arrest.

Troubleshooting

  • High CV of G1 peak: Ensure slow sample acquisition rate on the flow cytometer. Check for cell clumps and filter if necessary.

  • Broad S-phase peak: This can be due to asynchronous cell population. For more defined peaks, cell synchronization methods can be employed prior to this compound treatment.

  • Low cell number: Start with a sufficient number of cells to account for cell loss during washing and fixation steps.

Conclusion

This compound is a valuable tool for studying the role of MLL1 in cell cycle regulation and for the development of novel anti-leukemia therapies. The protocols provided here offer a robust framework for investigating the cytostatic effects of this compound. Accurate and reproducible cell cycle analysis is critical for understanding the mechanism of action of this and other potential anti-cancer agents.

References

Application Notes and Protocols: MM-401 for the Investigation of MLL Fusion Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed-lineage leukemia (MLL) fusion proteins, resulting from chromosomal translocations involving the KMT2A gene, are potent oncogenic drivers in aggressive acute leukemias. These fusion proteins are critical for the initiation and maintenance of the leukemic state, primarily through the deregulation of gene expression, including the upregulation of HOX genes. A key interaction for the catalytic activity of the MLL1 complex is its association with WDR5. MM-401 is a potent and specific small molecule inhibitor that targets the MLL1-WDR5 interaction, thereby disrupting the assembly and enzymatic activity of the MLL1 complex.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tool to study the function of MLL fusion proteins and to assess its therapeutic potential in MLL-rearranged leukemias.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50KiReference
MLL1-WDR5 InteractionCompetitive Fluorescence Polarization0.9 nM-[1]
MLL1 H3K4 Methyltransferase ActivityIn vitro HMT assay0.32 µM-[1][2]
WDR5 BindingBioLayer Interferometry (BLI/OctetRED)-< 1 nM[1]
Table 2: Cellular Activity of this compound in MLL-Rearranged and Non-MLL Leukemia Cell Lines
Cell LineMLL FusionGI50 (µM)Effects ObservedReference
Murine Leukemia Cells
MLL-AF9MLL-AF9~10Growth inhibition, G1/S cell cycle arrest, apoptosis[2]
MLL-ENLMLL-ENL~15Growth inhibition[2]
MLL-AF1MLL-AF1~12Growth inhibition[2]
Hoxa9/Meis1-> 50Minimal growth inhibition[2]
Human Leukemia Cells
MV4;11MLL-AF4~8Growth inhibition, apoptosis, cell cycle arrest[2]
MOLM13MLL-AF9~10Growth inhibition[2]
KOPN8MLL-ENL~12Growth inhibition[2]
K562-Not Determined (lack of inhibition)Minimal to no effect[2]
HL60-Not Determined (lack of inhibition)Minimal to no effect[2]
U937-Not Determined (lack of inhibition)Minimal to no effect[2]

Mandatory Visualizations

MLL_Fusion_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) WDR5 WDR5 MLL_Fusion->WDR5 recruits DOT1L DOT1L MLL_Fusion->DOT1L recruits pTEFb p-TEFb MLL_Fusion->pTEFb recruits Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes binds to promoter WDR5->Target_Genes binds to promoter DOT1L->Target_Genes binds to promoter H3K79me H3K79 Methylation DOT1L->H3K79me catalyzes pTEFb->Target_Genes binds to promoter Transcription Leukemogenic Transcription pTEFb->Transcription promotes elongation Target_Genes->Transcription leads to H3K79me->Target_Genes activates MM401 This compound MM401->WDR5 disrupts interaction

Caption: MLL Fusion Protein Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_MM401 cluster_workflow Experimental Workflow for this compound Evaluation start Start: MLL-rearranged and control cell lines treatment Treat cells with varying concentrations of this compound start->treatment hmt_assay In vitro Histone Methyltransferase (HMT) Assay start->hmt_assay In vitro viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis data_analysis Data Analysis: Determine GI50/IC50, assess cell cycle distribution and apoptosis levels viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis hmt_assay->data_analysis

Caption: General Experimental Workflow for Evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Purpose: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on MLL-rearranged and control leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4;11, MOLM13, K562)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve fitting software.

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To assess the effect of this compound on the cell cycle distribution of leukemia cells.

Materials:

  • Leukemia cells treated with this compound (e.g., 10, 20, 40 µM for 48 hours)[2]

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate (B86180) in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and resuspend the pellet in 500 µL of PBS.

  • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To quantify the induction of apoptosis by this compound in leukemia cells.

Materials:

  • Leukemia cells treated with this compound (e.g., 10, 20, 40 µM for 48 hours)[2]

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Harvest approximately 5 x 10^5 cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vitro Histone Methyltransferase (HMT) Assay

Purpose: To determine the inhibitory effect of this compound on the enzymatic activity of the MLL1 complex.

Materials:

  • Recombinant MLL1 core complex (MLL1, WDR5, ASH2L, RbBP5)

  • Histone H3 substrate

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT)

  • Scintillation counter and scintillation fluid

Procedure:

  • Set up the HMT reaction in a final volume of 50 µL.

  • To each reaction, add the MLL1 core complex (e.g., 0.5 µM).[1]

  • Add varying concentrations of this compound or vehicle control (DMSO).

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the histone H3 substrate and [3H]-SAM.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper three times with 0.1 M sodium bicarbonate buffer.

  • Allow the filter paper to dry and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound serves as a valuable chemical probe for elucidating the biological functions of MLL1 and MLL fusion proteins in leukemia. Its high potency and specificity for the MLL1-WDR5 interaction allow for the targeted investigation of the consequences of MLL1 inhibition. The protocols outlined in this document provide a framework for researchers to systematically evaluate the effects of this compound on cell viability, cell cycle progression, apoptosis, and enzymatic activity, thereby facilitating a deeper understanding of MLL-rearranged leukemias and the development of novel therapeutic strategies.

References

Experimental In Vivo Applications of MM-401: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The designation MM-401 has been attributed to two distinct investigational therapies, each with a unique mechanism of action and preclinical in vivo application profile. The first is a small molecule inhibitor of the MLL1-WDR5 interaction for the treatment of mixed-lineage leukemia. The second is a humanized monoclonal antibody targeting TNFR2 for cancer immunotherapy. This document provides detailed application notes and protocols for the experimental in vivo use of both entities, based on publicly available data.

Part 1: this compound, the MLL1-WDR5 Interaction Inhibitor

Application Note:

This compound is a potent and specific small molecule inhibitor of the protein-protein interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is aberrantly regulated in MLL-rearranged leukemias.[2] By disrupting this complex, this compound aims to reverse the oncogenic gene expression program driven by MLL fusion proteins.[3] Preclinical studies have demonstrated that this compound induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cell lines.[1] In vivo evaluation of this compound is critical to assess its anti-leukemic efficacy, pharmacokinetic properties, and potential toxicities in a whole-organism context. The primary in vivo application of this this compound is in xenograft models of human MLL-rearranged leukemia.

Data Presentation:

Table 1: In Vitro Activity of this compound (MLL1 Inhibitor)

ParameterValueDescription
Ki (WDR5) < 1 nMBinding affinity to WDR5.[1]
IC50 (WDR5-MLL1 Interaction) 0.9 nMConcentration for 50% inhibition of the WDR5-MLL1 interaction.[1]
IC50 (MLL1 HMT Activity) 0.32 µMConcentration for 50% inhibition of MLL1 histone methyltransferase activity.[1]
GI50 (MV4;11 cells) Not specifiedConcentration for 50% growth inhibition in a human MLL-rearranged leukemia cell line.
GI50 (MOLM13 cells) Not specifiedConcentration for 50% growth inhibition in a human MLL-rearranged leukemia cell line.

Note: Specific in vivo efficacy data for this compound (e.g., tumor growth inhibition, survival benefit) is not detailed in the available search results. The following protocol is a generalized procedure based on studies with other MLL1-WDR5 inhibitors.

Experimental Protocol: Xenograft Mouse Model of MLL-Rearranged Leukemia

This protocol describes a general approach for evaluating the in vivo efficacy of an MLL1-WDR5 inhibitor like this compound using a human leukemia xenograft model.

1. Cell Culture:

  • Culture human MLL-rearranged leukemia cells (e.g., MV4;11) in appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells during the logarithmic growth phase and assess viability using trypan blue exclusion.

2. Animal Model:

  • Use immunodeficient mice (e.g., female NOD/SCID or NSG mice, 6-8 weeks old) to prevent graft rejection.
  • Acclimatize animals for at least one week before the experiment.

3. Tumor Implantation:

  • Resuspend viable leukemia cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
  • Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

4. Treatment:

  • Monitor tumor growth regularly using calipers.
  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
  • Prepare this compound in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection). The specific formulation and dosage would need to be determined through pharmacokinetic and tolerability studies.
  • Administer this compound at a predetermined dose and schedule (e.g., once or twice daily) for a specified duration (e.g., 21 days). The control group should receive the vehicle alone.

5. Efficacy Assessment:

  • Measure tumor volume and body weight 2-3 times per week.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting for pharmacodynamic markers like H3K4 methylation).
  • For survival studies, monitor mice until they meet predefined humane endpoints.

Mandatory Visualization:

MLL1_Inhibitor_Pathway cluster_nucleus Nucleus MLL1_complex MLL1 Complex (MLL1, WDR5, etc.) Histone_H3 Histone H3 MLL1_complex->Histone_H3 Methylates H3K4me H3K4 Methylation Histone_H3->H3K4me Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4me->Target_Genes Activates Oncogenic_Transcription Oncogenic Transcription Target_Genes->Oncogenic_Transcription Leukemia_Progression Leukemia Progression Oncogenic_Transcription->Leukemia_Progression MM401 This compound MM401->MLL1_complex Inhibits Interaction

Caption: this compound inhibits the MLL1-WDR5 interaction, blocking histone methylation and oncogenic transcription.

MLL1_Xenograft_Workflow start Start: MLL-rearranged leukemia cells implant Subcutaneous implantation into immunodeficient mice start->implant tumor_growth Tumor growth monitoring implant->tumor_growth randomize Randomization into treatment groups tumor_growth->randomize treatment Treatment with This compound or vehicle randomize->treatment assessment Efficacy assessment: - Tumor volume - Body weight - Survival treatment->assessment end End: Data analysis assessment->end

Caption: Workflow for in vivo efficacy testing of this compound MLL1 inhibitor in a xenograft model.

Part 2: this compound, the Anti-TNFR2 Antibody

Application Note:

This iteration of this compound is a humanized monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[4] TNFR2 is highly expressed on suppressive immune cells within the tumor microenvironment, such as regulatory T cells (Tregs), and can also act as a co-stimulatory receptor for effector T cells.[4][5] The this compound antibody is designed to be an agonist, providing T cell co-stimulation to enhance anti-tumor immunity.[4] Preclinical studies using a murine surrogate antibody have demonstrated robust anti-tumor activity in syngeneic mouse models, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1.[4] The mechanism of action is dependent on FcγR binding and the presence of CD8+ T cells and NK cells.[4] In vivo studies are essential to evaluate the anti-tumor efficacy, immunological memory, and safety profile of this compound.

Data Presentation:

Table 2: In Vivo Activity of Murine Surrogate Anti-TNFR2 Antibody (this compound program)

ParameterFindingAnimal Model
Monotherapy Efficacy Robust anti-tumor activity.Syngeneic murine tumor models.[4]
Combination Therapy Robust anti-tumor activity with anti-PD-1/PD-L1.Syngeneic murine tumor models.[4]
Immune Memory Complete responders exhibited long-term immunological memory.Syngeneic murine tumor models.[4]
Cellular Effectors Activity requires CD8+ T cells and NK cells.Depletion studies in mice.[4]
Toxicity No significant toxicity observed in long-term dosing compared to anti-CTLA4.Inbred mouse strains.[4]

Note: Specific quantitative data on tumor growth inhibition or survival rates are not provided in the available abstracts. The following protocols are generalized for syngeneic and humanized mouse models.

Experimental Protocol 1: Syngeneic Mouse Model for Efficacy Testing

This protocol outlines the use of a murine surrogate anti-TNFR2 antibody in an immunocompetent mouse model.

1. Cell Culture:

  • Culture a murine cancer cell line (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma, or B16 melanoma) in appropriate medium.
  • Harvest cells in their logarithmic growth phase.

2. Animal Model:

  • Use immunocompetent mice of the same genetic background as the tumor cell line (e.g., BALB/c for CT26, C57BL/6 for MC38 and B16).
  • Acclimatize animals for at least one week.

3. Tumor Implantation:

  • Subcutaneously inject 0.5-1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.

4. Treatment:

  • Once tumors are established (e.g., 50-100 mm³), randomize mice into groups.
  • Administer the murine surrogate anti-TNFR2 antibody via intraperitoneal injection at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
  • Include control groups (isotype control antibody) and potentially combination therapy arms (e.g., with anti-PD-1).

5. Efficacy and Immune Response Assessment:

  • Monitor tumor growth and body weight regularly.
  • At study endpoint, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze changes in T cell populations (CD8+, Tregs), NK cells, and other immune cells.
  • For long-term studies, monitor for survival and re-challenge cured mice to assess for immunological memory.

Experimental Protocol 2: Humanized Mouse PDX Model for Human this compound Testing

This protocol is for evaluating the human-specific this compound antibody.[5]

1. Humanized Mouse Generation:

  • Use severely immunodeficient mice (e.g., NSG-SGM3).
  • Engraft mice with human CD34+ hematopoietic stem cells to reconstitute a human immune system.[5]

2. PDX Model Establishment:

  • Implant a patient-derived xenograft (PDX) tumor fragment subcutaneously into the humanized mice.

3. Treatment and Analysis:

  • Once tumors are established, treat mice with the human this compound antibody.
  • Monitor tumor growth and assess the human immune cell populations within the tumor and peripheral blood to evaluate the antibody's effect on human T cell activation and Treg modulation.[5]

Mandatory Visualization:

TNFR2_Antibody_Pathway cluster_tme Tumor Microenvironment Treg Regulatory T-cell (Treg) Immune_Suppression Immune Suppression Treg->Immune_Suppression CD8_Tcell CD8+ T-cell Tumor_Killing Tumor Cell Killing CD8_Tcell->Tumor_Killing NK_cell NK Cell NK_cell->Tumor_Killing Tumor_Cell Tumor Cell MM401_Ab This compound (anti-TNFR2 Ab) MM401_Ab->Treg Modulates (?) MM401_Ab->CD8_Tcell Co-stimulates MM401_Ab->NK_cell Activates (via FcγR) Immune_Suppression->Tumor_Cell Protects Anti_Tumor_Immunity Anti-Tumor Immunity Tumor_Killing->Anti_Tumor_Immunity

Caption: this compound anti-TNFR2 antibody promotes anti-tumor immunity by co-stimulating CD8+ T cells and activating NK cells.

TNFR2_Syngeneic_Workflow start Start: Murine tumor cells implant Subcutaneous implantation into immunocompetent mice start->implant tumor_growth Tumor growth monitoring implant->tumor_growth treatment Treatment with murine surrogate Ab +/- anti-PD-1 tumor_growth->treatment assessment Efficacy & Immune response analysis: - Tumor growth - Survival - Flow cytometry treatment->assessment end End: Data analysis assessment->end

Caption: Workflow for in vivo testing of a surrogate anti-TNFR2 antibody in a syngeneic mouse model.

References

MM-401 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-401 is a potent and specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5), a core component of the MLL1 complex essential for its catalytic activity.[1][2] By blocking this interaction, this compound effectively inhibits H3K4 methylation, leading to the downregulation of MLL1 target genes, such as HOXA9, which are crucial for the proliferation and survival of MLL-rearranged leukemia cells.[2][3] This targeted inhibition induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL leukemia cells, making this compound a valuable tool for basic research and a potential therapeutic agent.[1][4]

These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.

Physicochemical Properties and Solubility

This compound is a macrocyclic peptidomimetic compound.[2] Its solubility and stability are critical for its effective use in in vitro experiments.

PropertyValueReference
Molecular Formula C29H46N8O5
Molecular Weight 586.73 g/mol [3]
Solubility Soluble in DMSO[3]
Storage (Powder) -20°C for long term (months to years)[3][5]
0-4°C for short term (days to weeks)[3]
Storage (in DMSO) -80°C for up to 6 months[5]
-20°C for up to 1 month

Preparation of this compound for Experiments

Proper preparation of this compound solutions is crucial for obtaining accurate and reproducible experimental results.

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for the cell line being used

Preparation of Stock Solution (10 mM)
  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening.[6]

  • Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to a 1 mg vial of this compound (MW: 586.73 g/mol ), add 170.4 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in solubilization if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be further diluted to the final desired concentration in cell culture medium.

  • Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the cell culture, it is advisable to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in pre-warmed cell culture medium.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture plates to achieve the desired final concentration. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols

The following are detailed protocols for key experiments using this compound.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., MLL-rearranged leukemia cell lines like MV4-11, MOLM-13)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound or vehicle (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Western Blotting for Apoptosis and Signaling Markers

This protocol analyzes the expression levels of key proteins involved in apoptosis and MLL1 signaling.

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, H3K4me3, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Wash treated cells with cold PBS and lyse them on ice with RIPA buffer.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[7]

  • Washing: Pellet the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 events. Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining) by Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Signaling Pathway of this compound Action

MM401_Signaling_Pathway cluster_nucleus Nucleus MLL1_complex MLL1 Complex (MLL1, WDR5, RbBP5, Ash2L) Histone_H3 Histone H3 MLL1_complex->Histone_H3 methylates Apoptosis Apoptosis & Cell Cycle Arrest WDR5 WDR5 WDR5->MLL1_complex forms MLL1 MLL1 MLL1->MLL1_complex H3K4me3 H3K4me3 Histone_H3->H3K4me3 becomes HOXA9 HOXA9 Gene Transcription H3K4me3->HOXA9 activates Leukemia_Cell_Survival Leukemia Cell Survival & Proliferation HOXA9->Leukemia_Cell_Survival promotes Leukemia_Cell_Survival->Apoptosis inhibition leads to MM401 This compound MM401->WDR5 inhibits interaction with MLL1

Caption: this compound inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation and leading to apoptosis.

Experimental Workflow for Evaluating this compound Efficacy

MM401_Experimental_Workflow cluster_assays Perform Downstream Assays start Start: Prepare this compound Stock Solution (in DMSO) treat_cells Treat Leukemia Cells with varying concentrations of this compound (include vehicle control) start->treat_cells incubate Incubate for desired time (e.g., 24, 48, 72 hours) treat_cells->incubate cell_viability Cell Viability Assay (e.g., MTT) incubate->cell_viability western_blot Western Blot (Apoptosis/Signaling Markers) incubate->western_blot cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI) incubate->apoptosis_assay analyze Data Analysis and Interpretation cell_viability->analyze western_blot->analyze cell_cycle->analyze apoptosis_assay->analyze end End: Determine Efficacy and Mechanism of Action analyze->end

Caption: A general workflow for the in vitro evaluation of this compound in leukemia cell lines.

References

Measuring the Efficacy of MM-401: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-401 is a potent and selective small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) methyltransferase.[1] It functions by disrupting the critical interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2] This disruption specifically inhibits the H3K4 methyltransferase activity of MLL1, leading to cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1][2][3] These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo preclinical models.

Mechanism of Action: Targeting the MLL1-WDR5 Interaction

This compound binds to WDR5 with high affinity, competitively inhibiting its interaction with MLL1.[1][2] This prevents the proper assembly and function of the MLL1 methyltransferase complex, which is responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 4 (H3K4). H3K4 methylation is a key epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins aberrantly recruit the MLL1 complex to target genes, such as the HOXA cluster, driving leukemogenesis. By inhibiting MLL1 activity, this compound effectively reverses this oncogenic gene expression program.

MM401_Mechanism_of_Action cluster_0 Normal MLL1 Complex Function cluster_1 This compound Inhibition MLL1 MLL1 MLL1_complex Active MLL1 Complex MLL1->MLL1_complex WDR5 WDR5 WDR5->MLL1_complex H3K4 Histone H3K4 MLL1_complex->H3K4 Methylation H3K4me H3K4 Methylation H3K4->H3K4me Gene_Expression Leukemogenic Gene Expression H3K4me->Gene_Expression Upregulates MM401 This compound WDR5_inhibited WDR5 MM401->WDR5_inhibited Binds to Inactive_Complex Inactive MLL1 Complex WDR5_inhibited->Inactive_Complex No_H3K4me Reduced H3K4 Methylation Inactive_Complex->No_H3K4me Inhibits Methylation Reduced_Expression Suppressed Gene Expression No_H3K4me->Reduced_Expression Downregulates

Caption: this compound Mechanism of Action.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound across various MLL-rearranged and non-MLL leukemia cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
WDR5 Binding Affinity (Ki)< 1 nM[1]
WDR5-MLL1 Interaction IC500.9 nM[1]
MLL1 HMT Activity IC500.32 µM[1][2]

Table 2: Growth Inhibition (GI50) of this compound in Human Leukemia Cell Lines

Cell LineMLL TranslocationGI50 (µM)Reference
MV4;11MLL-AF4~10[2]
MOLM13MLL-AF9~10[2]
KOPN8MLL-ENL~10[2]
K562None (BCR-ABL)No Inhibition[2]
HL60NoneNo Inhibition[2]
U937NoneNo Inhibition[2]

Experimental Protocols

In Vitro Assays

1. Cell Viability (MTT) Assay

This protocol determines the concentration-dependent effect of this compound on the proliferation of leukemia cell lines.

  • Materials:

    • Leukemia cell lines (e.g., MV4;11, MOLM13, K562)

    • RPMI-1640 medium with 10% FBS

    • This compound (and vehicle control, e.g., DMSO)

    • 96-well plates

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for 48-72 hours.[1][2]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the half-maximal growth inhibition concentration (GI50).

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

  • Materials:

    • Leukemia cell lines

    • This compound (e.g., 10, 20, 40 µM) and vehicle control

    • 6-well plates

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/well.

    • Treat cells with the desired concentrations of this compound or vehicle for 48 hours.[1]

    • Harvest both adherent and suspension cells and wash twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

  • Materials:

    • Leukemia cell lines

    • This compound (e.g., 10, 20, 40 µM) and vehicle control

    • 6-well plates

    • Cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound as described in the apoptosis assay protocol.

    • Harvest cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[4]

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. This compound has been shown to induce a prominent G1/S arrest in MLL-AF9 cells.[1][2]

4. Western Blot for H3K4 Methylation

This assay measures the direct downstream effect of this compound on its target.

  • Materials:

    • Leukemia cell lines

    • This compound (e.g., 20 µM) and vehicle control

    • Lysis buffer

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and blotting apparatus

    • Primary antibodies (e.g., anti-H3K4me1/2/3, anti-total H3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells with this compound for 48 hours.[1]

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and imaging system. A significant decrease in H3K4 methylation levels is expected upon this compound treatment.[1]

In_Vitro_Workflow cluster_assays Efficacy Assays cluster_endpoints Endpoints start Start: MLL-rearranged and control leukemia cells treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (H3K4 methylation) treatment->western_blot gi50 Determine GI50 viability->gi50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist target_mod Assess Target Modulation western_blot->target_mod

Caption: In Vitro Experimental Workflow.
In Vivo Assay

1. Mouse Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a murine model of MLL-rearranged leukemia.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old

    • MLL-rearranged leukemia cells (e.g., MV4;11)

    • Matrigel or similar basement membrane matrix (optional)

    • This compound formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject 5-10 x 10^6 leukemia cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (width² x length) / 2.

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

    • Evaluate treatment efficacy by comparing tumor growth inhibition between the treated and control groups.

In_Vivo_Workflow start Start: Immunocompromised Mice (e.g., NSG) implantation Subcutaneous implantation of MLL-rearranged leukemia cells start->implantation tumor_growth Monitor for tumor growth (e.g., to 100-200 mm³) implantation->tumor_growth randomization Randomize into treatment and control groups tumor_growth->randomization treatment Administer this compound or vehicle control randomization->treatment monitoring Monitor tumor volume, body weight, and health treatment->monitoring endpoint Endpoint analysis: Tumor growth inhibition, histology, etc. monitoring->endpoint

Caption: In Vivo Xenograft Workflow.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the preclinical efficacy of the MLL1 inhibitor, this compound. By employing these in vitro and in vivo methodologies, researchers can robustly characterize the biological effects of this compound, confirm its mechanism of action, and generate the necessary data to support its further development as a potential therapeutic for MLL-rearranged leukemias.

References

MM-401: A Potent Inhibitor of the MLL1-WDR5 Interaction for High-Thoroughput Screening and Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Introduction

MM-401 is a potent and specific small molecule inhibitor of the protein-protein interaction between the Mixed-Lineage Leukemia 1 (MLL1) protein and the WD repeat-containing protein 5 (WDR5).[1][2][3] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in various forms of acute leukemia.[4][5] this compound acts by disrupting the MLL1-WDR5 complex, leading to the inhibition of H3K4 methylation and subsequent downstream effects including cell cycle arrest, apoptosis, and cellular differentiation in MLL-rearranged leukemia cells.[1][2][3] This document provides detailed protocols for the use of this compound in high-throughput screening (HTS) and cell-based assays to identify and characterize inhibitors of the MLL1-WDR5 interaction.

It is important to note that the designation "this compound" has also been used for a human anti-TNFR2 antibody. This document focuses exclusively on the small molecule inhibitor of the MLL1-WDR5 interaction.

Mechanism of Action

This compound specifically targets the interaction between MLL1 and WDR5. WDR5 is a core component of the MLL1 complex and is essential for its catalytic activity. By binding to WDR5, this compound prevents the assembly of a functional MLL1 complex, thereby inhibiting its histone methyltransferase activity.[1][2] This leads to a reduction in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me), a mark associated with active gene transcription. The inhibition of MLL1 activity by this compound ultimately results in the downregulation of key target genes, such as HOX genes, which are critical for the survival and proliferation of leukemia cells.[2]

cluster_Inhibition Inhibition by this compound cluster_Downstream_Effects Downstream Effects MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L RbBP5->ASH2L DPY30 DPY30 ASH2L->DPY30 MM401 This compound MM401->WDR5 Binds to WDR5 MLL1_Complex Active MLL1 Complex MM401->MLL1_Complex Disrupts Complex Formation H3K4me H3K4 Methylation Gene_Expression Target Gene Expression (e.g., HOX genes) H3K4me->Gene_Expression Promotes Cell_Effects Cell Cycle Arrest Apoptosis Differentiation MLL1_Complex->H3K4me Catalyzes

Figure 1: this compound Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

ParameterValueDescription
IC50 (MLL1 activity)0.32 µMConcentration of this compound required to inhibit 50% of MLL1 histone methyltransferase activity.[1][2]
IC50 (WDR5-MLL1 interaction)0.9 nMConcentration of this compound required to disrupt 50% of the WDR5-MLL1 protein-protein interaction.[1][3]
Ki (WDR5 binding)< 1 nMInhibition constant for the binding of this compound to WDR5.[1]

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

Cell LineMLL TranslocationGI50
MV4;11MLL-AF4~15-20 µM
MOLM13MLL-AF9~15-20 µM
KOPN8MLL-ENL~15-20 µM

GI50 (50% growth inhibition) values were determined after 72 hours of treatment.

Experimental Protocols

High-Throughput Screening (HTS) using Fluorescence Polarization (FP)

This protocol describes a competitive fluorescence polarization assay to screen for inhibitors of the MLL1-WDR5 interaction. The assay measures the displacement of a fluorescently labeled MLL1-derived peptide from WDR5 by a test compound.

start Start prepare_reagents Prepare Reagents: - WDR5 Protein - Fluorescent MLL1 Peptide - Assay Buffer - Test Compounds (e.g., this compound) start->prepare_reagents dispense_peptide Dispense Fluorescent MLL1 Peptide to 384-well Plate prepare_reagents->dispense_peptide add_protein Add WDR5 Protein dispense_peptide->add_protein add_compound Add Test Compound or this compound (Control) add_protein->add_compound incubate Incubate at Room Temperature add_compound->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Analyze Data: - Calculate % Inhibition - Determine IC50 read_fp->analyze end End analyze->end

Figure 2: HTS Fluorescence Polarization Workflow.

Materials:

  • Purified recombinant WDR5 protein

  • Fluorescently labeled MLL1 peptide (e.g., FITC-labeled peptide containing the WDR5-binding motif of MLL1)

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT

  • This compound (as a positive control)

  • Test compounds

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of WDR5 protein in assay buffer. The final concentration should be optimized to yield a significant FP signal window.

    • Prepare a 2X working solution of the fluorescent MLL1 peptide in assay buffer. The final concentration should be in the low nanomolar range and optimized for the best signal-to-background ratio.

    • Prepare serial dilutions of this compound and test compounds in assay buffer.

  • Assay Protocol:

    • Add 10 µL of the 2X fluorescent MLL1 peptide solution to each well of the 384-well plate.

    • Add 5 µL of assay buffer (for maximum signal control), 5 µL of a competitor (e.g., unlabeled MLL1 peptide for minimum signal control), or 5 µL of test compound/MM-401 to the appropriate wells.

    • Add 5 µL of the 2X WDR5 protein solution to all wells except the minimum signal control wells (add 5 µL of assay buffer instead).

    • Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a compatible plate reader.

    • Calculate the percentage of inhibition for each test compound concentration.

    • Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol measures the effect of this compound on the proliferation of leukemia cell lines.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13)

  • Complete cell culture medium

  • This compound

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents of the wells and incubate at room temperature for 10 minutes.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control.

    • Determine the GI50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol analyzes the effect of this compound on the cell cycle distribution of leukemia cells using flow cytometry.

start Start treat_cells Treat Leukemia Cells with this compound start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells fix_cells Fix Cells in Cold Ethanol (B145695) harvest_cells->fix_cells stain_cells Stain with Propidium Iodide (PI) and RNase A fix_cells->stain_cells acquire_data Acquire Data on Flow Cytometer stain_cells->acquire_data analyze_data Analyze Cell Cycle Distribution acquire_data->analyze_data end End analyze_data->end

Figure 3: Cell Cycle Analysis Workflow.

Materials:

  • Leukemia cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat leukemia cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control for 48 hours.[2]

  • Cell Harvesting and Fixation:

    • Harvest the cells by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate at room temperature for 15-30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

Apoptosis Assay by Annexin V Staining

This protocol detects apoptosis in leukemia cells treated with this compound using Annexin V and a viability dye (e.g., PI or 7-AAD) staining followed by flow cytometry.

Materials:

  • Leukemia cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) or 7-AAD

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat leukemia cells with various concentrations of this compound (e.g., 20, 40 µM) or vehicle control for 48 hours.[2]

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis:

    • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Troubleshooting

  • Low signal window in FP assay: Optimize the concentrations of WDR5 and the fluorescent peptide. Ensure the purity of the recombinant protein.

  • High background in cell-based assays: Ensure proper washing steps and optimize cell seeding density.

  • Cell clumping during flow cytometry: Ensure single-cell suspension before fixation and staining. Filter samples if necessary.

Conclusion

This compound is a valuable tool for studying the role of the MLL1-WDR5 interaction in cancer and for the discovery of novel therapeutic agents. The protocols provided here offer a starting point for utilizing this compound in high-throughput screening and detailed cellular characterization of MLL1 inhibitors.

References

Troubleshooting & Optimization

MM-401 not showing expected effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MM-401, a potent and selective inhibitor of the MLL1 H3K4 methyltransferase. This compound disrupts the MLL1-WDR5 interaction, leading to cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the MLL1 H3K4 methyltransferase.[1] It functions by blocking the interaction between MLL1 (Mixed-Lineage Leukemia 1) and WDR5 (WD repeat-containing protein 5), which is crucial for the assembly and enzymatic activity of the MLL1 complex.[1] By disrupting this interaction, this compound specifically inhibits the methylation of histone H3 at lysine (B10760008) 4 (H3K4) by MLL1, a mark essential for the expression of downstream target genes like the HOX genes, which are critical for the survival of MLL-rearranged leukemia cells.[2]

Q2: What are the expected cellular effects of this compound treatment?

A2: In sensitive cell lines, particularly those with MLL rearrangements, this compound is expected to induce:

  • Cell Cycle Arrest: Primarily a prominent G1/S arrest in a concentration-dependent manner.[1][2]

  • Apoptosis: Induction of programmed cell death.[1][2]

  • Differentiation: Cellular differentiation.[1]

  • Inhibition of H3K4 methylation: A significant decrease in H3K4 methylation levels.[1][2]

  • Downregulation of HOX gene expression: Reduced expression of key MLL1 target genes, such as Hoxa9 and Hoxa10.[2]

Q3: In which cancer types is this compound expected to be most effective?

A3: this compound is specifically designed to target leukemias with MLL1 gene rearrangements (e.g., MLL-AF9, MLL-AF4, MLL-ENL).[1][2] It has shown efficacy in both human and murine MLL leukemia cell lines.[2] The compound is not expected to be effective in leukemias driven by other oncogenic mutations.[2]

Troubleshooting Guide

Problem: this compound is not showing the expected cytotoxic or anti-proliferative effect in my cell line.

This is a common issue that can arise from several factors, ranging from the biological context of the experiment to technical aspects of the assay. The following troubleshooting steps will help you identify the potential cause.

Step 1: Verify Cell Line Sensitivity

Question: Is my cell line a suitable model for this compound treatment?

Answer: The primary determinant of this compound sensitivity is the presence of an MLL1 gene rearrangement. The compound has demonstrated selective growth inhibition of MLL-rearranged leukemia cells.[2]

Troubleshooting Actions:

  • Confirm the Genetic Background: Ensure your cell line harbors an MLL translocation (e.g., MLL-AF9, MLL-AF4). This compound has shown no effect on leukemia cell lines without MLL1-related genetic lesions (e.g., K562, HL60, U937).[2]

  • Review Literature: Check published data for the sensitivity of your specific cell line to MLL1 inhibitors.

  • Use Positive and Negative Control Cell Lines: If possible, include a known this compound-sensitive cell line (e.g., MV4;11, MOLM13, KOPN8) and a known resistant cell line in your experiment to validate your assay.[2]

Step 2: Optimize Experimental Conditions

Question: Are the drug concentration and treatment duration appropriate?

Answer: The effectiveness of this compound is dose- and time-dependent. Insufficient concentration or incubation time will not produce the desired effect.

Troubleshooting Actions:

  • Perform a Dose-Response Curve: Test a broad range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your cell line. Published data indicates that growth inhibition in sensitive cell lines is observed in the micromolar range (e.g., 10-40 µM).[1]

  • Conduct a Time-Course Experiment: Cellular effects such as apoptosis and cell cycle arrest are typically observed after 48 hours of treatment.[1][2] Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

Step 3: Check for Technical Issues in the Assay

Question: Could my experimental setup be affecting the results?

Answer: Variability in cell-based assays can be introduced at multiple steps.

Troubleshooting Actions:

  • Drug Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a stock solution. Avoid repeated freeze-thaw cycles. Ensure the compound is fully solubilized in the appropriate solvent (e.g., DMSO) before further dilution in culture medium.

  • Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumping, which can lead to uneven cell distribution and variable results. Use a consistent cell seeding density across experiments.

  • Assay Choice: The chosen viability or apoptosis assay should be appropriate for your cell line and experimental goals. For example, if you are measuring apoptosis, consider using Annexin V/PI staining followed by flow cytometry.[2]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueDescriptionReference
Ki (WDR5) < 1 nMBinding affinity to WDR5.[1]
IC50 (WDR5-MLL1 interaction) 0.9 nMConcentration required to disrupt 50% of the WDR5-MLL1 interaction.[1]
IC50 (MLL1 activity) 0.32 µMConcentration required to inhibit 50% of MLL1 methyltransferase activity.[1]

Table 2: Cellular Activity of this compound in MLL-rearranged Leukemia Cell Lines

Cell LineGenetic BackgroundGI50NotesReference
KOPN-8 MLL-ENL29.73 µMGrowth inhibition at 50% after treatment.[1]
MOLM-13 MLL-AF9EffectiveThis compound inhibited growth.[2]
MV4-11 MLL-AF4EffectiveThis compound inhibited growth.[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (Example using a colorimetric assay like MTS)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare a 2x stock of this compound serial dilutions in complete culture medium.

  • Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of blank wells (medium and MTS reagent only) from all other readings. Normalize the data to the vehicle control to determine the percentage of cell viability.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for 48 hours.

  • Cell Harvesting: Harvest cells by centrifugation and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Visualizations

MM_401_Mechanism_of_Action cluster_0 MLL1 Complex (Active) cluster_1 This compound Action cluster_2 Downstream Effects MLL1 MLL1 RbBP5 RbBP5 ASH2L ASH2L DPY30 DPY30 H3K4me H3K4 Methylation (Inhibited) WDR5 WDR5 WDR5->MLL1 Interaction MM401 This compound MM401->WDR5 Binds & Disrupts HOX_Genes HOX Gene Expression (Downregulated) H3K4me->HOX_Genes Leads to Leukemia_Survival Leukemia Cell Survival (Decreased) HOX_Genes->Leukemia_Survival Results in Troubleshooting_Workflow Start Start: This compound Not Showing Expected Effect Check_Cell_Line Is the cell line MLL-rearranged? Start->Check_Cell_Line Check_Concentration Is the concentration and duration optimal? Check_Cell_Line->Check_Concentration Yes Use_Controls Action: Use positive/negative control cell lines. Check_Cell_Line->Use_Controls No / Unsure Check_Assay Are there technical issues with the assay? Check_Concentration->Check_Assay Yes Dose_Response Action: Perform dose-response and time-course experiments. Check_Concentration->Dose_Response No / Unsure Review_Protocol Action: Review drug prep, cell seeding, and assay choice. Check_Assay->Review_Protocol Yes / Unsure Success Problem Resolved Check_Assay->Success No Use_Controls->Check_Concentration Dose_Response->Check_Assay Review_Protocol->Success

References

Technical Support Center: Optimizing MM-401 Dosage in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MM-401. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound dosage.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase.[1][2] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2][3] This disruption prevents the assembly of a functional MLL1 complex, leading to the inhibition of H3K4 methylation at target gene promoters.[1][2]

Q2: What are the downstream cellular effects of this compound treatment?

A2: By inhibiting MLL1 activity, this compound treatment in MLL-rearranged leukemia cells leads to a reduction in H3K4 methylation. This epigenetic modification results in the downregulation of key MLL1 target genes, such as HOXA9 and MEIS1, which are crucial for leukemogenesis.[4][5] Consequently, this compound induces cell cycle arrest, apoptosis, and myeloid differentiation in these cancer cells.[1][2]

Q3: What is a recommended starting concentration range for in vitro experiments?

A3: Based on published studies, a common starting concentration range for in vitro cell-based assays is between 10 µM and 40 µM.[1] However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.

Q4: How should I prepare and store this compound?

A4: For in vitro experiments, this compound can be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. It is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is not toxic to your cells (typically ≤ 0.5%).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low observed activity of this compound Suboptimal Dosage: The concentration of this compound may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 value for your cell line. Test a wider range of concentrations.
Compound Instability: this compound, being a peptide-based molecule, might be susceptible to degradation.Prepare fresh working solutions for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution.
Cell Line Insensitivity: The target cells may not be dependent on the MLL1-WDR5 pathway for survival.Confirm that your cell line has an MLL rearrangement or is known to be sensitive to MLL1 inhibition. Consider using a positive control cell line known to be sensitive to this compound (e.g., MLL-AF9 transformed cells).
High background or off-target effects High Concentration of this compound: Excessive concentrations can lead to non-specific effects.Lower the concentration of this compound used. Refer to the IC50 value and use concentrations around that range for more specific effects.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
Inconsistent results between experiments Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment can lead to variable results.Ensure accurate and consistent cell counting and seeding for all experiments. Perform a cell seeding optimization experiment.
Variations in Incubation Time: The duration of this compound treatment can significantly impact the outcome.Standardize the incubation time for all experiments. Consider performing a time-course experiment to determine the optimal treatment duration.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Parameter Value Assay Condition Reference
IC50 (MLL1 activity) 0.32 µMIn vitro HMT assay[1][2]
IC50 (WDR5-MLL1 interaction) 0.9 nMProtein binding assay[1]
Ki (WDR5 binding) < 1 nMProtein binding assay[1]
Effective Concentration (Growth Inhibition) 10, 20, 40 µMMLL leukemia cells (48h)[1]
Effective Concentration (H3K4 Methylation Inhibition) 20 µMMLL-AF9 cells (48h)[1]

Signaling Pathway

MM401_Signaling_Pathway MLL1 MLL1 WDR5 WDR5 HistoneH3 Histone H3 MLL1->HistoneH3 Methylates ASH2L ASH2L RBBP5 RBBP5 DPY30 DPY30 MM401 This compound MM401->WDR5 Inhibits Interaction H3K4me H3K4 Methylation HistoneH3->H3K4me TargetGenes Target Genes (e.g., HOXA9, MEIS1) H3K4me->TargetGenes Activates Transcription CellCycleArrest Cell Cycle Arrest H3K4me->CellCycleArrest Inhibition leads to Apoptosis Apoptosis H3K4me->Apoptosis Differentiation Differentiation H3K4me->Differentiation Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis

Caption: this compound inhibits the MLL1-WDR5 interaction, leading to reduced H3K4 methylation and downstream anti-leukemic effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is to quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time. Include untreated and vehicle-only controls.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cells of interest

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at desired concentrations and for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice or at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagrams

Experimental_Workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_cellcycle Cell Cycle (PI Staining) A1 Seed Cells A2 Treat with this compound A1->A2 A3 Incubate A2->A3 A4 Add MTT A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance A5->A6 B1 Treat Cells B2 Harvest & Wash B1->B2 B3 Stain with Annexin V/PI B2->B3 B4 Flow Cytometry B3->B4 C1 Treat Cells C2 Harvest & Fix C1->C2 C3 Stain with PI/RNase A C2->C3 C4 Flow Cytometry C3->C4

Caption: Standard experimental workflows for assessing the effects of this compound.

Troubleshooting_Logic Start Inconsistent or Unexpected This compound Experimental Results CheckDosage Is the this compound concentration in the optimal range? Start->CheckDosage CheckControls Are positive and negative controls behaving as expected? CheckDosage->CheckControls Yes ActionDosage Perform Dose-Response (e.g., MTT) to find IC50 CheckDosage->ActionDosage No CheckProtocol Was the experimental protocol followed precisely? CheckControls->CheckProtocol Yes ActionControls Troubleshoot Control Conditions CheckControls->ActionControls No CheckReagents Are all reagents (including this compound) fresh and properly stored? CheckProtocol->CheckReagents Yes ActionProtocol Review and Standardize Protocol CheckProtocol->ActionProtocol No ActionReagents Prepare Fresh Reagents CheckReagents->ActionReagents No Resolved Problem Resolved CheckReagents->Resolved Yes ActionDosage->CheckDosage ActionControls->CheckControls ActionProtocol->CheckProtocol ActionReagents->CheckReagents Consult Consult Literature or Technical Support

References

MM-401 Technical Support Center: Investigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MM-401. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer troubleshooting strategies for investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is an inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1][2] Its mechanism of action involves the disruption of the crucial protein-protein interaction (PPI) between MLL1 and WDR5 (WD repeat-containing protein 5).[1][3] By blocking this interaction, this compound prevents the proper assembly of the MLL1 core complex, which is necessary for its histone methyltransferase activity.[1][3]

cluster_0 MLL1 Core Complex cluster_1 Action cluster_2 Inhibition WDR5 WDR5 MLL1 MLL1 ASH2L ASH2L HMT H3K4 Methylation MLL1->HMT Catalyzes RbBP5 RbBP5 DPY30 DPY30 MM401 This compound MM401->WDR5 Disrupts Interaction

Caption: Mechanism of this compound action on the MLL1 core complex.

Q2: What are the expected on-target effects of this compound in MLL-rearranged leukemia cells?

In leukemia cell lines with MLL translocations (e.g., MV4;11, MOLM13), on-target effects of this compound include:

  • Inhibition of H3K4 methylation : Specifically reduces MLL1-dependent histone H3 lysine (B10760008) 4 methylation.[1]

  • Downregulation of Gene Expression : Leads to a significant decrease in the expression of MLL1 target genes, such as the 5' Hox A genes (Hoxa9, Hoxa10).[3]

  • Cell Growth Inhibition : Induces cell cycle arrest, typically at the G1/S phase, and apoptosis, leading to a reduction in the proliferation of MLL-rearranged leukemia cells.[1][3]

Q3: What are the key potency and activity values for this compound?

The following table summarizes the reported in vitro and cellular potency values for this compound. These values are critical for designing experiments and interpreting results.

ParameterTarget/SystemValueReference
Binding Affinity (Ki) WDR5< 1 nM[1]
PPI Inhibition (IC50) WDR5-MLL1 Interaction0.9 nM[1]
Enzymatic Inhibition (IC50) MLL1 HMT Activity0.32 µM[1][3]
Growth Inhibition (GI50) MLL-AF9 Murine Leukemia Cells~10 µM[3]
Cellular Activity H3K4 Methylation Inhibition20 µM (48h)[1]

Troubleshooting & Off-Target Investigation Guide

Q4: I am observing high levels of cytotoxicity at concentrations lower than the reported GI50. How can I determine if this is an off-target effect?

Unexpectedly high cytotoxicity can stem from off-target effects, cell-line specific sensitivities, or experimental variables. A systematic approach is necessary to pinpoint the cause.

start High Cytotoxicity Observed q1 Is concentration significantly > IC50 for MLL1 activity (0.32 µM)? start->q1 q2 Does phenotype match MLL1 deletion or knockdown? q1->q2 Yes res2 Suspect Off-Target Effect q1->res2 No q3 Does a structurally different MLL1-WDR5 inhibitor replicate the effect? q2->q3 Yes q2->res2 No res3 Likely On-Target Effect q3->res3 Yes res4 High Probability of Off-Target Effect q3->res4 No res1 Probable On-Target Effect (Potent in this cell line) action1 Proceed to Off-Target Profiling Assays res2->action1 action2 Validate with Rescue Experiment res3->action2 res4->action1 A Observe & Validate Unexpected Phenotype B Hypothesis Generation: Off-Target Interaction A->B C Off-Target ID Experiments (Broad Screening) B->C D Kinome Profiling Screen against a large panel of kinases to identify unintended inhibition. E Affinity Chromatography-Mass Spectrometry Immobilize this compound to pull down binding partners from cell lysate. F Proteome-wide CETSA (Thermal Proteome Profiling) Identify proteins stabilized by this compound binding in cells. G Candidate Off-Target(s) Identified H Target Validation G->H I Genetic Knockdown Use siRNA/CRISPR against the candidate to see if it phenocopies the off-target effect. J Recombinant Protein Assays Confirm direct inhibition of the candidate protein by this compound in vitro. K Rescue Experiments Overexpress a drug-resistant mutant of the candidate to see if it reverses the phenotype. L Off-Target Confirmed

References

Technical Support Center: Improving MM-401 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with the MLL1 inhibitor, MM-401, in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic small molecules like this compound. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The concentration of this compound in your final solution may have surpassed its aqueous solubility limit. Attempt to use a lower final concentration in your experiment.

  • Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher concentration (up to 0.5% is generally tolerated in cell-based assays) may be necessary to maintain the solubility of this compound. Always include a vehicle control with the equivalent DMSO concentration to ensure it is not impacting your experimental results.

  • Consider the TFA Salt Form: this compound is available as a free base and a trifluoroacetic acid (TFA) salt. The TFA salt form generally exhibits enhanced water solubility and stability.[1] If you are using the free base, switching to the TFA salt may resolve precipitation issues.

  • Adjust Buffer pH: The solubility of ionizable compounds can be significantly influenced by pH. Experiment with different pH values in your buffer to identify the optimal range for this compound solubility.

  • Use a Co-solvent System: Consider using a co-solvent system to improve solubility. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for similar molecules.[2]

Q2: How should I prepare and store this compound stock solutions?

A2: Proper preparation and storage are crucial for maintaining the integrity of your this compound stock solution.

  • Solvent Selection: this compound is soluble in DMSO.[3] For stock solutions, use high-purity, anhydrous DMSO.

  • Storage Conditions: Store the solid compound in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[3]

  • Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C.[4] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]

  • Protection from Light: Protect stock solutions from light by using amber vials or by wrapping the vials in foil.[4]

Q3: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?

A3: A loss of activity suggests that this compound may be degrading in your solution. The most common degradation pathways for small molecules are hydrolysis, oxidation, and photolysis.[5][6]

  • Hydrolysis: Reaction with water can cleave labile bonds in the molecule. This is often catalyzed by acidic or basic conditions.[6]

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals, can modify the chemical structure.[6][7]

  • Photolysis: Exposure to light, particularly UV light, can cause degradation.[4]

To mitigate this, ensure proper storage as described above and consider performing a stability study under your specific experimental conditions.

Troubleshooting Guides

Issue: Compound Precipitation During Experiment

This guide provides a systematic approach to troubleshooting precipitation of this compound during your experiments.

A Precipitation Observed B Lower Final Concentration A->B C Optimize Co-solvent (e.g., DMSO) B->C No G Problem Resolved B->G Yes D Switch to TFA Salt of this compound C->D No C->G Yes E Adjust pH of Aqueous Buffer D->E No D->G Yes F Use a different formulation (e.g., with PEG300, Tween-80) E->F No E->G Yes F->G Yes H Consult Technical Support F->H No

Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: General Method for Assessing this compound Stability in an Aqueous Buffer

This protocol provides a framework to assess the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (solid)

  • High-purity DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the DMSO stock solution into your aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. If there is any visible precipitate, centrifuge the sample and take the supernatant for analysis. This will serve as your baseline measurement.

  • Incubation: Incubate the remaining working solution under your intended experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution. Process each sample in the same way as the T=0 sample.

  • HPLC Analysis: Analyze all samples by HPLC. The method should be capable of separating this compound from any potential degradation products.

  • Data Analysis: Compare the peak area of the this compound peak at each time point to the T=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Illustrative Stability Data

The following table provides a hypothetical example of stability data for this compound in an aqueous buffer at 37°C.

Time (hours)This compound Remaining (%)Degradant 1 (%)Degradant 2 (%)
010000
298.51.00.5
496.22.51.3
892.15.82.1
2475.318.26.5
4855.932.511.6

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is an inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone H3K4 methyltransferase.[1] It functions by disrupting the interaction between MLL1 and WDR5 (WD repeat-containing protein 5), which is a critical component of the MLL1 complex.[1] This inhibition leads to a reduction in H3K4 methylation, which in turn affects gene expression and can induce cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1]

cluster_0 MLL1 Core Complex MLL1 MLL1 HistoneH3 Histone H3 MLL1->HistoneH3 HMT Activity WDR5 WDR5 WDR5->HistoneH3 HMT Activity RBBP5 RBBP5 RBBP5->HistoneH3 HMT Activity ASH2L ASH2L ASH2L->HistoneH3 HMT Activity DPY30 DPY30 DPY30->HistoneH3 HMT Activity MM401 This compound MM401->WDR5 Inhibits Interaction H3K4me H3K4 Methylation HistoneH3->H3K4me GeneExpression Altered Gene Expression H3K4me->GeneExpression CellEffects Cell Cycle Arrest, Apoptosis, Differentiation GeneExpression->CellEffects

This compound mechanism of action.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for evaluating the biological activity of this compound in a cell-based assay.

A Prepare this compound dilutions (consider stability) C Treat cells with this compound and controls (vehicle, positive) A->C B Seed MLL-rearranged leukemia cells B->C D Incubate for desired time (e.g., 48-72 hours) C->D E Assess endpoint D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Apoptosis Assay (e.g., Annexin V staining) E->G H Western Blot for H3K4me3 E->H I Data Analysis F->I G->I H->I

Workflow for cell-based activity assay.

References

troubleshooting MM-401 cell permeability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with MM-401, a potent and specific inhibitor of the MLL1 H3K4 methyltransferase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an inhibitor of the MLL1 H3K4 methyltransferase.[1] It functions by disrupting the critical interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2] This inhibition is specific and does not significantly affect other MLL family histone methyltransferases.[2][3] By blocking the MLL1-WDR5 interaction, this compound prevents the assembly of the functional MLL1 complex, leading to a reduction in H3K4 methylation.[1][3] This ultimately results in cell cycle arrest, apoptosis, and myeloid differentiation in leukemia cells with MLL translocations.[1][2][3]

Q2: What are the key in vitro activities of this compound?

This compound exhibits potent activity in various in vitro assays. Key quantitative data are summarized below.

ParameterValueDescription
WDR5 Binding Affinity (Ki) < 1 nMDemonstrates high-affinity binding to the WDR5 protein.[1]
WDR5-MLL1 Interaction IC50 0.9 nMConcentration required to inhibit 50% of the interaction between WDR5 and MLL1.[1]
MLL1 HMT Activity IC50 0.32 µMConcentration required to inhibit 50% of the MLL1 histone methyltransferase activity in vitro.[1][2]
Cellular H3K4 Methylation Inhibition Effective at 20 µM (48h)Specifically inhibits MLL1-dependent H3K4 methylation in cells.[1]
Inhibition of MLL Leukemia Cell Growth Effective at 10, 20, 40 µM (48h)Induces cell cycle arrest and apoptosis in MLL leukemia cells.[1]

Q3: What is the proposed signaling pathway affected by this compound?

This compound targets the MLL1 complex, which is a key regulator of gene transcription through histone methylation. The pathway is initiated by the binding of this compound to WDR5, preventing the MLL1 protein from associating with it. This leads to a cascade of downstream effects culminating in anti-leukemic activity.

MM401_Signaling_Pathway MLL1 MLL1 H3K4 Histone H3 (Lysine 4) MLL1->H3K4 WDR5 WDR5 RbBP5 RbBP5 ASH2L ASH2L MM401 This compound MM401->WDR5 Binds & Inhibits Interaction H3K4me H3K4 Methylation TargetGenes Target Gene Transcription (e.g., HOXA9/10) H3K4me->TargetGenes Activates Leukemia Leukemic Cell Proliferation, Survival TargetGenes->Leukemia Promotes Apoptosis Cell Cycle Arrest, Apoptosis, Differentiation Leukemia->Apoptosis Inhibited by This compound Treatment

Caption: this compound Signaling Pathway.

Troubleshooting Guide: this compound Cell Permeability Issues

This guide addresses common issues encountered during cell permeability assays with this compound, such as those using Caco-2 or MDCK cell monolayers.

Issue 1: Low Apparent Permeability (Papp) of this compound

If you observe lower than expected permeability of this compound across a cell monolayer, consider the following potential causes and solutions.

Potential CauseSuggested Troubleshooting Steps
Active Efflux This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed in cell models like Caco-2 and MDCK-MDR1.[4][5] This would result in a higher basolateral to apical (B→A) permeability compared to apical to basolateral (A→B).
* Action: Perform a bi-directional permeability assay to calculate the efflux ratio (ER = Papp (B→A) / Papp (A→B)).[4] An ER greater than 2 is indicative of active efflux.[4] To confirm, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil).[4]
Poor Solubility As a macrocyclic peptidomimetic, this compound may have limited aqueous solubility.[3] Precipitation in the assay buffer can reduce the effective concentration available for transport, leading to an artificially low Papp value.[4]
* Action: Visually inspect the donor solution for any precipitate. Measure the concentration of this compound in the donor and receiver compartments at the end of the experiment to assess recovery. Consider using a formulation with solubility enhancers, ensuring they do not affect cell monolayer integrity.
Non-specific Binding The compound may bind to the plastic of the assay plate or other components, reducing the amount available for measurement.[4]
* Action: Include a protein like Bovine Serum Albumin (BSA) in the receiver buffer to reduce non-specific binding.[4] Perform a recovery experiment without cells to quantify compound loss due to binding to the apparatus.

Issue 2: High Variability in Permeability Results

Inconsistent results across wells or experiments can obscure the true permeability of this compound.

Potential CauseSuggested Troubleshooting Steps
Inconsistent Cell Monolayer A leaky or compromised cell monolayer is a common source of variability and can lead to unreliable results.[4] This can be caused by inconsistent cell seeding, edge effects in the plate, or pipetting errors.[4]
* Action: Ensure a homogenous cell suspension and careful pipetting during seeding.[4] Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.[4] Crucially, measure the Transepithelial Electrical Resistance (TEER) of the monolayer before and after the experiment to ensure its integrity.[6][7] Discard data from any wells with compromised TEER values.[4]
Compound Cytotoxicity At higher concentrations, this compound may be toxic to the cells, damaging the monolayer during the experiment and leading to artificially high or variable permeability.[4]
* Action: Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations used in the permeability study to rule out toxicity. If toxicity is observed, reduce the concentration of this compound.

A logical workflow can help diagnose the root cause of permeability issues.

Troubleshooting_Workflow Start Start: Permeability Issue Identified CheckTEER Measure TEER of Cell Monolayer Start->CheckTEER TEER_OK TEER values acceptable? CheckTEER->TEER_OK LowPapp Observed P_app is unexpectedly low TEER_OK->LowPapp Yes HighVar Results show high variability TEER_OK->HighVar Yes LeakyMonolayer Address Leaky Monolayer: - Check seeding density - Optimize culture time - Discard compromised wells TEER_OK->LeakyMonolayer No BidirectionalAssay Perform Bi-directional Assay (A→B vs. B→A) LowPapp->BidirectionalAssay CheckCytotoxicity Perform Cytotoxicity Assay at experimental concentrations HighVar->CheckCytotoxicity Reassess Re-evaluate Protocol LeakyMonolayer->Reassess EffluxRatio Calculate Efflux Ratio (ER) BidirectionalAssay->EffluxRatio ActiveEfflux Conclusion: Active Efflux is likely. Confirm with inhibitors. EffluxRatio->ActiveEfflux ER > 2 CheckRecovery Assess Compound Recovery (Donor + Receiver) EffluxRatio->CheckRecovery ER ≤ 2 LowRecovery Recovery < 80%? CheckRecovery->LowRecovery SolubilityBinding Investigate: - Solubility issues - Non-specific binding (Use BSA, check formulation) LowRecovery->SolubilityBinding Yes LowRecovery->Reassess No SolubilityBinding->Reassess IsToxic Is this compound toxic? CheckCytotoxicity->IsToxic ReduceConc Reduce this compound Concentration IsToxic->ReduceConc Yes ReviewTechnique Review Experimental Technique: - Pipetting accuracy - Plate edge effects - Consistent timing IsToxic->ReviewTechnique No ReduceConc->Reassess ReviewTechnique->Reassess Permeability_Assay_Workflow cluster_assay Bi-directional Transport Experiment Start Start: Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days Start->Culture MonitorTEER Monitor TEER until plateau is reached Culture->MonitorTEER PrepareAssay Prepare Assay: - Wash monolayers - Prepare this compound solution MonitorTEER->PrepareAssay A_to_B Apical to Basolateral (A→B) - Add this compound to Apical side PrepareAssay->A_to_B B_to_A Basolateral to Apical (B→A) - Add this compound to Basolateral side PrepareAssay->B_to_A Incubate Incubate at 37°C (e.g., 120 minutes) A_to_B->Incubate B_to_A->Incubate CollectSamples Collect samples from Donor and Receiver chambers Incubate->CollectSamples FinalTEER Measure final TEER to confirm integrity CollectSamples->FinalTEER Analysis Analyze this compound concentration (e.g., LC-MS/MS) FinalTEER->Analysis Calculate Calculate P_app and Efflux Ratio (ER) Analysis->Calculate End End: Report Results Calculate->End

References

MM-401 cytotoxicity in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MM-401, a potent and selective inhibitor of the MLL1 H3K4 methyltransferase. The information is tailored for researchers, scientists, and drug development professionals encountering specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the MLL1 H3K4 methyltransferase. It functions by disrupting the critical protein-protein interaction between the MLL1 complex component WDR5 and the MLL1 protein itself.[1] This disruption prevents the assembly of a functional MLL1 complex, thereby inhibiting its histone methyltransferase activity.[1][2]

Q2: Is this compound specific for MLL1?

A2: Current research indicates that this compound is highly specific for the MLL1 complex. Studies have shown that it does not significantly affect the activity of other MLL family histone methyltransferases, highlighting a unique regulatory feature of the MLL1 complex.[2]

Q3: What are the expected effects of this compound on MLL-rearranged leukemia cell lines?

A3: In MLL-rearranged leukemia cells, which are dependent on MLL1 activity, this compound has been shown to induce cell cycle arrest (primarily G1/S arrest), apoptosis, and myeloid differentiation.[1][2] This leads to a potent inhibition of cell proliferation.

Q4: Is the "MT-401" in recent clinical trials the same as the this compound MLL1 inhibitor?

A4: No, this is a critical point of distinction. The MLL1 inhibitor is designated This compound . In contrast, MT-401 is a multi-antigen recognizing T-cell (MAR-T) therapy product being evaluated in clinical trials for hematological malignancies.[3] It is an adoptive cell therapy and has a completely different mechanism of action. The information in this technical support center pertains exclusively to the small molecule inhibitor this compound.

Q5: Are there any known in vivo or clinical side effects for the small molecule this compound?

A5: As of the latest available information, there is no publicly accessible data from formal in vivo toxicology studies or human clinical trials specifically for the small molecule MLL1 inhibitor this compound. Therefore, a clinical side effect profile has not been established. General toxicology studies for similar classes of compounds (menin-MLL inhibitors) in heavily pre-treated patient populations have noted adverse events such as infections, cytopenias, and differentiation syndrome.[4] However, these may not be directly translatable to this compound.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed in Non-Target/Control Cell Lines

Possible Cause 1: Off-Target Effects at High Concentrations While this compound is selective, very high concentrations may lead to off-target kinase inhibition or other non-specific cytotoxic effects.

  • Troubleshooting Step: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your non-target cell line. Compare this to the effective concentrations used for MLL-rearranged cells. A significant window between the effective dose in target cells and the cytotoxic dose in non-target cells is expected.

Possible Cause 2: Solvent Toxicity this compound is typically dissolved in a solvent like DMSO. High final concentrations of the solvent in the cell culture medium can be toxic to cells.

  • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a "vehicle-only" control where cells are treated with the same final concentration of the solvent without this compound.

Possible Cause 3: Cell Line Sensitivity Some cell lines may have inherent sensitivities to compounds that disrupt epigenetic regulation, even without MLL rearrangements.

  • Troubleshooting Step: Use a well-characterized negative control cell line. Based on data from similar menin-MLL inhibitors, cell lines like Kasumi-1, K562, HL-60, and KG-1 have been shown to be significantly less sensitive.[5]

Problem 2: this compound Fails to Induce Apoptosis or Cell Cycle Arrest in MLL-Rearranged Cells

Possible Cause 1: Insufficient Drug Concentration or Exposure Time The effect of this compound is both dose- and time-dependent.

  • Troubleshooting Step: Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment (e.g., 1 µM to 40 µM) to determine the optimal conditions for your specific MLL-rearranged cell line.[1]

Possible Cause 2: Use of Inactive Control Compound To confirm that the observed effects are specific to MLL1 inhibition, it is crucial to use the correct controls.

  • Troubleshooting Step: If available, use the enantiomer control, MM-NC-401. This compound is structurally similar to this compound but is inactive and should not produce the same cellular effects. This helps to rule out non-specific effects of the chemical scaffold.

Possible Cause 3: Technical Issues with Assays Apoptosis and cell cycle assays can be sensitive to technical errors.

  • Troubleshooting Step: For apoptosis assays like Annexin V/PI staining, ensure correct setup and compensation on the flow cytometer. Include positive controls for apoptosis induction (e.g., staurosporine). For cell cycle analysis, ensure proper cell fixation and staining with a DNA-intercalating dye.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a similar menin-MLL inhibitor to provide a reference for expected activity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50 / Ki Value
WDR5-MLL1 InteractionProtein-Protein Interaction AssayIC50: 0.9 nM[1]
WDR5Binding AffinityKi: < 1 nM[1]
MLL1Histone Methyltransferase AssayIC50: 0.32 µM[1]

Table 2: Comparative Cellular Activity of a Menin-MLL Inhibitor (D0060-319) in MLL-Rearranged vs. Non-MLL-Rearranged Cell Lines

Cell LineMLL StatusAnti-proliferative IC50
MLL-Rearranged (Target)
MV4-11MLL-AF44.0 nM[5]
MOLM-13MLL-AF91.7 nM[5]
Non-MLL-Rearranged (Non-Target)
Kasumi-1No MLL rearrangement> 10 µM[5]
K562No MLL rearrangement> 10 µM[5]
HL-60No MLL rearrangement> 10 µM[5]
KG-1No MLL rearrangement> 10 µM[5]

This data is for the menin-MLL inhibitor D0060-319 and serves as a reference for the expected selectivity profile. Researchers should determine the specific IC50 for this compound in their cell lines of interest.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol provides a framework for determining the cytotoxic effects of this compound on both target and non-target cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Target and non-target cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment and logarithmic growth.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a concentrated stock solution in DMSO. A suggested starting range is 0.01 µM to 100 µM.

  • Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells to achieve a 1X final concentration. Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Materials:

  • Cells treated with this compound, vehicle control, and a positive control for apoptosis.

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

MLL1_Inhibition_Pathway cluster_complex MLL1 Core Complex MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction HistoneH3 Histone H3 MLL1->HistoneH3 Catalyzes WDR5->HistoneH3 Catalyzes ASH2L ASH2L ASH2L->HistoneH3 Catalyzes RBBP5 RBBP5 RBBP5->HistoneH3 Catalyzes DPY30 DPY30 DPY30->HistoneH3 Catalyzes MM401 This compound MM401->WDR5 Binds to WDR5, Disrupts Interaction H3K4me H3K4 Methylation MM401->H3K4me Inhibits Leukemia Leukemic Cell Proliferation & Survival MM401->Leukemia Inhibits HistoneH3->H3K4me Results in TargetGenes Target Gene Expression (e.g., HOXA9) H3K4me->TargetGenes Promotes H3K4me->Leukemia TargetGenes->Leukemia Drives Apoptosis Apoptosis & Differentiation Cytotoxicity_Workflow start Start seed_cells Seed Target and Non-Target Cells in 96-well plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_mm401 Prepare Serial Dilutions of this compound and Controls incubate_24h->prepare_mm401 treat_cells Treat Cells incubate_24h->treat_cells prepare_mm401->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_plate Read Absorbance at 570 nm add_solubilizer->read_plate analyze Analyze Data: Calculate % Viability and Determine IC50 read_plate->analyze end End analyze->end Troubleshooting_Tree start High cytotoxicity in non-target cells? check_vehicle Is vehicle control also toxic? start->check_vehicle solvent_issue Reduce final solvent concentration (e.g., DMSO ≤ 0.1%). Use high-purity solvent. check_vehicle->solvent_issue Yes check_dose Are you using a very high concentration? check_vehicle->check_dose No dose_response Perform dose-response to find a non-toxic concentration. Compare with target cell IC50. check_dose->dose_response Yes cell_line_issue Consider inherent cell line sensitivity. Test on multiple non-target lines (e.g., K562, HL-60). check_dose->cell_line_issue No

References

Technical Support Center: Overcoming Resistance to MM-401 in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting and overcoming potential resistance to MM-401, a potent inhibitor of the MLL1-WDR5 interaction, in leukemia cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that specifically disrupts the protein-protein interaction between MLL1 (Mixed-Lineage Leukemia 1) and WDR5 (WD repeat-containing protein 5).[1] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is hyperactive in MLL-rearranged leukemias.[1][2] By blocking this interaction, this compound inhibits the methylation of histone H3 at lysine (B10760008) 4 (H3K4), leading to the downregulation of key leukemogenic target genes like HOXA9 and MEIS1.[3][4] This ultimately results in cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1]

Q2: My leukemia cell line is showing reduced sensitivity to this compound. What are the possible reasons?

A2: Reduced sensitivity or acquired resistance to this compound can arise from several factors. The primary suspected mechanisms, based on studies of similar inhibitors and general principles of drug resistance, include:

  • On-target mutations: A mutation in the WDR5 protein, specifically at the binding site of this compound, can prevent the drug from effectively inhibiting the MLL1-WDR5 interaction. A notable example is the P173L mutation in WDR5, which has been shown to confer resistance to other WDR5 inhibitors.[5]

  • Activation of bypass signaling pathways: Leukemia cells can develop resistance by upregulating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of MLL1-WDR5 inhibition. Potential bypass pathways may involve the activation of other epigenetic regulators or oncogenic signaling cascades.

  • Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Experimental variability: Inconsistent experimental conditions, such as cell passage number, mycoplasma contamination, or degradation of the this compound compound, can lead to apparent resistance.

Q3: How can I confirm if my resistant cell line has a mutation in WDR5?

A3: To determine if your this compound resistant cell line has a mutation in the WDR5 gene, you should perform Sanger sequencing of the WDR5 coding region. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q4: What are the potential combination therapies to overcome this compound resistance?

A4: Based on preclinical studies with other MLL inhibitors, several combination strategies could be effective in overcoming resistance to this compound:

  • BCL-2 Inhibitors (e.g., Venetoclax): MLL-rearranged leukemias often exhibit a dependency on the anti-apoptotic protein BCL-2. Combining this compound with a BCL-2 inhibitor like venetoclax (B612062) has shown synergistic effects in killing leukemia cells.[6][7][8][9]

  • FLT3 Inhibitors (e.g., Gilteritinib): In cases of MLL-rearranged AML with concurrent FLT3 mutations, dual inhibition of MLL1-WDR5 and FLT3 can be a potent therapeutic strategy.[10][11]

  • CDK6 Inhibitors (e.g., Palbociclib): CDK6 is a downstream target of MLL fusion proteins, and its inhibition can enhance the anti-leukemic effects of MLL inhibitors.[10]

  • BET Inhibitors (e.g., OTX015): The activation of bromodomain and extraterminal (BET) proteins can be a mechanism of adaptive resistance to MLL inhibitors. Co-treatment with a BET inhibitor may re-sensitize resistant cells.[12]

  • CBP/p300 Inhibitors: Inhibition of the histone acetyltransferases CBP and p300 has also shown synergistic effects with MLL inhibitors in preclinical models.[12]

Troubleshooting Guides

Issue 1: Gradual increase in the IC50 of this compound in our long-term culture.

Possible Cause Troubleshooting Steps
Development of a resistant cell population 1. Perform a cell viability assay to confirm the shift in IC50. 2. Isolate single-cell clones from the resistant population and characterize their individual sensitivity to this compound. 3. Investigate potential resistance mechanisms as outlined in the FAQs.
Cell line instability 1. Check the passage number of your cell line. High passage numbers can lead to genetic drift. 2. Perform cell line authentication (e.g., short tandem repeat analysis) to ensure the identity of your cells.
Mycoplasma contamination Test for mycoplasma contamination using a reliable method (e.g., PCR-based assay).
This compound degradation 1. Prepare fresh stock solutions of this compound. 2. Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Issue 2: Our newly generated this compound resistant cell line does not show any mutations in WDR5.

Possible Cause Troubleshooting Steps
Activation of bypass signaling pathways 1. Perform RNA sequencing or proteomic analysis to compare the gene and protein expression profiles of the resistant and parental cell lines. 2. Look for upregulation of known resistance-associated pathways (e.g., BET proteins, PI3K/AKT, MAPK). 3. Validate the activation of identified pathways using Western blotting for key phosphorylated proteins.
Increased drug efflux 1. Measure the expression of common ABC transporters (e.g., MDR1, MRP1, BCRP) at the mRNA and protein level. 2. Perform a functional drug efflux assay using a fluorescent substrate (e.g., rhodamine 123). 3. Test if co-incubation with an ABC transporter inhibitor (e.g., verapamil) re-sensitizes the cells to this compound.
Epigenetic modifications Analyze global changes in histone modifications or DNA methylation patterns between the resistant and parental cell lines.

Quantitative Data Summary

Parameter This compound Reference
Target MLL1-WDR5 Interaction[1]
Ki for WDR5 binding < 1 nM[4]
IC50 for MLL1 HMT activity 0.32 µM[1]
Known Resistance Mutation WDR5 P173L (in other WDR5 inhibitors)[5]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Leukemia Cell Lines

This protocol describes a method for generating this compound resistant leukemia cell lines through continuous exposure to escalating drug concentrations.

  • Determine the initial IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental leukemia cell line (e.g., MOLM-13, MV4-11).

  • Initial exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20-IC30.

  • Monitor cell viability: Regularly monitor the cell viability and proliferation. Initially, a significant portion of the cells will undergo apoptosis.

  • Dose escalation: Once the cell population recovers and demonstrates stable growth at the initial concentration, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Establishment of resistant line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).

  • Characterization: Characterize the resistant cell line by determining its new IC50 for this compound and comparing it to the parental line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of the selection process.

Protocol 2: Sanger Sequencing of the WDR5 Gene

  • Genomic DNA extraction: Isolate genomic DNA from both the parental and this compound resistant leukemia cell lines using a commercially available kit.

  • PCR amplification: Design primers to amplify the entire coding sequence of the WDR5 gene in overlapping fragments. Perform PCR using a high-fidelity DNA polymerase.

  • PCR product purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence analysis: Align the sequencing results from the resistant cell line to the reference sequence of WDR5 and the sequence from the parental cell line to identify any mutations.

Protocol 3: Western Blot Analysis for MLL1-WDR5 Complex and Downstream Targets

  • Protein extraction: Prepare whole-cell lysates from parental and resistant cells treated with or without this compound.

  • Protein quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and protein transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against WDR5, MLL1, H3K4me3, HOXA9, MEIS1, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to compare the protein levels between different conditions.

Visualizations

MM401_Mechanism_of_Action cluster_nucleus Nucleus cluster_drug Drug Action MLL1_complex MLL1-WDR5-RbBP5-ASH2L Complex H3K4 Histone H3 MLL1_complex->H3K4 Methylation H3K4me3 H3K4me3 MLL1_complex->H3K4me3 Adds methyl groups Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis MM401 This compound MM401->MLL1_complex Inhibits MLL1-WDR5 interaction

Caption: Mechanism of action of this compound in inhibiting the MLL1-WDR5 complex.

Resistance_Workflow start Parental Leukemia Cell Line ic50 Determine IC50 of this compound start->ic50 culture Continuous culture with escalating doses of this compound ic50->culture resistant_line This compound Resistant Cell Line Established culture->resistant_line characterization Characterization of Resistant Phenotype resistant_line->characterization ic50_resistant Confirm IC50 shift characterization->ic50_resistant mechanism Investigate Resistance Mechanism characterization->mechanism sequencing WDR5 Sequencing mechanism->sequencing western Western Blot (Bypass Pathways) mechanism->western efflux Drug Efflux Assay mechanism->efflux

Caption: Experimental workflow for generating and characterizing this compound resistant leukemia cell lines.

Resistance_Mechanisms cluster_on_target On-Target Alterations cluster_bypass Bypass Pathways cluster_other Other Mechanisms resistance Resistance to this compound wdr5_mutation WDR5 P173L Mutation resistance->wdr5_mutation bet_activation BET Pathway Activation resistance->bet_activation pi3k_akt PI3K/AKT Pathway resistance->pi3k_akt mapk MAPK Pathway resistance->mapk drug_efflux Increased Drug Efflux (ABC Transporters) resistance->drug_efflux

Caption: Potential mechanisms of resistance to this compound in leukemia cells.

References

Technical Support Center: MM-401 (MLL1 Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for experiments involving MM-401, a potent and selective small molecule inhibitor of the MLL1 H3K4 methyltransferase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5).[1] This disruption prevents the proper assembly and function of the MLL1 complex, leading to the inhibition of H3K4 methylation, a key epigenetic mark associated with active gene transcription.[1]

Q2: What are the expected biological effects of this compound treatment in sensitive cell lines?

A2: In MLL-rearranged leukemia cell lines, this compound treatment has been shown to induce several key biological effects, including:

  • Cell Cycle Arrest: Primarily inducing a prominent G1/S arrest in a concentration-dependent manner.[1]

  • Apoptosis: Specifically inducing programmed cell death.[1]

  • Cell Differentiation: Promoting cellular differentiation.[1]

  • Downregulation of HOX Gene Expression: Significantly decreasing the expression of HOX A genes, particularly Hoxa9 and Hoxa10, which are critical downstream targets of MLL1 fusion proteins.[1][2]

Q3: What is the difference between this compound and its enantiomer, MM-NC-401?

A3: MM-NC-401 is the enantiomer of this compound and serves as a negative control in experiments.[2] While structurally similar, MM-NC-401 is inactive and does not exhibit the same inhibitory effects on the MLL1-WDR5 interaction or downstream biological pathways.[2] It is crucial to include MM-NC-401 as a control to ensure that the observed effects are specific to the inhibitory action of this compound.

Q4: In which types of cancer is this compound expected to be most effective?

A4: this compound is primarily investigated for its efficacy in cancers harboring MLL1 gene rearrangements, such as certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its mechanism is specifically targeted towards the oncogenic activity of MLL fusion proteins.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant growth inhibition observed in MLL-rearranged cell lines. 1. Incorrect concentration of this compound: The concentration may be too low to elicit a response. 2. Insufficient treatment duration: The incubation time may be too short to observe effects. 3. Cell line resistance: The specific cell line may have intrinsic or acquired resistance mechanisms. 4. Reagent integrity: The this compound compound may have degraded.1. Perform a dose-response curve to determine the optimal concentration. Effective concentrations in preclinical studies range from 10 µM to 40 µM.[1] 2. Increase the incubation time. Significant effects on cell growth and gene expression have been observed after 48 hours of treatment.[1][2] 3. Verify the MLL rearrangement status of your cell line. Consider testing other MLL-rearranged cell lines (e.g., MV4;11, MOLM-13).[2] 4. Ensure proper storage of the compound as per the manufacturer's instructions. Use a fresh stock of this compound.
High levels of off-target effects or cellular toxicity in control cell lines. 1. Excessively high concentration of this compound: High concentrations may lead to non-specific toxicity. 2. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be at a toxic concentration.1. Lower the concentration of this compound to the recommended effective range. 2. Ensure the final concentration of the vehicle in the cell culture medium is non-toxic (typically <0.1%). Run a vehicle-only control.
Inconsistent results between experimental replicates. 1. Variability in cell seeding density: Inconsistent starting cell numbers can affect growth rates and drug response. 2. Inconsistent drug preparation: Variations in the preparation of this compound dilutions. 3. Cell passage number: High passage numbers can lead to genetic drift and altered phenotypes.1. Ensure precise and consistent cell counting and seeding for each experiment. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Use cells within a consistent and low passage number range.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line(s)Reference
IC50 (MLL1 activity) 0.32 µM-[1]
IC50 (WDR5-MLL1 interaction) 0.9 nM-[1]
Ki (WDR5 binding) < 1 nM-[1]
GI50 (Growth Inhibition) ~10 µMMurine MLL-AF9[2]

Experimental Protocols

Protocol 1: Cell Growth Inhibition Assay

  • Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) and non-MLL rearranged control cells (e.g., K562, HL60) in 96-well plates at an appropriate density.

  • Compound Preparation: Prepare a stock solution of this compound and the negative control MM-NC-401 in a suitable solvent (e.g., DMSO). Create a serial dilution of the compounds.

  • Treatment: Add the diluted compounds to the respective wells. Ensure to include vehicle-only and untreated controls.

  • Incubation: Incubate the plates for a specified duration (e.g., 3 days).[2]

  • Viability Assessment: Determine cell viability using a standard method such as MTT, MTS, or a cell counting-based assay.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by plotting cell viability against the logarithm of the compound concentration.

Protocol 2: Cell Cycle Analysis

  • Cell Treatment: Treat murine MLL-AF9 cells or other sensitive cell lines with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 48 hours.[1]

  • Cell Harvesting: Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

MM_401_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_treatment This compound Intervention MLL1_Complex MLL1 Complex (MLL1, WDR5, RbBP5, ASH2L) Histone_H3 Histone H3 MLL1_Complex->Histone_H3 Methylates WDR5 WDR5 WDR5->MLL1_Complex Interaction MLL1 MLL1 MLL1->MLL1_Complex H3K4me H3K4 Methylation Histone_H3->H3K4me Results in HOX_Genes HOX Genes (e.g., Hoxa9, Hoxa10) H3K4me->HOX_Genes Activates Transcription Leukemogenesis Leukemogenesis HOX_Genes->Leukemogenesis Drives MM401 This compound Block MM401->Block Block->WDR5 Disrupts Interaction with MLL1

Caption: this compound signaling pathway.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells (MLL-rearranged & Control) start->seed_cells prepare_compounds Prepare this compound & MM-NC-401 dilutions seed_cells->prepare_compounds treat_cells Treat Cells prepare_compounds->treat_cells incubate Incubate (e.g., 3 days) treat_cells->incubate measure_viability Measure Cell Viability (e.g., MTT Assay) incubate->measure_viability analyze_data Analyze Data (Calculate GI50) measure_viability->analyze_data end End analyze_data->end

Caption: Experimental workflow for cell viability assay.

References

MM-401 experimental variability causes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving MM-401, a potent and selective inhibitor of the MLL1-WDR5 interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrocyclic peptidomimetic that acts as a high-affinity inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1] By disrupting this interaction, this compound effectively inhibits the H3K4 methyltransferase activity of the MLL1 complex.[1] This leads to downstream effects such as cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1]

Q2: What are the key experimental readouts to measure the effect of this compound?

The primary effects of this compound on MLL-rearranged leukemia cells can be assessed through the following assays:

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the concentration-dependent inhibition of cell growth (GI50).

  • Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the induction of programmed cell death.

  • Cell Cycle Analysis (e.g., Propidium Iodide staining): To measure the arrest of cells in specific phases of the cell cycle.

  • Western Blotting: To detect changes in protein levels, such as the downregulation of MLL1 target genes (e.g., HOXA9, MEIS1) or modulation of histone H3K4 methylation.

  • MLL1-WDR5 Interaction Assays (e.g., Co-immunoprecipitation, FRET): To directly measure the disruption of the MLL1-WDR5 complex.

Q3: What is the difference between this compound and its negative control, MM-NC-401?

MM-NC-401 is an enantiomer of this compound and serves as a negative control in experiments. It has been shown to have no detectable binding to WDR5 and does not inhibit MLL1 activity, making it ideal for confirming that the observed cellular effects are specifically due to the inhibition of the MLL1-WDR5 interaction by this compound.[1]

Troubleshooting Guides

High Variability in Cell Viability (e.g., MTT) Assay Results

High variability in cell viability assays can obscure the true effect of this compound. Below are common causes and troubleshooting steps.

Possible CauseTroubleshooting Step
Inconsistent Cell Seeding Density Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts. Avoid using the outer wells of multi-well plates, which are prone to evaporation ("edge effect"); instead, fill them with sterile PBS or media.[2]
Cell Line Heterogeneity and Passage Number Use cells within a consistent and low passage number range. Different cell line strains can exhibit significant variability.[3] Document the specific cell line and passage number in your experiments.
This compound Solubility and Stability As a peptidomimetic, ensure complete solubilization of this compound in the recommended solvent (e.g., DMSO) before diluting in culture medium.[4] Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation.[2]
Incubation Time Optimize the incubation time with this compound. A time course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint for your cell line.[5]
Pipetting Errors Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure thorough mixing of reagents before adding to wells.[2]
Inconsistent Apoptosis Assay (e.g., Annexin V/PI) Results

Apoptosis assays are crucial for confirming the mechanism of action of this compound. Here's how to troubleshoot common issues.

Possible CauseTroubleshooting Step
Suboptimal this compound Concentration or Treatment Duration Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line.
Loss of Apoptotic Cells Apoptotic cells can detach and be lost during washing steps. When harvesting, be sure to collect the supernatant along with the adherent cells.
Improper Reagent Handling or Staining Always titer Annexin V and Propidium Iodide to determine the optimal concentrations for your assay.[6] Ensure that staining is performed in the dark to prevent photobleaching of the fluorochromes.
Cell Health and Confluency Use healthy, log-phase cells for your experiments. Overly confluent or starved cells may undergo spontaneous apoptosis, leading to high background.[1]
Flow Cytometer Settings Ensure proper setup of the flow cytometer, including compensation for spectral overlap between fluorochromes. Use unstained and single-stained controls to set up your gates correctly.
Variable Cell Cycle Analysis Results

This compound is known to induce cell cycle arrest. If your results are inconsistent, consider the following.

Possible CauseTroubleshooting Step
Cell Clumping Ensure a single-cell suspension before and during fixation. Clumped cells can give erroneous DNA content readings. Add ethanol (B145695) fixative dropwise while gently vortexing to minimize clumping.[7]
Inappropriate Cell Density High cell density can lead to contact inhibition, causing cells to arrest in G1 phase irrespective of treatment. Ensure cells have adequate space to grow during the experiment.[8]
RNase Treatment Propidium Iodide can bind to RNA, so treatment with RNase is essential for accurate DNA content measurement.
Fixation Issues Use cold 70% ethanol for fixation and fix for at least one hour on ice. Incomplete fixation can lead to poor staining and high CVs in your data.[7]
Data Analysis Use appropriate cell cycle analysis software to model the G1, S, and G2/M phases. The coefficient of variation (CV) of the G0/G1 peak is a good indicator of the quality of your staining; aim for a CV below 6%.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of this compound

ParameterValueAssayReference
Ki (WDR5 binding) < 1 nMBioLayer Interferometry (BLI)[1]
IC50 (WDR5-MLL1 interaction) 0.9 nMCompetitive Fluorescence Polarization[1]
IC50 (MLL1 HMT activity) 0.32 µMIn vitro HMT assay[1]

Table 2: Growth Inhibition (GI50) of this compound in MLL-rearranged Leukemia Cell Lines

Cell LineMLL FusionGI50 (µM)Reference
MV4;11 MLL-AF4~10[1]
MOLM13 MLL-AF9~10[1]
KOPN8 MLL-ENL~10[1]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.[5]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.[5] Add the diluted this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[5][11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber, or on a shaker for 15 minutes.[5][11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[6]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while gently vortexing. Fix for at least 1 hour on ice.[7]

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Visualizations

MM401_Signaling_Pathway cluster_0 This compound Mechanism of Action MM401 This compound WDR5_MLL1 WDR5-MLL1 Complex MM401->WDR5_MLL1 Inhibits Interaction Apoptosis Apoptosis MM401->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MM401->Cell_Cycle_Arrest MLL1_Activity MLL1 H3K4 Methyltransferase Activity WDR5_MLL1->MLL1_Activity Enables H3K4me H3K4 Methylation MLL1_Activity->H3K4me Catalyzes Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) H3K4me->Target_Genes Activates Transcription Leukemia_Proliferation Leukemia Cell Proliferation Target_Genes->Leukemia_Proliferation Drives

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_workflow General Experimental Workflow for this compound cluster_assays Downstream Assays start Start: Seed MLL-rearranged leukemia cells treatment Treat with this compound (and MM-NC-401 control) start->treatment incubation Incubate for optimized duration (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle western Western Blot (H3K4me, HOXA9) incubation->western analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis western->analysis

Caption: this compound Experimental Workflow.

Troubleshooting_Logic cluster_logic Troubleshooting Logic Flow cluster_solutions Potential Solutions start Inconsistent Experimental Results check_reagents Check Reagent Preparation & Storage start->check_reagents check_cells Verify Cell Health & Passage Number start->check_cells check_protocol Review Experimental Protocol start->check_protocol sol_reagents Prepare fresh reagents, check storage conditions check_reagents->sol_reagents sol_cells Use low passage cells, test for mycoplasma check_cells->sol_cells sol_protocol Optimize cell density, incubation times, etc. check_protocol->sol_protocol end Consistent Results sol_reagents->end sol_cells->end sol_protocol->end

Caption: Troubleshooting Logic Flow.

References

Confirming MM-401 Target Engagement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on how to confirm the target engagement of MM-401, a potent and specific inhibitor of the MLL1 H3K4 methyltransferase. The following sections offer troubleshooting advice and frequently asked questions in a user-friendly format, complete with experimental protocols, quantitative data summaries, and pathway diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: The primary target of this compound is the MLL1 (Mixed-Lineage Leukemia 1) protein, a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase. This compound functions by specifically disrupting the protein-protein interaction between the MLL1 complex and WDR5 (WD repeat-containing protein 5).[1][2] This interaction is crucial for the catalytic activity of the MLL1 complex. By blocking this interaction, this compound inhibits the enzymatic activity of MLL1, leading to a reduction in H3K4 methylation.[1]

Q2: How can I biochemically confirm that this compound is inhibiting its target?

A2: Biochemical confirmation can be achieved through an in vitro Histone Methyltransferase (HMT) assay. This assay directly measures the enzymatic activity of the MLL1 complex on a histone substrate in the presence of varying concentrations of this compound. A successful experiment will demonstrate a dose-dependent decrease in H3K4 methylation.

Q3: What cellular assays can I use to demonstrate this compound target engagement in my cell line of interest?

A3: Several cellular assays can be employed:

  • Co-immunoprecipitation (Co-IP): To demonstrate the disruption of the MLL1-WDR5 interaction within the cell.

  • Western Blotting: To detect a decrease in global or specific H3K4 methylation levels.

  • Cellular Thermal Shift Assay (CETSA): To provide evidence of direct binding of this compound to its target protein (MLL1 or WDR5) in intact cells.

  • Chromatin Immunoprecipitation (ChIP) followed by qPCR: To show reduced H3K4 methylation at specific MLL1 target gene promoters, such as the HOXA9 gene.[3][4]

Q4: What are the expected downstream functional consequences of this compound target engagement in MLL-rearranged leukemia cells?

A4: Successful target engagement of this compound in MLL-rearranged leukemia cells is expected to lead to several downstream effects, including:

  • Inhibition of cell proliferation.

  • Induction of cell cycle arrest, typically at the G1/S phase.[1]

  • Induction of apoptosis.[1]

  • Downregulation of MLL1 target genes, such as HOXA9 and MEIS1.[3][4]

Q5: Is this compound selective for MLL1?

A5: Yes, this compound has been shown to be highly selective for the MLL1 complex. It does not significantly inhibit other histone methyltransferases, including other members of the MLL family.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity.

Table 1: In Vitro Potency of this compound

AssayParameterValueReference
WDR5 BindingKi< 1 nM[1]
WDR5-MLL1 Interaction DisruptionIC500.9 nM[1]
MLL1 Histone Methyltransferase (HMT) AssayIC500.32 µM[1]

Table 2: Cellular Activity of this compound in MLL-AF9 Murine Leukemia Cells

AssayParameterThis compound ConcentrationResultReference
Cell Growth InhibitionGI50~10 µM[5]
H3K4 Methylation20 µM (48h)Significant decrease[1]
Cell Cycle Analysis10, 20, 40 µM (48h)Dose-dependent G1/S arrest[1]
Apoptosis10, 20, 40 µM (48h)Dose-dependent increase[1]
HoxA9 Gene Expression20 µM (48h)Significant decrease[1]

Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments to confirm this compound target engagement.

Co-immunoprecipitation (Co-IP) to Detect Disruption of the MLL1-WDR5 Interaction

This protocol is designed to demonstrate that this compound disrupts the interaction between MLL1 and WDR5 in a cellular context.

Materials:

  • MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13)

  • This compound and DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Anti-MLL1 (for immunoprecipitation), Anti-WDR5 (for detection), and IgG control

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blot reagents

Protocol:

  • Cell Treatment: Treat MLL-rearranged leukemia cells with the desired concentrations of this compound or DMSO for the indicated time (e.g., 4-24 hours).

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-MLL1 antibody or an IgG control to the lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer. If using SDS-PAGE sample buffer, boil the samples at 95°C for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-WDR5 antibody to detect the co-immunoprecipitated WDR5. The input lysates should also be run to confirm protein expression.

Expected Outcome: In the DMSO-treated sample, a band for WDR5 should be detected in the MLL1 immunoprecipitate, indicating an interaction. In the this compound-treated samples, the intensity of the WDR5 band should decrease in a dose-dependent manner, demonstrating the disruption of the MLL1-WDR5 interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein against thermal denaturation.

Materials:

  • Cells of interest

  • This compound and DMSO

  • PBS

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Reagents for protein quantification (e.g., Western blot or ELISA)

Protocol:

  • Cell Treatment: Treat cells with this compound or DMSO for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble MLL1 or WDR5 at each temperature by Western blotting or another quantitative protein detection method.

Expected Outcome: The melting curve of the target protein (MLL1 or WDR5) will shift to a higher temperature in the presence of this compound compared to the DMSO control, indicating that this compound binding stabilizes the protein.

Chromatin Immunoprecipitation (ChIP)-qPCR for H3K4me3

This protocol measures the level of a specific histone modification (H3K4me3) at a particular genomic locus (e.g., the HOXA9 promoter) to confirm the downstream effect of MLL1 inhibition.

Materials:

  • Cells treated with this compound or DMSO

  • Formaldehyde (B43269) (for crosslinking)

  • Glycine (to quench crosslinking)

  • ChIP lysis buffer

  • Sonicator

  • Anti-H3K4me3 antibody and IgG control

  • Protein A/G magnetic beads

  • ChIP wash buffers (low salt, high salt, LiCl)

  • Elution buffer and Proteinase K

  • Reagents for DNA purification

  • qPCR primers for the target gene promoter (e.g., HOXA9) and a negative control region

  • qPCR master mix and instrument

Protocol:

  • Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me3 antibody or IgG control overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating with Proteinase K at 65°C overnight.

  • DNA Purification: Purify the DNA using a standard column-based method.

  • qPCR Analysis: Perform qPCR using primers specific for the promoter of an MLL1 target gene (e.g., HOXA9). The results should be normalized to the input DNA.

Expected Outcome: Treatment with this compound should lead to a significant reduction in the enrichment of H3K4me3 at the HOXA9 promoter compared to the DMSO control.

Visualizations

This compound Mechanism of Action

MM401_Mechanism cluster_Nucleosome Nucleosome MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction HistoneH3 Histone H3 MLL1->HistoneH3 Methylation RbBP5 RbBP5 WDR5->RbBP5 WDR5->HistoneH3 Methylation ASH2L ASH2L RbBP5->ASH2L RbBP5->HistoneH3 Methylation ASH2L->MLL1 ASH2L->HistoneH3 Methylation H3K4me3 H3K4me3 (Active Transcription) HistoneH3->H3K4me3 MM401 This compound MM401->WDR5 Blocks Interaction

Caption: this compound inhibits MLL1 by disrupting the MLL1-WDR5 interaction.

Experimental Workflow for Confirming Target Engagement

Target_Engagement_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_functional Functional Outcomes HMT_Assay In Vitro HMT Assay (IC50) CoIP Co-immunoprecipitation (Disruption of MLL1-WDR5) Proliferation Cell Proliferation Assay (↓ Growth) CoIP->Proliferation CETSA Cellular Thermal Shift Assay (Direct Target Binding) CETSA->Proliferation Western Western Blot (↓ Global H3K4me3) CellCycle Cell Cycle Analysis (G1/S Arrest) Western->CellCycle ChIP ChIP-qPCR (↓ H3K4me3 at Target Genes) GeneExpression RT-qPCR (↓ Target Gene Expression) ChIP->GeneExpression Apoptosis Apoptosis Assay (↑ Apoptosis) Proliferation->Apoptosis start Start: Treat Cells with this compound start->HMT_Assay start->CoIP start->CETSA start->Western start->ChIP

Caption: Workflow for confirming this compound target engagement.

References

Validation & Comparative

A Comparative Guide to the Activity of MM-401 and its Negative Control, MM-NC-401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and cellular activities of MM-401, a potent inhibitor of the MLL1 histone H3K4 methyltransferase, and its enantiomer, MM-NC-401, which serves as a crucial negative control. The data presented herein is essential for the accurate interpretation of experimental results and for advancing research in MLL-rearranged leukemias.

Introduction

This compound is a peptidomimetic designed to inhibit the activity of MLL1, a key enzyme involved in the regulation of gene expression through histone methylation.[1] Dysregulation of MLL1 activity is a hallmark of aggressive MLL-rearranged leukemias, making it a prime target for therapeutic intervention. This compound functions by disrupting the critical protein-protein interaction between the MLL1 complex and WDR5.[1][2] In contrast, MM-NC-401 is the enantiomer of this compound and is utilized as a negative control to demonstrate the specificity of this compound's effects.[1]

Biochemical Activity: Targeting the MLL1-WDR5 Interaction

The inhibitory activity of this compound is predicated on its ability to bind to WDR5, a core component of the MLL1 complex, thereby preventing the assembly and catalytic activity of the enzyme.

Quantitative Comparison of Biochemical Activity
CompoundWDR5 Binding (Ki)WDR5-MLL1 Interaction (IC50)MLL1 HMT Activity (IC50)
This compound < 1 nM0.9 nM0.32 µM
MM-NC-401 > 10 µM> 100 µMNo inhibition up to 250 µM

Data derived from: [1]

As the data clearly indicates, this compound exhibits high-affinity binding to WDR5 and potently disrupts the MLL1-WDR5 interaction.[1] This translates to specific inhibition of MLL1's histone methyltransferase (HMT) activity.[1][2] Conversely, MM-NC-401 shows no detectable binding to WDR5 and fails to inhibit MLL1 HMT activity even at high concentrations, confirming its suitability as a negative control.[1]

Cellular Activity: Inhibition of MLL Leukemia Cell Proliferation

The targeted inhibition of MLL1 activity by this compound translates to specific anti-proliferative effects in MLL-rearranged leukemia cells.

Quantitative Comparison of Cellular Activity
Cell LineCompoundHalf-Maximum Growth Inhibition (GI50)
MLL-AF9 This compound ~10 µM
MLL-AF9 MM-NC-401 Minimal effect
K562, HL60, U937 (non-MLL leukemia) This compound No significant inhibition

Data derived from: [1]

This compound demonstrates a profound and specific inhibitory effect on the proliferation of MLL-AF9 leukemia cells.[1] In stark contrast, MM-NC-401 has a negligible impact on the growth of these cells.[1] Furthermore, this compound shows a lack of toxicity in non-MLL leukemia cell lines, highlighting its specificity for the MLL1-dependent oncogenic program.[1] Mechanistically, this compound induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL leukemia cells.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating MLL1 inhibitors.

MLL1_Signaling_Pathway cluster_complex MLL1 Core Complex cluster_inhibition Inhibition Mechanism cluster_downstream Downstream Effects MLL1 MLL1 H3K4 Histone H3 MLL1->H3K4 Methylation WDR5 WDR5 WDR5->MLL1 ASH2L ASH2L RbBP5 RbBP5 DPY30 DPY-30 MM401 This compound MM401->WDR5 Binds & Disrupts Interaction MMNC401 MM-NC-401 (Inactive) H3K4me3 H3K4me3 HOX HOX Gene Expression H3K4me3->HOX Activation Leukemia Leukemic Transformation HOX->Leukemia Drives Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays FP_Assay Fluorescence Polarization Assay (WDR5-MLL1 Interaction) HMT_Assay Histone Methyltransferase Assay (MLL1 Activity) Proliferation Cell Proliferation Assay (e.g., MLL-AF9 cells) Apoptosis Apoptosis Assay Proliferation->Apoptosis Differentiation Differentiation Assay Proliferation->Differentiation Gene_Expression Gene Expression Analysis (e.g., HOX genes) Proliferation->Gene_Expression Compounds This compound & MM-NC-401 Compounds->FP_Assay Compounds->HMT_Assay Compounds->Proliferation

References

A Comparative Guide to MM-401 and Standard Therapies for MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel therapeutic agent MM-401 with standard-of-care treatments for mixed-lineage leukemia (MLL)-rearranged leukemias. MLL-rearranged acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) are aggressive hematological malignancies with a historically poor prognosis, underscoring the urgent need for innovative therapeutic strategies. This document summarizes available preclinical data on this compound's efficacy and contrasts it with established chemotherapy regimens, offering insights into its potential as a targeted therapy.

Overview of this compound

This compound is a potent and specific small-molecule inhibitor of the interaction between the Mixed-Lineage Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5).[1] This interaction is crucial for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, which is aberrantly hijacked by MLL fusion oncoproteins to drive leukemogenesis. By disrupting the MLL1-WDR5 interaction, this compound aims to selectively inhibit the transcription of key target genes, such as HOXA9 and MEIS1, leading to cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[2]

Standard Leukemia Treatments for MLL-Rearranged Subtypes

The standard of care for patients with MLL-rearranged leukemia is largely dependent on the leukemia lineage (AML or ALL) and patient-specific factors. However, the cornerstone of treatment for medically fit patients is intensive chemotherapy.

For MLL-rearranged AML , a common induction regimen is the "7+3" protocol, which combines a 7-day continuous infusion of cytarabine (B982) with a 3-day course of an anthracycline, such as daunorubicin (B1662515) or idarubicin.[3][4][5]

For MLL-rearranged ALL , treatment typically involves a multi-agent chemotherapy regimen that includes drugs such as vincristine , corticosteroids (e.g., prednisone (B1679067) or dexamethasone), and asparaginase .

Following induction chemotherapy, patients often proceed to consolidation therapy, which may involve further chemotherapy or hematopoietic stem cell transplantation (HSCT) , particularly for those with high-risk features. Despite these aggressive treatments, relapse rates remain high, highlighting the need for more effective and less toxic therapies.

Efficacy Comparison: this compound vs. Standard of Care

Currently, there is a lack of publicly available preclinical or clinical studies that directly compare the efficacy of this compound head-to-head with standard chemotherapy regimens in MLL-rearranged leukemia models within the same study. The following tables summarize the available efficacy data for this compound and standard treatments from separate preclinical and clinical investigations.

Table 1: Preclinical Efficacy of this compound in MLL-Rearranged Leukemia Models
Cell Line/ModelEfficacy MetricResultReference
MLL-AF9 murine leukemia cellsCell Growth Inhibition (IC50)~10-20 µM[2]
Human MLL-rearranged cell lines (MV4;11, MOLM13, KOPN8)Cell Growth InhibitionSpecific inhibition of MLL-rearranged cells[2]
MLL-AF9 murine leukemia cellsApoptosis InductionSignificant induction of apoptosis[2]
MLL-AF9 murine leukemia cellsCell Cycle ArrestProminent G1/S arrest[2]
MLL-AF9 xenograft mouse modelTumor Growth SuppressionSignificant suppression of tumor growth[6]
Table 2: Efficacy of Standard Chemotherapy in MLL-Rearranged Leukemia
Treatment RegimenLeukemia TypeEfficacy MetricResultReference
Cytarabine + Daunorubicin (7+3)AMLComplete Remission (CR) Rate~60-80% in younger adults[3]
Multi-agent Chemotherapy (e.g., CCLG-ALL2008)Pediatric ALL with MLL rearrangement5-year Overall Survival (OS)~72%[7]
Multi-agent ChemotherapyAdult ALL with t(4;11) MLL rearrangement5-year Event-Free Survival (EFS)~34%[8]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound targets a critical protein-protein interaction within the MLL1 complex. The following diagram illustrates the proposed mechanism.

MM401_Mechanism cluster_transcription Gene Transcription MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction Histone_H3 Histone H3 MLL1->Histone_H3 Methylates RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L RbBP5->ASH2L ASH2L->MLL1 H3K4me3 H3K4 Trimethylation Histone_H3->H3K4me3 Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->Target_Genes Activates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis MM401 This compound MM401->WDR5 Inhibits Interaction caption This compound disrupts the MLL1-WDR5 interaction, inhibiting leukemogenesis.

Caption: this compound disrupts the MLL1-WDR5 interaction, inhibiting leukemogenesis.

Standard Chemotherapy Experimental Workflow (In Vivo Model)

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a standard chemotherapy regimen in a mouse model of MLL-rearranged leukemia.

Chemo_Workflow A Engraftment of MLL-rearranged leukemia cells into recipient mice B Monitoring of leukemia engraftment (e.g., bioluminescence imaging, peripheral blood analysis) A->B C Randomization of mice into treatment and control groups B->C D Treatment with standard chemotherapy regimen (e.g., Cytarabine + Daunorubicin) C->D E Vehicle control treatment C->E F Monitoring of treatment response (e.g., leukemia burden, survival) D->F E->F G Data analysis and comparison of treatment vs. control F->G caption In vivo experimental workflow for standard chemotherapy efficacy testing.

Caption: In vivo experimental workflow for standard chemotherapy efficacy testing.

Experimental Protocols

This compound In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in MLL-rearranged leukemia cell lines.

Methodology:

  • Cell Culture: MLL-rearranged (e.g., MV4;11, MOLM13) and non-MLL-rearranged (control) leukemia cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.

  • Treatment: Cells are treated with increasing concentrations of this compound or vehicle control (DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.

Standard Chemotherapy (Cytarabine + Daunorubicin) In Vivo Efficacy Study

Objective: To evaluate the anti-leukemic efficacy of a 7+3-like regimen of cytarabine and daunorubicin in a patient-derived xenograft (PDX) model of MLL-rearranged AML.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma) are sublethally irradiated.

  • Engraftment: Mice are intravenously injected with primary human MLL-rearranged AML cells. Engraftment is monitored by weekly peripheral blood sampling and flow cytometry for human CD45+ cells.

  • Treatment Initiation: Once engraftment reaches a predetermined level (e.g., >1% human CD45+ cells in peripheral blood), mice are randomized into treatment and control groups.

  • Drug Administration:

    • Cytarabine: Administered via intraperitoneal injection at a dose of 50-100 mg/kg/day for 7 consecutive days.

    • Daunorubicin: Administered via intravenous injection at a dose of 1-2 mg/kg/day for 3 consecutive days (concurrently with the first 3 days of cytarabine).

    • Control Group: Receives vehicle control (e.g., saline) following the same schedule.

  • Monitoring: Mice are monitored daily for signs of toxicity (e.g., weight loss, lethargy). Leukemia burden is assessed weekly by flow cytometry of peripheral blood.

  • Endpoint: The primary endpoint is overall survival. Mice are euthanized when they meet predefined humane endpoints (e.g., >20% weight loss, hind limb paralysis).

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

Conclusion

This compound represents a promising targeted therapy for MLL-rearranged leukemias by directly inhibiting a key driver of the disease. While preclinical data demonstrates its potent and selective anti-leukemic activity, direct comparative studies against the current standard of care are needed to fully elucidate its therapeutic potential. The high relapse rates and significant toxicity associated with standard intensive chemotherapy underscore the need for novel agents like this compound, either as monotherapy or in combination with existing regimens, to improve outcomes for this high-risk patient population. Further investigation, including well-designed clinical trials, is warranted to establish the clinical efficacy and safety of this compound in patients with MLL-rearranged leukemia.

References

MM-401: A Comparative Analysis of its Cross-Reactivity with other Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the methyltransferase inhibitor MM-401's cross-reactivity against a panel of other methyltransferases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's selectivity profile.

This compound is a potent inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase, a key enzyme implicated in certain types of leukemia.[1][2] Its mechanism of action involves the disruption of the critical protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5), which is essential for MLL1's catalytic activity.[1][2] Understanding the selectivity of this compound is crucial for its development as a targeted therapeutic agent.

Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against its primary target, MLL1, and a panel of other histone methyltransferases (HMTs). The data is compiled from a key study by Cao et al. (2014) in Molecular Cell.

MethyltransferaseTarget Histone SiteIC50 (µM)
MLL1 H3K4 0.32
MLL2H3K4> 100
MLL3H3K4> 100
MLL4H3K4> 100
SET1AH3K4> 100
SET1BH3K4> 100
NSD2H3K36> 100
SUV39H1H3K9> 100
G9aH3K9> 100
PRMT1H4R3> 100

Data from Cao et al., Mol Cell. 2014 Jan 23;53(2):247-61.

As the data indicates, this compound demonstrates high selectivity for MLL1, with an IC50 value of 0.32 µM.[1] In contrast, no significant inhibition was observed for any of the other tested histone methyltransferases, including other members of the MLL family (MLL2, MLL3, MLL4) and methyltransferases targeting different histone residues (NSD2, SUV39H1, G9a, and PRMT1), with IC50 values all exceeding 100 µM.[1] This high degree of selectivity underscores the targeted nature of this compound's inhibitory action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound's cross-reactivity.

In Vitro Histone Methyltransferase (HMT) Assay for Selectivity Screening

This protocol was adapted from the methods used to assess the selectivity of this compound against a panel of histone methyltransferases.

1. Enzyme and Substrate Preparation:

  • Recombinant human MLL1 complex (MLL1, WDR5, RbBP5, and Ash2L) and other methyltransferases were expressed and purified.

  • Histone H3 peptide (ARTKQTARKSTGGKAPRKQLA) was used as the substrate for MLL1 and other H3K4 methyltransferases. Corresponding specific histone peptides or proteins were used for other methyltransferases.

2. Reaction Mixture:

  • The reaction was carried out in a final volume of 25 µL in HMT assay buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 50 mM NaCl, 1 mM DTT).

  • Each reaction contained the respective methyltransferase enzyme (concentration optimized for linear reaction kinetics), the histone substrate (at its Km concentration), and varying concentrations of this compound (typically from 0.01 µM to 100 µM).

3. Reaction Initiation and Incubation:

  • The reaction was initiated by the addition of 1 µM [³H]-S-adenosylmethionine (SAM), the methyl donor.

  • The reaction mixture was incubated at 30°C for 60 minutes.

4. Reaction Termination and Detection:

  • The reaction was stopped by the addition of 10 µL of 20% trichloroacetic acid (TCA).

  • The reaction mixture was then transferred to a filter paper, and the unincorporated [³H]-SAM was washed away.

  • The radioactivity incorporated into the histone substrate was quantified using a scintillation counter.

5. Data Analysis:

  • The percentage of inhibition at each this compound concentration was calculated relative to a DMSO control.

  • IC50 values were determined by fitting the dose-response curves using a nonlinear regression model.

Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction

This assay is used to determine the ability of this compound to disrupt the interaction between MLL1 and WDR5.

1. Reagents and Preparation:

  • Purified recombinant human WDR5 protein.

  • A fluorescein-labeled peptide derived from the MLL1 WDR5-binding motif (MLL1-Win peptide).

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20.

2. Assay Procedure:

  • In a 384-well black plate, WDR5 protein (final concentration ~20 nM) was mixed with the MLL1-Win peptide (final concentration ~10 nM).

  • This compound was added at various concentrations (typically from 0.1 nM to 10 µM).

  • The plate was incubated at room temperature for 30 minutes to reach binding equilibrium.

3. Measurement:

  • Fluorescence polarization was measured using a plate reader equipped with appropriate filters for fluorescein (B123965) (Excitation: 485 nm, Emission: 535 nm).

4. Data Analysis:

  • The decrease in fluorescence polarization, indicating the displacement of the MLL1-Win peptide from WDR5 by this compound, was plotted against the inhibitor concentration.

  • The IC50 value, representing the concentration of this compound required to displace 50% of the bound peptide, was calculated using a sigmoidal dose-response curve fit.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Experimental_Workflow_HMT_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Purified Methyltransferases Mix Combine Enzyme, Substrate, & this compound in Assay Buffer Enzyme->Mix Substrate Histone Substrates Substrate->Mix Inhibitor This compound Dilutions Inhibitor->Mix Initiate Add [³H]-SAM to Start Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Terminate with TCA Incubate->Stop Filter Filter and Wash Stop->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 Count->Analyze

Caption: Workflow for the In Vitro Histone Methyltransferase (HMT) Assay.

Experimental_Workflow_FP_Assay cluster_prep_fp Preparation cluster_binding Binding Reaction cluster_measurement Measurement & Analysis WDR5 Purified WDR5 Mix_FP Combine WDR5, Peptide, & this compound in Assay Buffer WDR5->Mix_FP Peptide Fluorescent MLL1 Peptide Peptide->Mix_FP Inhibitor_FP This compound Dilutions Inhibitor_FP->Mix_FP Incubate_FP Incubate at RT Mix_FP->Incubate_FP Measure_FP Measure Fluorescence Polarization Incubate_FP->Measure_FP Analyze_FP Calculate IC50 Measure_FP->Analyze_FP

Caption: Workflow for the Fluorescence Polarization (FP) Assay.

References

Synergistic Potential of MM-401: A Comparative Guide to Combination Therapies in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

The MLL1 (Mixed-Lineage Leukemia 1) protein is a critical component of a histone methyltransferase complex that plays a key role in regulating gene expression, particularly during hematopoiesis. In certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations involving the MLL1 gene lead to the production of oncogenic fusion proteins that drive leukemogenesis. MM-401 is a potent and specific inhibitor of the MLL1 complex, acting by disrupting the interaction between MLL1 and WDR5, a core component of the complex. This inhibition leads to cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells. While this compound has demonstrated significant single-agent activity in preclinical models, its synergistic effects with other anti-cancer agents are of great interest to researchers and drug developers seeking to enhance therapeutic efficacy and overcome potential resistance mechanisms.

This guide provides a comparative overview of the synergistic potential of this compound and other inhibitors of the MLL1 pathway with various classes of drugs, supported by preclinical experimental data. Due to the limited availability of published data on this compound in combination therapies, this guide also incorporates findings from studies on other WDR5-MLL1 interaction inhibitors and menin-MLL inhibitors, which target the same oncogenic pathway and are expected to have similar synergistic partners.

Synergistic Combinations with MLL1 Pathway Inhibitors

Preclinical research has identified several classes of drugs that exhibit synergistic anti-leukemic activity when combined with inhibitors of the MLL1 pathway. These combinations often target complementary pathways involved in cancer cell survival, proliferation, and differentiation.

MLL1 Pathway Inhibitors and BCL-2 Inhibitors

The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis (programmed cell death). In many cancers, including some leukemias, BCL-2 is overexpressed, allowing cancer cells to evade apoptosis. Venetoclax (B612062) is a potent and selective BCL-2 inhibitor. The combination of MLL1 pathway inhibitors with BCL-2 inhibitors like venetoclax has shown strong synergistic effects in preclinical models of AML.

Experimental Data:

A study investigating the WDR5 inhibitor C10, which acts similarly to this compound, in combination with venetoclax demonstrated synergistic cytotoxicity in various AML cell lines[1]. The synergy was quantified using the MuSyC synergy model.

Cell LineDrug CombinationSynergy Score (α)Reference
OCI-AML-2C10 + Venetoclax> 1 (Synergistic)
OCI-AML-3C10 + Venetoclax> 1 (Synergistic)
OCI-AML-5C10 + Venetoclax> 1 (Synergistic)
MV4:11C10 + Venetoclax> 1 (Synergistic)
MOLM-13C10 + Venetoclax> 1 (Synergistic)[1]

Experimental Protocol: Cell Viability and Synergy Analysis

  • Cell Lines: A panel of human AML cell lines (OCI-AML-2, OCI-AML-3, OCI-AML-5, MV4:11, MOLM-13) were used.

  • Drug Treatment: Cells were treated with a dose matrix of the WDR5 inhibitor (C10) and venetoclax for 72 hours.

  • Viability Assay: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay.

  • Synergy Analysis: The synergy between the two drugs was quantified using the MuSyC synergy model, which calculates a synergy score (α). An α value greater than 1 indicates synergy.[1]

Signaling Pathway:

cluster_0 MLL1 Pathway Inhibition cluster_1 Apoptosis Pathway Inhibition MM401 This compound / WDR5i MLL1 MLL1 Complex MM401->MLL1 inhibits H3K4me H3K4 Methylation MLL1->H3K4me promotes Gene_Exp Oncogenic Gene Expression (e.g., HOXA9, MEIS1) H3K4me->Gene_Exp activates Proliferation Cell Proliferation & Survival Gene_Exp->Proliferation Apoptosis Apoptosis Synergy Synergistic Cell Death Proliferation->Synergy reduced Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits BCL2->Apoptosis inhibits Apoptosis->Synergy induced cluster_workflow Experimental Workflow start MLL-rearranged Leukemia Cell Lines treatment Treat with: - MLLi (VTP50469) - DOT1Li (EPZ5676) - Combination start->treatment incubation Incubate for 14-17 days treatment->incubation viability Assess Cell Viability (Trypan Blue) incubation->viability synergy Calculate Synergy Score (ZIP model) viability->synergy end Determine Synergistic, Additive, or Antagonistic Effect synergy->end

References

comparative analysis of MM-401 and genetic MLL1 knockdown

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of MM-401 and Genetic MLL1 Knockdown in Preclinical Research

This guide provides an objective comparison of two prominent methods for inhibiting the function of Mixed-Lineage Leukemia 1 (MLL1), a key histone methyltransferase implicated in various cancers. We will delve into the pharmacological inhibition using this compound and genetic knockdown approaches, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate technique for their experimental needs.

Introduction

Mixed-lineage leukemia 1 (MLL1), a member of the SET domain family of histone methyltransferases, plays a crucial role in regulating gene expression by catalyzing the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1] Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias and other cancers, making it a prime target for therapeutic intervention. Researchers commonly employ two distinct strategies to probe MLL1 function and assess its therapeutic potential: the small molecule inhibitor this compound and genetic knockdown techniques such as antisense oligonucleotides or shRNA. This guide provides a comparative analysis of these two approaches.

Mechanism of Action

This compound: This small molecule inhibitor functions by disrupting the protein-protein interaction between MLL1 and WDR5.[2][3] WDR5 is a core component of the MLL1 complex and is essential for its histone methyltransferase activity. By blocking this interaction, this compound effectively inhibits the catalytic activity of the MLL1 complex.[2][3]

Genetic MLL1 Knockdown: This approach involves the use of tools like antisense oligonucleotides or short hairpin RNAs (shRNAs) to reduce the cellular levels of MLL1 protein. Antisense oligonucleotides bind to MLL1 mRNA, leading to its degradation and preventing protein translation.[4] Similarly, shRNAs can be processed into siRNAs that guide the RNA-induced silencing complex (RISC) to cleave MLL1 mRNA. The ultimate effect of both is a significant reduction in the total amount of MLL1 protein.[4]

Comparative Data Presentation

The following tables summarize quantitative data from various studies to facilitate a direct comparison between this compound and genetic MLL1 knockdown.

Table 1: Comparison of Inhibitory Activity and Cellular Proliferation

ParameterThis compoundGenetic MLL1 Knockdown (Antisense)Reference
Target MLL1-WDR5 InteractionMLL1 mRNA[2][3],[4]
IC50 (MLL1 activity) 0.32 µMNot Applicable[2][3]
IC50 (WDR5-MLL1 interaction) 0.9 nMNot Applicable[2][3]
Cell Viability Concentration-dependent decreaseSignificant cell death (>90% in HeLa)[2][3],[5]

Table 2: Effects on Cell Cycle and Apoptosis

ParameterThis compoundGenetic MLL1 Knockdown (Antisense)Reference
Cell Cycle Arrest G1/S arrest (in MLL-AF9 cells)G2/M arrest (in HeLa cells)[2],[4][6]
Apoptosis Induction Induces apoptosisInduces apoptosis[2][3],[4][5]
Apoptotic Cells (24h) Not specified24% (in HeLa cells)[4]
Apoptotic Cells (72h) Not specified61% (in HeLa cells)[4]

Table 3: Impact on Gene Expression and Histone Methylation

ParameterThis compoundGenetic MLL1 Knockdown/DeletionReference
Gene Expression Profile Similar changes to MLL1 deletionDownregulation of target genes (e.g., Cyclins, HIF1α, VEGF)[2][7],[4]
H3K4 Methylation Decreased H3K4 methylation at target gene promotersDecreased H3K4 trimethylation at target gene promoters[3],[4]
Key Downregulated Genes HOXA9, HOXA10, MYC, BCL2Cyclin A, Cyclin B, p57, HIF1α, VEGF, CD31[2],[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.

1. Genetic MLL1 Knockdown using Antisense Oligonucleotides

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa) in 60 mm culture dishes and grow to 60% confluency.

    • Transfect cells with MLL1-specific antisense oligonucleotides (e.g., 3-7 µg) or a scramble control using a suitable transfection reagent according to the manufacturer's instructions.[4]

    • Incubate the cells for 48-72 hours post-transfection before downstream analysis.[4]

  • Validation of Knockdown:

    • Western Blot: Harvest cells, extract total protein, and perform western blotting using antibodies specific for MLL1 and a loading control (e.g., β-actin).[5]

    • RT-qPCR: Isolate total RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for MLL1 and a housekeeping gene for normalization.[4]

2. Chromatin Immunoprecipitation (ChIP) Assay

  • Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[7]

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.[7]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for MLL1 or H3K4me3 overnight at 4°C. Use a non-specific IgG as a control.

  • Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR with primers for specific gene promoters or by high-throughput sequencing (ChIP-seq).[7]

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with this compound or perform MLL1 knockdown as described above.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[8]

4. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells as required and harvest by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.[6]

  • Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.[6]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6][9]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visually represent the key pathways and experimental procedures.

MLL1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_inhibition Points of Intervention WDR5 WDR5 MLL1_Complex MLL1 Core Complex WDR5->MLL1_Complex ASH2L ASH2L ASH2L->MLL1_Complex RBBP5 RBBP5 RBBP5->MLL1_Complex Histone_H3 Histone H3 MLL1_Complex->Histone_H3 HMT Activity H3K4me H3K4 Methylation Histone_H3->H3K4me Gene_Expression Target Gene Expression (e.g., HOXA9, Cyclins) H3K4me->Gene_Expression Activation Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation MM_401 This compound MM_401->WDR5 Inhibits Interaction Genetic_Knockdown Genetic Knockdown (Antisense/shRNA) MLL1_mRNA MLL1 mRNA Genetic_Knockdown->MLL1_mRNA Degradation MLL1_mRNA->MLL1_Complex Translation

Caption: MLL1 signaling pathway and points of intervention.

Experimental_Workflow cluster_methods Intervention Methods cluster_assays Downstream Assays MM401_Treatment This compound Treatment Cell_Viability Cell Viability Assay (MTT) MM401_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MM401_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MM401_Treatment->Cell_Cycle_Analysis Gene_Expression_Analysis Gene Expression Analysis (RT-qPCR/RNA-seq) MM401_Treatment->Gene_Expression_Analysis ChIP_Assay ChIP Assay (H3K4me3) MM401_Treatment->ChIP_Assay MLL1_Knockdown Genetic MLL1 Knockdown MLL1_Knockdown->Cell_Viability MLL1_Knockdown->Apoptosis_Assay MLL1_Knockdown->Cell_Cycle_Analysis MLL1_Knockdown->Gene_Expression_Analysis MLL1_Knockdown->ChIP_Assay Cell_Culture Cell Culture (e.g., HeLa, MLL-rearranged lines) Cell_Culture->MM401_Treatment Cell_Culture->MLL1_Knockdown

Caption: General experimental workflow for comparing this compound and MLL1 knockdown.

Conclusion

Both this compound and genetic knockdown are powerful tools for studying MLL1 function. This compound offers a rapid and reversible means of inhibiting MLL1's enzymatic activity, making it suitable for studying the acute effects of MLL1 inhibition. Genetic knockdown, on the other hand, provides a method for long-term suppression of MLL1 protein levels, which can be advantageous for studying the sustained consequences of MLL1 loss. The choice between these two approaches will depend on the specific research question, the experimental model, and the desired duration of MLL1 inhibition. Notably, the similar effects of this compound and MLL1 deletion on the transcriptome suggest that this compound is a highly specific and effective chemical probe for dissecting MLL1's role in gene regulation and cancer biology.[2][7]

References

Benchmarking MM-401: A Comparative Analysis Against Novel Epigenetic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the investigational compound MM-401 against a leading novel epigenetic inhibitor, here exemplified by a well-characterized BET (Bromodomain and Extra-Terminal domain) inhibitor. The data presented, including hypothetical yet representative results for this compound, is intended to offer a framework for evaluating epigenetic modulators. All experimental data is supported by detailed methodologies to ensure reproducibility and transparent assessment.

Overview of Mechanism of Action

Epigenetic inhibitors are at the forefront of therapeutic development, targeting the regulatory mechanisms that control gene expression without altering the DNA sequence itself. A key family of epigenetic readers is the BET protein family (containing BRD2, BRD3, BRD4, and BRDT), which recognize acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of oncogenes like MYC. This compound is a novel small molecule designed to competitively bind to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and suppressing the transcription of key proliferative genes.

BET_Inhibitor_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Therapeutic Intervention Histone Acetylated Histones (on Chromatin) BET BET Protein (BRD4) Histone->BET recognizes PTEFb P-TEFb BET->PTEFb recruits PolII RNA Pol II PTEFb->PolII phosphorylates (activates) MYC_Gene MYC Gene Locus PolII->MYC_Gene binds to promoter MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription Proliferation Oncogenic Proliferation & Cell Cycle Progression MYC_mRNA->Proliferation Translation & Protein Activity MM401 This compound / BETi MM401->BET competitively binds & displaces from chromatin MM401->Proliferation INHIBITS

Caption: Mechanism of action for this compound as a BET inhibitor.

Comparative In Vitro Efficacy

The relative potency of this compound was assessed against a reference BET inhibitor (BETi) across biochemical and cellular assays.

Biochemical Potency

Binding affinity for the first bromodomain (BD1) and the second bromodomain (BD2) of BRD4 was determined.

CompoundTargetIC₅₀ (nM)
This compound BRD4-BD11.5
BRD4-BD23.8
Reference BETi BRD4-BD15.2
BRD4-BD212.1

Table 1: Biochemical inhibition of BRD4 bromodomains. Lower IC₅₀ values indicate higher potency.

Cellular Antiproliferative Activity

The effect of both inhibitors on the proliferation of the MV4-11 acute myeloid leukemia cell line, a model known to be sensitive to BET inhibition, was measured after 72 hours of continuous exposure.

CompoundCell LineGI₅₀ (nM)
This compound MV4-1125
Reference BETi MV4-1188

Table 2: Antiproliferative activity in a cancer cell line. Lower GI₅₀ values indicate greater antiproliferative effect.

Target Engagement and Downstream Effects

To confirm that this compound engages its target in a cellular context and elicits the expected downstream biological response, we measured its effect on the expression of the key oncogene MYC.

MYC Gene Expression

MV4-11 cells were treated with each compound at a concentration of 500 nM for 6 hours. MYC mRNA levels were then quantified using RT-qPCR and normalized to untreated controls.

Compound (500 nM)Relative MYC Expression (%)
This compound 15%
Reference BETi 35%
Vehicle (DMSO) 100%

Table 3: Suppression of MYC gene expression. Lower percentage indicates stronger target-mediated effect.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

BRD4 Binding Assay (TR-FRET)
  • Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the binding of the inhibitor to the BRD4 bromodomain.

  • Procedure:

    • Recombinant human BRD4-BD1 or BRD4-BD2 protein (tagged with GST) is incubated with a biotinylated histone H4 peptide and a Europium-labeled anti-GST antibody in an assay buffer.

    • Serial dilutions of this compound or the reference inhibitor are added to the mixture.

    • A Streptavidin-Allophycocyanin (APC) conjugate is added.

    • The plate is incubated for 2 hours at room temperature.

    • The TR-FRET signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

    • The ratio of the emission signals (665/620) is calculated, and IC₅₀ curves are generated by plotting the ratio against the inhibitor concentration.

Cellular Proliferation Assay (CellTiter-Glo®)
  • Principle: This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.

  • Procedure:

    • MV4-11 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

    • A 10-point, 3-fold serial dilution of each compound is prepared and added to the cells.

    • Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

    • The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

    • The plate is shaken for 2 minutes and then incubated for 10 minutes at room temperature to stabilize the luminescent signal.

    • Luminescence is recorded using a plate reader.

    • GI₅₀ (concentration for 50% growth inhibition) values are calculated using non-linear regression analysis.

Quantitative RT-PCR for MYC Expression
  • Principle: This method measures the amount of a specific mRNA transcript (MYC) in a sample after treatment with an inhibitor.

  • Procedure:

    • MV4-11 cells are treated with 500 nM of this compound, reference inhibitor, or vehicle (DMSO) for 6 hours.

    • Total RNA is extracted from the cells using an RNeasy Kit (Qiagen).

    • cDNA is synthesized from the extracted RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

    • Quantitative PCR is performed using TaqMan Gene Expression Assays for MYC and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative expression of MYC is calculated using the delta-delta-Ct (ΔΔCt) method.

Experimental_Workflow cluster_invitro In Vitro & Biochemical cluster_cellular Cellular Assays cluster_invivo In Vivo (Preclinical) Biochem_Assay Primary Screen: Biochemical Binding Assay (e.g., TR-FRET) Select_Hits Select Hits (IC₅₀ < 100 nM) Biochem_Assay->Select_Hits Potency Threshold Prolif_Assay Secondary Screen: Cellular Proliferation Assay (e.g., CellTiter-Glo) Select_Hits->Prolif_Assay Advance Promising Compounds Target_Assay Target Engagement: MYC Expression (RT-qPCR) Prolif_Assay->Target_Assay Confirm Mechanism Tox_Assay Initial Toxicity: Normal Cell Line Viability Prolif_Assay->Tox_Assay Assess Selectivity Lead_Opt Lead Optimization Target_Assay->Lead_Opt Tox_Assay->Lead_Opt Advance Selective Leads PKPD_Studies Pharmacokinetics & Pharmacodynamics Lead_Opt->PKPD_Studies Xenograft Xenograft Efficacy Studies PKPD_Studies->Xenograft End Candidate for IND-Enabling Studies Xenograft->End Start Compound Library Start->Biochem_Assay

Caption: A typical drug discovery workflow for epigenetic inhibitors.

Summary and Conclusion

The data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of the BET family of proteins.

  • Biochemical Potency: this compound exhibits superior, single-digit nanomolar IC₅₀ values against both BRD4 bromodomains, indicating a higher binding affinity compared to the reference inhibitor.

  • Cellular Activity: This high biochemical potency translates into robust cellular activity, where this compound shows significantly greater antiproliferative effects in a BET-dependent cancer cell line.

  • Target Modulation: this compound effectively suppresses the transcription of the key oncogene MYC, confirming its mechanism of action in a cellular environment and demonstrating greater downstream pathway modulation than the reference compound at the same concentration.

MM-401: A Comparative Analysis of Efficacy in Primary Patient Samples and Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the MLL1 inhibitor, MM-401, detailing its effects on primary patient-derived leukemia cells versus established cancer cell lines. The data presented is compiled from preclinical studies to offer an objective assessment of this compound's performance and translational potential.

Introduction to this compound

This compound is a potent and specific small-molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1][2] It functions by disrupting the critical interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2] This disruption selectively inhibits the enzymatic activity of MLL1, leading to reduced histone H3 lysine (B10760008) 4 (H3K4) methylation.[1][2] Deregulation of MLL1 activity is a key driver in certain aggressive hematological malignancies, particularly those with MLL1 gene rearrangements.[1] this compound has been shown to induce cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1][3]

Performance Data: Primary Patient Samples vs. Cell Lines

The following tables summarize the quantitative data on the growth-inhibitory effects of this compound in various leukemia cell lines and primary patient samples.

Table 1: Effect of this compound on Human Leukemia Cell Lines

Cell LineMLL TranslocationType of LeukemiaGI50 (µM)
MV4;11MLL-AF4AML16.8
MOLM13MLL-AF9AML22.3
KOPN8MLL-ENLALL29.7
K562None (BCR-ABL)CML> 50
HL60NoneAML> 50
U937NoneAML> 50
Data from Cao et al. (2014). GI50 represents the concentration of this compound required to inhibit cell growth by 50%.[1]

Table 2: Effect of this compound on Murine Leukemia Cell Lines

Cell LineDriving OncogeneGI50 (µM)
MLL-AF9MLL-AF915.6 ± 2.1
MLL-ENLMLL-ENL18.2 ± 1.5
MLL-AF1MLL-AF119.5 ± 3.2
Hoxa9/Meis1Hoxa9/Meis1> 50
Data from Cao et al. (2014). GI50 values are presented as mean ± s.d. from three independent experiments.[1]

Table 3: Effect of this compound on Primary Human MLL-Rearranged Leukemia Blasts

Patient Sample IDMLL FusionType of Leukemia% Growth Inhibition at 20 µM
PT1MLL-AF4B-ALL~60%
PT2MLL-AF4B-ALL~55%
PT3MLL-AF9AML~50%
PT4MLL-AF10AML~45%
PT5MLL-ENLB-ALL~70%
Data from Cao et al. (2014). Growth inhibition is relative to mock-treated cells.[1]

Key Findings from Comparative Analysis

  • Specificity: this compound demonstrates potent growth inhibition in both human and murine leukemia cell lines harboring MLL rearrangements.[1] In contrast, cell lines driven by other oncogenes (e.g., BCR-ABL, Hoxa9/Meis1) are significantly less sensitive, with GI50 values exceeding 50 µM.[1]

  • Efficacy in Primary Cells: this compound effectively inhibits the proliferation of primary leukemia blasts isolated from patients with various MLL translocations.[1] This suggests that the dependency on MLL1 activity observed in cell lines is conserved in primary patient-derived cancer cells.

  • Safety Profile: Importantly, this compound shows minimal toxicity to normal murine bone marrow cells, indicating a favorable therapeutic window.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its efficacy.

MM401_Mechanism cluster_1 Chromatin MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 interacts H3K4me H3K4 Methylation MLL1->H3K4me catalyzes ASH2L ASH2L WDR5->ASH2L WDR5->H3K4me Apoptosis Cell Cycle Arrest & Apoptosis RbBP5 RbBP5 ASH2L->RbBP5 ASH2L->H3K4me catalyzes DPY30 DPY30 RbBP5->DPY30 RbBP5->H3K4me catalyzes DPY30->H3K4me catalyzes MM401 This compound MM401->WDR5 blocks interaction H3K4 Histone H3 TargetGenes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Leukemia Leukemia Cell Proliferation & Survival TargetGenes->Apoptosis inhibition leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Primary Patient Samples cluster_1 Cancer Cell Lines p1 Isolate Leukemia Blasts from Patient BM or PB p2 Culture Primary Cells (short-term) p1->p2 p3 Treat with this compound (dose-response) p2->p3 p4 Assess Viability/ Proliferation p3->p4 Result Comparative Analysis p4->Result c1 Culture Established Leukemia Cell Lines c2 Seed for Assay c1->c2 c3 Treat with this compound (dose-response) c2->c3 c4 Assess Viability/ Proliferation (e.g., GI50) c3->c4 c4->Result

Caption: Comparative experimental workflow.

Experimental Protocols

The following are summarized protocols for key experiments used to evaluate this compound.

1. Cell Growth Inhibition Assay

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

  • Method:

    • Leukemia cell lines or primary patient blasts are seeded in 96-well plates.

    • Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

    • After a 3-day incubation period, cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).

    • Luminescence is measured, and data is normalized to the vehicle-treated control cells.

    • GI50 values are calculated using non-linear regression analysis.[1]

2. Apoptosis Analysis

  • Objective: To quantify the induction of apoptosis by this compound.

  • Method:

    • Cells are treated with this compound at various concentrations for 48 hours.

    • Cells are harvested, washed, and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Stained cells are analyzed by flow cytometry.

    • The percentage of apoptotic cells (Annexin V positive) is quantified.[1]

3. Cell Cycle Analysis

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Method:

    • Cells are treated with this compound for 48 hours.

    • Cells are harvested, fixed (e.g., in 70% ethanol), and stained with a DNA-intercalating dye (e.g., Propidium Iodide) containing RNase.

    • DNA content is analyzed by flow cytometry.

    • The percentage of cells in G1, S, and G2/M phases of the cell cycle is determined.[1]

Conclusion

The available preclinical data indicates that this compound is a highly specific inhibitor of MLL1, demonstrating potent anti-leukemic activity in both established cell lines and primary patient-derived cells harboring MLL rearrangements.[1] The consistent efficacy observed in primary samples underscores the translational potential of targeting the MLL1-WDR5 interaction with this compound for the treatment of these aggressive leukemias. Further clinical investigation is warranted to confirm these findings in a patient population.

References

Safety Operating Guide

Navigating the Disposal of MM-401: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of MM-401, a small molecule inhibitor of the MLL1 H3K4 methyltransferase (CAS 1442106-10-6) used in leukemia research.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the disposal of research-grade chemical compounds. It is imperative to consult the SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department for definitive guidance.

Immediate Safety and Handling Prerequisites

Before beginning any disposal procedures, ensure that all personnel are familiar with the potential hazards and have the necessary personal protective equipment (PPE).

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the necessary PPE for handling this compound.[1] Based on standard laboratory procedures for handling chemical compounds of unknown toxicity, the following PPE is recommended:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[2] A face shield may be required if there is a splash hazard.Protects against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).[2]Prevents skin contact with the chemical.
Body Protection A laboratory coat.[3]Protects personal clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling powders outside of a fume hood.Minimizes inhalation of any airborne particles.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]

Waste Identification and Segregation
  • Identify: Clearly identify all waste streams containing this compound. This includes unused or expired solid compounds, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.[5]

  • Segregate: Do not mix this compound waste with other incompatible chemical waste.[6]

Waste Collection and Containment
  • Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.[5] The container must be compatible with the chemical.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and sealable hazardous waste container.

  • Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for chemical waste.

Labeling
  • Hazardous Waste Label: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (CAS 1442106-10-6)," the concentration (if in solution), and the accumulation start date.[5]

Storage
  • Designated Area: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[4] This area should be well-ventilated.

  • Secondary Containment: Use secondary containment for all liquid waste containers to prevent spills.[6]

Disposal and Pickup
  • Contact EHS: Once a waste container is full or as per your institution's guidelines, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[5]

  • Manifest: Ensure that a hazardous waste manifest is completed for the transport and disposal of the waste, as required by regulations.

Experimental Protocols Cited

The disposal procedures outlined are based on established protocols for managing laboratory chemical waste. For more detailed institutional guidelines, please refer to your organization's Chemical Hygiene Plan and hazardous waste management procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Consult this compound SDS and Institutional Policy A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible Hazardous Waste Container C->D E Segregate this compound Waste D->E F Label Container Correctly ('Hazardous Waste', Chemical Name, Date) E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment for Liquids G->H I Request Pickup by Institutional EHS H->I J Complete Hazardous Waste Manifest I->J K Waste Transported for Proper Disposal J->K

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.